molecular formula C9H17N3O B15349765 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one CAS No. 56904-20-2

2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Katalognummer: B15349765
CAS-Nummer: 56904-20-2
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: JYESDMDOZKUGFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS 56904-20-2) is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . This synthetic intermediate belongs to a class of hexahydroimidazo[1,5-a]pyrazine derivatives, which are of significant interest in medicinal chemistry. A foundational 1975 study documented the synthesis of this specific compound and related derivatives, highlighting the structural framework's relevance for pharmacological investigation . Researchers have explored related imidazopyrazine scaffolds for various applications, including the development of inhibitors for kinase targets like c-Met and for the Bromodomain and Extraterminal (BET) family of proteins, which are important targets in oncology and other disease areas . As such, 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one serves as a valuable building block for researchers in drug discovery and organic synthesis, providing a core structure for the development of novel bioactive molecules. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

56904-20-2

Molekularformel

C9H17N3O

Molekulargewicht

183.25 g/mol

IUPAC-Name

2-ethyl-7-methyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one

InChI

InChI=1S/C9H17N3O/c1-3-11-7-8-6-10(2)4-5-12(8)9(11)13/h8H,3-7H2,1-2H3

InChI-Schlüssel

JYESDMDOZKUGFL-UHFFFAOYSA-N

Kanonische SMILES

CCN1CC2CN(CCN2C1=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one: A Whitepaper on Conformationally Restricted Anthelmintics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Logic of Conformational Restriction

In the landscape of antiparasitic drug development, diethylcarbamazine (DEC) has long been the gold standard for treating lymphatic filariasis. However, DEC is a highly flexible open-chain amide (N,N-diethyl-4-methylpiperazine-1-carboxamide), which introduces a significant entropic penalty ( ΔS ) upon binding to its biological target.

To optimize target affinity and metabolic stability, medicinal chemists employ conformational restriction . By tethering one of the ethyl groups of DEC back onto the piperazine ring, we synthesize 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS: 56904-20-2). This 5,6-fused bicyclic system locks the pharmacophore into an active conformation. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural causality, and self-validating experimental protocols required to characterize this advanced heterocyclic scaffold [1, 2].

ConformationalRestriction DEC Diethylcarbamazine (DEC) Flexible Open-Chain Amide Rotatable Bonds: 3 Process Conformational Restriction (Cyclization) DEC->Process Rigid 2-Ethyl-7-methylhexahydroimidazo [1,5-a]pyrazin-3(2H)-one Rotatable Bonds: 1 Process->Rigid Advantage Decreased Entropic Penalty (ΔS) Increased Target Affinity Enhanced Metabolic Stability Rigid->Advantage

Fig 1: Logical relationship of conformational restriction from DEC to its bicyclic analog.

Structural Descriptors and Physicochemical Causality

The shift from a flexible monocyclic piperazine to a rigidified hexahydroimidazo[1,5-a]pyrazine core fundamentally alters the molecule's physicochemical profile. Table 1 summarizes the quantitative data and the mechanistic causality behind each parameter.

Table 1: Physicochemical Properties of CAS 56904-20-2 [1]

PropertyValueCausality / Pharmacological Significance
Chemical Name 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-oneBicyclic core restricts dihedral angles, limiting off-target interactions.
CAS Number 56904-20-2Unique registry identifier for the specific stereoisomeric mixture.
Molecular Formula C9H17N3O-
Molecular Weight 183.25 g/mol Highly optimal for oral bioavailability (Strictly adheres to Lipinski's Rule of 5).
XLogP3 -0.2Slight hydrophilicity ensures excellent aqueous solubility for systemic distribution.
TPSA 26.8 ŲTopological Polar Surface Area < 90 Ų facilitates rapid membrane and BBB permeation.
H-Bond Donors 0The absence of H-bond donors enhances lipophilicity and passive cellular diffusion.
H-Bond Acceptors 2Carbonyl oxygen and tertiary amines maintain necessary solvation in aqueous media.
Rotatable Bonds 1Drastically lowers the entropic penalty ( ΔS ) upon receptor binding.
The Causality of XLogP3 and TPSA

While the XLogP3 of -0.2 suggests a hydrophilic nature, the exceptionally low TPSA (26.8 Ų) ensures that the molecule does not require extensive desolvation energy to cross lipid bilayers. This paradoxical balance is achieved because the polar nitrogen atoms are buried within the rigid bicyclic framework, shielding them from excessive hydrogen bonding with bulk water.

Pharmacological Implications: Signaling Pathway Interference

Like its parent compound DEC, the bicyclic analog exerts its microfilaricidal effects by interfering with the arachidonic acid metabolism of the nematode. By inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, the drug prevents the parasite from secreting prostaglandins (e.g., PGE2) and leukotrienes. These eicosanoids are normally used by the parasite to suppress the host's immune response. Once blocked, the host's macrophages can successfully recognize and clear the microfilariae [3, 4].

Pathway AA Arachidonic Acid (Nematode) COX Cyclooxygenase (COX) Pathway AA->COX LOX Lipoxygenase (LOX) Pathway AA->LOX Immune Host Immune Evasion (PGE2 / Leukotrienes) COX->Immune LOX->Immune Clearance Microfilarial Clearance by Host Macrophages Immune->Clearance Blocked by Drug Drug Bicyclic Analog (CAS: 56904-20-2) Drug->COX Inhibits Drug->LOX Inhibits

Fig 3: Interference of the bicyclic analog with nematode arachidonic acid signaling pathways.

Self-Validating Experimental Protocols

To transition this compound from in silico design to in vitro testing, rigorous physicochemical profiling must be executed. As basic nitrogens in the piperazine and imidazolidinone rings can undergo protonation at physiological pH (7.4), computational LogP values must be empirically validated.

Workflow Visualization

Workflow Start Compound Synthesis CAS: 56904-20-2 LCMS LC-MS/MS Purity Profiling (Threshold > 98%) Start->LCMS Split LCMS->Split LogP Thermodynamic LogP (Shake-Flask Method) Split->LogP Sol Kinetic Solubility (Nephelometric Assay) Split->Sol Val Mass Balance Validation (Recovery = 100 ± 5%) LogP->Val Sol->Val End Physicochemical Profile Established Val->End

Fig 2: Self-validating experimental workflow for physicochemical profiling.

Protocol A: Thermodynamic LogP via Shake-Flask LC-MS/MS

This protocol is designed as a self-validating system. By quantifying the compound in both the aqueous and organic phases, we calculate a mass balance. If the total recovered mass deviates by >5% from the input mass, the assay fails (indicating degradation or adsorption to the glass vial), ensuring absolute trustworthiness of the data.

  • Phase Saturation: Vigorously stir 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25 °C to ensure mutual saturation. Separate the phases using a separatory funnel.

  • Standard Preparation: Dissolve exactly 1.00 mg of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one in 1.0 mL of the pre-saturated 1-octanol to create the stock solution.

  • Equilibration: In a silanized glass vial, combine 500 µL of the stock solution with 500 µL of pre-saturated PBS. Mechanically shake the vial at 25.0 ± 0.1 °C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Extract 50 µL aliquots from both the upper (octanol) and lower (aqueous) phases. Dilute appropriately and quantify using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Validation & Calculation:

    • Validation: Ensure [Mass]octanol​+[Mass]water​=InitialMass±5% .

    • Calculation: LogP=log10​([Solute]water​[Solute]octanol​​) .

Protocol B: Kinetic Aqueous Solubility via Laser Nephelometry

Kinetic solubility provides a high-throughput, biologically relevant measure of precipitation in aqueous buffer, avoiding the artifacts of thermodynamic methods that require prolonged equilibration which might degrade the compound.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well UV-transparent microplate, create a concentration gradient (10, 50, 100, 250, 500 µM) by spiking the DMSO stock into PBS (pH 7.4). Crucial Step: Ensure the final DMSO concentration in all wells remains strictly ≤1% to prevent solvent-induced solubility artifacts.

  • Incubation: Seal the microplate and incubate at 37 °C for 2 hours with gentle orbital shaking to simulate physiological conditions.

  • Nephelometric Measurement: Scan the plate using a laser nephelometer (measuring forward light scattering).

  • Data Synthesis: Plot light scattering intensity against compound concentration. The kinetic solubility limit is defined as the exact inflection point where scattering significantly deviates from the baseline, indicating the formation of insoluble aggregates.

References

  • Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-5568. URL:[Link]

  • Small molecule inhibitors of metabolic enzymes repurposed as a new class of anthelmintics. PubMed Central (PMC). URL:[Link]

  • Piperazine Derivatives as Drugs. Wikipedia, The Free Encyclopedia. URL:[Link]

The 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Scaffold: Structural Rationale, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS 56904-20-2) represents a highly specialized, conformationally restricted bicyclic piperazine scaffold[1]. In contemporary medicinal chemistry, this core has transitioned from a theoretical structural analog of classical anthelmintics to a privileged pharmacophore in the development of small-molecule Tumor Necrosis Factor alpha (smTNFα) modulators[2] and targeted bifunctional degraders (PROTACs)[3]. This whitepaper provides an in-depth technical analysis of the structural causality behind its design, its pharmacological utility, and self-validating experimental protocols for its synthesis and evaluation.

Structural Rationale & Mechanistic Causality

The Entropic Advantage of Conformational Restriction

In drug design, flexible alkyl chains and unconstrained rings often incur a high entropic penalty upon target binding. The hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold is essentially a constrained analog of flexible piperazine-based drugs, such as N,N-diethyl-4-methylpiperazine-1-carboxamide (Diethylcarbamazine, DEC)[4].

Causality of Design: By cyclizing one of the ethyl groups of a diethylcarboxamide moiety back onto the piperazine ring, the molecule is forced into a rigid bicyclic geometry. This structural lockdown serves two critical purposes:

  • Reduction of Rotatable Bonds: It lowers the number of rotatable bonds from 3 (in DEC) to 1, significantly reducing the entropic penalty during receptor or protein-protein interaction (PPI) binding.

  • Vectorial Projection: The 2-ethyl group provides a fixed hydrophobic vector that optimally interacts with lipophilic pockets (e.g., Leucine 57 in the TNFα trimer interface)[2]. The 7-methyl group modulates the basicity of the distal piperazine nitrogen, ensuring an optimal pKa​ for oral bioavailability and membrane permeability.

Quantitative Physicochemical Comparison

To illustrate the impact of this conformational restriction, the physicochemical properties of the bicyclic scaffold are compared against its flexible acyclic counterpart (DEC)[1].

Property2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-oneDiethylcarbamazine (DEC)
CAS Number 56904-20-290-89-1
Molecular Formula C₉H₁₇N₃OC₁₀H₂₁N₃O
Molecular Weight 183.25 g/mol 199.29 g/mol
Rotatable Bonds 13
XLogP3 -0.21.0
Topological Polar Surface Area (TPSA) 26.8 Ų23.6 Ų
H-Bond Acceptors / Donors 2 / 02 / 0

Data summarized from computed chemical property databases[1].

Pharmacological Applications

Small-Molecule TNFα (smTNF) Modulators

Historically, TNFα inhibition has been dominated by biologic drugs (e.g., adalimumab) that sequester the cytokine. However, recent structural activity relationship (SAR) studies have identified bridged and fused piperazines—specifically the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core—as potent small-molecule modulators[2].

Instead of acting as traditional competitive inhibitors, these molecules bind directly to the center of the symmetric TNFα homotrimer. The rigid bicyclic core intercalates between the subunits, forming a critical hydrogen bond with Tyrosine 151 and π -stacking or hydrophobic interactions with Leucine 57[2]. This binding distorts the cytokine into an inactive asymmetric complex, sterically preventing it from engaging with TNFR1 or TNFR2 receptors.

TNFa_Modulation A Native TNFα Trimer (Symmetric, Active) C Asymmetric TNFα Trimer (Inactive Complex) A->C Binding at Subunit Interface B Bicyclic Piperazine (smTNF Modulator) B->C Interacts with Tyr151 & Leu57 D TNFR1/TNFR2 Binding Prevented C->D Steric Hindrance E Inhibition of Inflammatory Signaling D->E Signal Blockade

Mechanism of TNFα trimer disruption by bicyclic piperazine modulators.

Targeted Bifunctional Degraders (PROTACs)

Beyond direct inhibition, this scaffold is increasingly utilized in the design of targeted bifunctional degraders[3]. In PROTAC design, the linker and warhead must maintain strict spatial orientations to successfully recruit an E3 ubiquitin ligase to the target protein. The hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core provides a rigid, low-molecular-weight bridging unit that resists metabolic degradation while maintaining the precise trajectory required for ternary complex formation[3].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Progression to subsequent steps is strictly gated by specific analytical criteria.

Protocol 1: Synthesis of the Bicyclic Core

Causality of Experimental Choices: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or triphosgene for the cyclization step. While phosgene is highly reactive, CDI provides a controlled, less exothermic urea formation that minimizes the generation of toxic byproducts and prevents the over-polymerization of the diamine precursor.

Step-by-Step Methodology:

  • Alkylation: Dissolve 2-(piperazin-2-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add ethyl iodide (1.05 eq) and triethylamine (1.5 eq) dropwise at 0°C to selectively N-ethylate the primary amine.

  • Validation Gate 1 (TLC/LC-MS): Do not proceed until LC-MS confirms >95% conversion to the mono-ethylated intermediate ( m/z expected: 158.1). Self-Validation: The presence of unreacted starting material will ruin the subsequent cyclization; if present, add 0.1 eq ethyl iodide and stir for 2 additional hours.

  • Cyclization: To the crude mixture, add CDI (1.2 eq) portion-wise at room temperature. Stir under a nitrogen atmosphere for 12 hours. The fused imidazolidin-2-one ring will form via dual nucleophilic attack on the carbonyl carbon.

  • N-Methylation: Perform a reductive amination on the distal piperazine nitrogen using formaldehyde (37% aq, 1.5 eq) and sodium triacetoxyborohydride (STAB, 2.0 eq) in 1,2-dichloroethane (DCE).

  • Validation Gate 2 (HPLC/NMR): Purify via reverse-phase HPLC. Self-Validation: The final product is validated only when 1H NMR shows the disappearance of the secondary amine N-H proton and the appearance of a distinct 3H singlet at ~2.3 ppm corresponding to the N7-methyl group.

Synthetic_Workflow N1 Step 1: Alkylation N-ethylation of piperazine intermediate N2 Step 2: Cyclization 1,1'-Carbonyldiimidazole (CDI) addition N1->N2 LC-MS Check: Ensure complete alkylation N3 Step 3: N-Methylation Reductive amination at N7 position N2->N3 Isolation: Precipitation of urea core N4 Validation Checkpoint LC-MS & NMR Confirmation N3->N4 HPLC Purification: >98% Purity required

Step-by-step synthetic workflow and validation checkpoints for the bicyclic core.

Protocol 2: Fluorescence Polarization (FP) Binding Assay for smTNF Modulators

Causality of Experimental Choices: Fluorescence Polarization (FP) is utilized because it directly measures the rotational dynamics of molecules in solution. When a small fluorescent tracer binds to the massive TNFα trimer, its rotation slows, yielding a high FP signal. If our bicyclic analog successfully distorts the trimer, the tracer is displaced, tumbling rapidly in solution and dropping the FP signal. This provides a direct, real-time, and artifact-free measurement of target engagement[2].

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Complex Formation: Incubate recombinant human TNFα (100 nM) with a FITC-labeled reference ligand (10 nM) for 30 minutes at 25°C in a 384-well black microplate.

  • Compound Addition: Titrate the 2-ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivative from 10 μ M down to 0.1 nM (3-fold serial dilutions) into the wells.

  • Incubation & Reading: Incubate for 2 hours to reach equilibrium. Read the plate on a multimode microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation: The assay validates itself through the control wells. The Z'-factor (calculated from DMSO-only and positive control wells) must be ≥0.6 . If the Z'-factor is below this threshold, the data is discarded due to pipetting error or tracer degradation, and the assay must be repeated.

References

  • Journal of Medicinal Chemistry. "Discovery of Orally Efficacious Bridged Piperazines as smTNF Modulators." ACS Publications, July 2025.[Link]

  • US Patent Application. "Targeted bifunctional degraders.
  • ResearchGate. "Synthesis and screening of 1-methyl-4-substituted benzoyl piperazides against adult Setaria digitata for antifilarial activity." ResearchGate.[Link]

Sources

"in vitro studies of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Introduction

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. Derivatives have been investigated for uses ranging from anticancer agents to treatments for cardiovascular and neurodegenerative diseases.[1] Specifically, related structures such as 7-methylimidazo[1,5-a]pyrazin-8(7H)-one have been identified as potent inhibitors of the Bromodomain and Extraterminal Domain (BET) family of proteins, which are critical regulators of oncogene expression.[2][3] Given this background, the novel compound 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one warrants a thorough in vitro investigation to elucidate its potential pharmacological profile.

This guide presents a comprehensive, multi-tiered strategy for the initial in vitro characterization of this novel chemical entity (NCE). The experimental cascade is designed to first establish a foundational understanding of its cellular toxicity, then to identify specific molecular targets, and finally to probe its functional effects on cellular signaling pathways. This structured approach ensures that resources are used efficiently while building a robust data package to inform further development.

Part 1: Foundational Assessment: Determining the Cytotoxicity Profile

Expertise & Experience: Before any mechanistic studies can be undertaken, it is imperative to define the concentration range over which the compound can be safely studied. High concentrations of any small molecule can induce non-specific, off-target effects or overt toxicity, which can confound the results of more sensitive functional assays. Therefore, the initial step is always to perform a comprehensive cytotoxicity assessment across multiple, relevant cell lines. This establishes the therapeutic window and guides dose selection for all subsequent experiments.

Experimental Workflow: Cytotoxicity Screening

The following workflow outlines the initial steps to determine the compound's impact on cell health.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Endpoint Assays Compound 2-Ethyl-7-methylhexahydroimidazo [1,5-A]pyrazin-3(2H)-one Serial_Dilution Prepare Serial Dilutions (e.g., 10-point, 3-fold) Compound->Serial_Dilution Incubation Treat Cells for 24-72 hours Serial_Dilution->Incubation Cell_Lines Select Relevant Cell Lines (e.g., HEK293, HepG2, HL-60) Cell_Lines->Incubation Viability Metabolic Viability Assay (e.g., CellTiter-Glo®) Incubation->Viability Membrane Membrane Integrity Assay (e.g., CellTox™ Green) Incubation->Membrane Data_Analysis Data Analysis: Non-linear Regression Viability->Data_Analysis Membrane->Data_Analysis IC50 Determine IC50 Values (Concentration for 50% Inhibition) Data_Analysis->IC50

Caption: Workflow for initial cytotoxicity screening of the target compound.

Protocol 1: Cell Viability Assay (Luminescent ATP Assay)

This protocol measures the level of intracellular ATP as an indicator of metabolically active, viable cells. A decrease in ATP is a hallmark of cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a 384-well, opaque-walled plate at a pre-determined density (e.g., 400 cells/well) in 22.5 µL of growth medium.[4] Incubate for 16-24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test compound in growth medium.

  • Treatment: Add 2.5 µL of the diluted compound to the appropriate wells in triplicate. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).[4]

  • Incubation: Culture the plates for a defined exposure period, typically 72 hours, at 37°C, 5% CO₂.[4]

  • Lysis and Detection: Equilibrate the plate to room temperature. Add 12.5 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.[4]

  • Measurement: Shake the plate for 30 minutes in the dark to ensure complete cell lysis and signal stabilization.[4] Read the luminescence intensity using a multimode plate reader.

  • Analysis: Normalize the data with the vehicle control representing 100% viability and a "no cell" control representing 0%. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Membrane Integrity Assay (Fluorescent Dye-Based)

This assay quantifies cytotoxicity by measuring the compromise of the plasma membrane, a key feature of necrotic cell death.[5]

Methodology:

  • Assay Setup: Prepare cell plates as described in Protocol 1.

  • Reagent Preparation: Prepare growth medium containing a cell-impermeant DNA-binding dye (e.g., CellTox™ Green) at the manufacturer's recommended concentration.[6]

  • Treatment: Prepare serial dilutions of the test compound in the dye-containing medium. Add this mixture to the cells. Include vehicle controls, a positive control for maximum cell death (e.g., a lysis agent), and a "no cell" background control.[5][6]

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24-72 hours). The assay can be read in real-time or as an endpoint measurement.

  • Measurement: Record fluorescence intensity (e.g., 485–500nmEx / 520–530nmEm) using a plate reader.[6]

  • Analysis: Subtract the background fluorescence from all wells. Normalize the data, setting the vehicle control as 0% cytotoxicity and the maximum lysis control as 100% cytotoxicity. Calculate the EC50 value from the resulting dose-response curve.

Data Presentation: Cytotoxicity Summary
Cell LineAssay TypeExposure Time (h)IC50 / EC50 (µM)
HEK293 (Human Embryonic Kidney)Viability (ATP)72
HepG2 (Human Hepatocellular Carcinoma)Viability (ATP)72
HL-60 (Human Promyelocytic Leukemia)Viability (ATP)72
HEK293Membrane Integrity24, 48, 72
HepG2Membrane Integrity24, 48, 72
HL-60Membrane Integrity24, 48, 72

Part 2: Target Identification and Affinity Assessment

Trustworthiness: Once a non-toxic concentration range is established, the next logical step is to screen the compound against a panel of biologically relevant molecular targets. Based on the imidazo[1,5-a]pyrazine scaffold's known activities, a rational approach involves evaluating its binding affinity for BET bromodomains and a panel of CNS-related G-protein coupled receptors (GPCRs).[2][7] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8][9]

Principle of Competitive Receptor Binding

This diagram illustrates how a test compound's affinity for a receptor is determined by measuring its ability to displace a high-affinity radiolabeled ligand.

G cluster_0 Competitive Binding Assay Principle cluster_1 Low [Test Compound] cluster_2 High [Test Compound] Receptor Receptor (e.g., BRD4, CB1) Radioligand Radioligand ([³H]-Ligand) Radioligand->Receptor Test_Compound Test Compound (Unlabeled) Test_Compound->Receptor Competes for binding site Receptor1 Receptor Radioligand1 [³H] Radioligand1->Receptor1 High Signal Receptor2 Receptor Test_Compound2 Test Cmpd Test_Compound2->Receptor2 Low Signal

Caption: Principle of a competitive radioligand binding assay.

Protocol 3: Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of the test compound to a target of interest (e.g., BRD4 or a specific GPCR).[10]

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor or use commercially available preparations.[10] Determine the protein concentration of the membrane stock.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).[10]

    • Increasing concentrations of the unlabeled test compound.

    • A fixed, known concentration of a suitable radioligand (typically at its Kd value).

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).[10]

  • Reaction Initiation: Add the membrane preparation (e.g., 20-50 µg protein) to each well to start the binding reaction.[10]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[10]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[10]

Data Presentation: Target Affinity Profile
Target ClassSpecific TargetAssay TypeKi (nM)
BET Bromodomain BRD4(1)Radioligand Binding
GPCR (Cannabinoid) CB1 ReceptorRadioligand Binding
GPCR (Opioid) µ-Opioid ReceptorRadioligand Binding
GPCR (Dopaminergic) D2 ReceptorRadioligand Binding
Enzyme MAO-AEnzyme InhibitionIC50 =
Enzyme MAO-BEnzyme InhibitionIC50 =

Part 3: Functional Characterization and Mechanistic Insight

Authoritative Grounding: Identifying binding affinity is a critical first step, but it does not reveal the functional consequence of that interaction. A compound can be an agonist (activator), antagonist (blocker), or have no effect on the target's activity. Cellular signaling assays are essential to dissect the mechanism of action.[11][12] These assays measure downstream events that occur after a ligand binds to its receptor, providing a more complete picture of the compound's biological effect.[13]

Hypothetical Signaling Cascade

If the compound is found to bind a GPCR, it could modulate various downstream pathways. This diagram illustrates a common GPCR signaling cascade involving adenylyl cyclase and cAMP.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Compound Test Compound (Ligand) Receptor GPCR Compound->Receptor G_Protein G-Protein Receptor->G_Protein activation AC Adenylyl Cyclase G_Protein->AC modulation cAMP cAMP (Second Messenger) AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., Gene Expression) PKA->Cell_Response phosphorylates targets

Caption: A potential GPCR signaling pathway modulated by the test compound.

Protocol 4: cAMP Second Messenger Assay

This assay determines if a compound that binds to a GPCR acts as an agonist (stimulates cAMP production) or an antagonist (blocks agonist-stimulated cAMP production).

Methodology:

  • Cell Culture: Plate cells expressing the target receptor in a suitable assay plate and incubate overnight.

  • Agonist Mode:

    • Treat cells with increasing concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Add a known agonist for the receptor at its EC80 concentration and incubate.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Agonist: Plot cAMP levels against compound concentration to determine the EC50 (potency) and the maximum stimulation (efficacy).

    • Antagonist: Plot the inhibition of the agonist response against the test compound concentration to determine the IC50.

Protocol 5: Western Blot for Downstream Target Modulation (e.g., for BETi)

If the compound binds to BRD4, a Western blot can confirm its inhibitory activity by measuring the expression of downstream proteins like c-Myc, which is regulated by BET proteins.[2]

Methodology:

  • Cell Treatment: Treat a relevant cancer cell line (e.g., HL-60) with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the binding IC50) for 24 hours.

  • Protein Extraction: Lyse the cells and collect the total protein. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-Myc).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with an HRP substrate (chemiluminescent reagent).

  • Detection: Image the resulting chemiluminescence using a digital imager.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.

Conclusion and Future Outlook

This technical guide outlines a systematic and robust in vitro strategy for the initial characterization of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. By progressing from broad cytotoxicity profiling to specific target affinity determination and finally to functional mechanistic studies, researchers can build a comprehensive understanding of the compound's pharmacological properties. The data generated from these assays—including IC50 values for cytotoxicity, Ki values for target binding, and functional modulation of cellular pathways—are essential for making informed decisions about the compound's potential as a therapeutic agent or its risks as a novel psychoactive substance. Positive findings would justify advancing the compound to more complex models, such as high-content imaging, gene expression profiling, and eventually, in vivo efficacy and safety studies.

References

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibition Assay. Retrieved from Bio-protocol.[14]

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Retrieved from Benchchem.[15]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NIH.[6]

  • Cocchi, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC.[16]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from Bio-protocol.[17]

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays. Retrieved from Benchchem.[10]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs.[18]

  • Bio-protocol. (n.d.). In vitro cytotoxicity assay. Retrieved from Bio-protocol.[4]

  • National Center for Biotechnology Information. (2008). In vitro receptor binding assays: general methods and considerations. Retrieved from NIH.[8]

  • Sigma-Aldrich. (n.d.). In Vitro T Cell Killing Assay Protocol. Retrieved from Sigma-Aldrich.

  • ResearchGate. (n.d.). In-vitro Techniques to Study Cell Signaling | Request PDF. Retrieved from ResearchGate.[19]

  • Sartorius. (n.d.). Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay. Retrieved from Sartorius.[5]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from ResearchGate.[9]

  • ResearchGate. (n.d.). (PDF) Techniques for Measuring Cellular Signal Transduction. Retrieved from ResearchGate.[20]

  • protocols.io. (n.d.). In vitro α-glucosidase inhibitory assay. Retrieved from protocols.io.[21]

  • U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from EPA.[22]

  • National Center for Biotechnology Information. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Retrieved from PMC.[23]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from The Royal Society of Chemistry.[24]

  • Promega Corporation. (n.d.). Signaling Pathway Assays. Retrieved from Promega Corporation.[11]

  • Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC.[7]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from Creative Diagnostics.[12]

  • SciTechnol. (2020). The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures. SciTechnol.[25]

  • ResearchGate. (2021). (PDF) Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from ResearchGate.[26]

  • MDPI. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.[27]

  • Sastry, S. K., & Burridge, K. (2001). Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC.[13]

  • Vulcanchem. (n.d.). 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one. Retrieved from Vulcanchem.[28]

  • NextSDS. (n.d.). Imidazo[1,5-a]pyrazin-3(2H)-one, 2-ethylhexahydro-7-methyl- (9CI). Retrieved from NextSDS.[29]

  • ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications | Request PDF. Retrieved from ResearchGate.[1]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from TSI Journals.[30]

  • AChemBlock. (2026). (R)-7-(5-Bromo-2-pyrimidinyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one. Retrieved from AChemBlock.[31]

  • National Center for Biotechnology Information. (2019). Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family. PubMed.[2]

  • ResearchGate. (n.d.). MEDICINAL CHEMISTRY RESEARCH Development of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as a novel chemical series of BRD4 inhibitors | Request PDF. Retrieved from ResearchGate.[3]

Sources

An In-Depth Technical Guide to the Preclinical In Vivo Evaluation of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document presents a prospective in-depth technical guide for the in vivo investigation of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. As of the date of this publication, no specific in vivo studies for this exact molecule have been published. The proposed study design is therefore a scientifically-grounded extrapolation based on the known biological activities of structurally related imidazo[1,5-a]pyrazine derivatives.

Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. These include applications as antimicrobial, anti-inflammatory, and central nervous system-acting agents.[1][2][3][4] Recent research has particularly highlighted the potential of this scaffold in oncology. Notably, certain derivatives of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of oncogene expression.[5]

Given the structural similarity, it is hypothesized that 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, hereafter referred to as "Compound-X," may also function as a BET inhibitor. This guide outlines a comprehensive preclinical in vivo strategy to investigate the anti-leukemic properties of Compound-X in a xenograft mouse model.

Proposed Mechanism of Action: BET Inhibition and Downstream Oncogene Suppression

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the transcription of genes involved in cell proliferation and survival, including the master oncogene MYC. By binding to acetylated lysine residues on histones, BET proteins recruit the transcriptional machinery to the promoters of these genes.

We hypothesize that Compound-X, by mimicking the acetyl-lysine structure, will competitively bind to the bromodomains of BET proteins, particularly BRD4. This will displace BRD4 from chromatin, leading to the suppression of MYC transcription and a subsequent induction of apoptosis in cancer cells.

BET_Inhibition_Pathway Compound_X Compound-X BET BET Proteins (BRD4) Compound_X->BET Inhibits PTEFb P-TEFb BET->PTEFb Recruits Apoptosis Apoptosis BET->Apoptosis Suppression leads to Acetyl_Lysine Acetylated Lysine on Histones Acetyl_Lysine->BET Binds Pol_II RNA Pol II PTEFb->Pol_II Activates MYC_Gene MYC Gene Promoter Pol_II->MYC_Gene Binds MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Proliferation Cell Proliferation & Survival MYC_Protein->Proliferation Promotes

Caption: Proposed mechanism of action of Compound-X as a BET inhibitor.

In Vivo Efficacy Study Design: A Human Leukemia Xenograft Model

To evaluate the anti-tumor activity of Compound-X, a subcutaneous xenograft model using a human acute myeloid leukemia (AML) cell line, such as MV-4-11, will be employed. This cell line is known to be dependent on the BET pathway for its proliferation.

Xenograft_Workflow A Cell Culture (MV-4-11) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth (to ~150 mm³) B->C D Randomization into Treatment Groups C->D E Daily Dosing (Vehicle, Compound-X, Positive Control) D->E F Tumor Volume & Body Weight Measurement (3x/week) E->F G Endpoint Reached (e.g., Day 21 or Tumor >1500 mm³) F->G H Euthanasia & Tissue Collection (Tumor, Blood, Organs) G->H I Data Analysis H->I

Caption: Experimental workflow for the in vivo xenograft study.

Animal Model and Justification
  • Species: Severe Combined Immunodeficient (SCID) or Nude mice.

  • Justification: These immunocompromised models are necessary to prevent the rejection of human-derived cancer cells.

Treatment Groups and Dosing
GroupTreatmentDoseRoute of AdministrationN (animals)
1Vehicle-Oral Gavage10
2Compound-X25 mg/kgOral Gavage10
3Compound-X50 mg/kgOral Gavage10
4Positive Control (e.g., JQ1)50 mg/kgIntraperitoneal10

Justification for Dosing: Dose levels are selected based on typical ranges for small molecule inhibitors in preclinical studies and will be refined based on future toxicology assessments. Oral gavage is chosen as a clinically relevant route of administration.

Detailed Experimental Protocols

Cell Culture and Implantation
  • Cell Culture: MV-4-11 cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Cells will be harvested during the logarithmic growth phase and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: 0.2 mL of the cell suspension (1 x 10^7 cells) will be subcutaneously injected into the right flank of each mouse.

Drug Formulation and Administration
  • Vehicle Preparation: A solution of 0.5% carboxymethylcellulose in sterile water will be prepared.

  • Compound-X Formulation: Compound-X will be suspended in the vehicle solution daily before administration.

  • Administration: The appropriate dose will be administered once daily via oral gavage. The positive control will be administered via intraperitoneal injection.

Efficacy and Toxicity Monitoring
  • Tumor Measurement: Tumor dimensions will be measured three times weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

  • Body Weight: Animal body weight will be recorded three times weekly as a general indicator of toxicity.

  • Clinical Observations: Animals will be monitored daily for any signs of distress or toxicity.

Data Analysis and Expected Outcomes

Primary Efficacy Endpoint

The primary endpoint will be the inhibition of tumor growth in the Compound-X treated groups compared to the vehicle control group.

Data Presentation

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)p-value vs. Vehicle
VehicleN/AN/A
Compound-X (25 mg/kg)
Compound-X (50 mg/kg)
Positive Control

Table 2: Body Weight Changes

Treatment GroupMean Body Weight Change (%) at Day 21 ± SEM
Vehicle
Compound-X (25 mg/kg)
Compound-X (50 mg/kg)
Positive Control

Preliminary Pharmacokinetic and Toxicological Assessment

A pilot study will be conducted in a small cohort of non-tumor-bearing mice to assess the basic pharmacokinetic (PK) and toxicological profile of Compound-X.

PK_Tox_Workflow A Single Dose Administration (Oral & IV) B Serial Blood Sampling A->B E Acute Toxicology Assessment (Clinical Observations, Gross Necropsy) A->E C Plasma Concentration Measurement (LC-MS/MS) B->C D PK Parameter Calculation (AUC, Cmax, T1/2, Bioavailability) C->D F Dose Range Finding D->F E->F

Caption: Workflow for preliminary pharmacokinetic and toxicology studies.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the initial in vivo evaluation of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. Based on the activities of structurally related compounds, there is a strong rationale to investigate this molecule as a potential BET inhibitor for the treatment of leukemia. The successful execution of the proposed studies will provide crucial data on the efficacy, safety, and pharmacokinetic profile of Compound-X, thereby informing its potential for further clinical development.

References

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. (2021). Bentham Science. Available at: [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). PubMed. Available at: [Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. (n.d.). ResearchGate. Available at: [Link]

  • [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives]. (1975). SciSpace. Available at: [Link]

  • Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. (n.d.). PubMed. Available at: [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018). TSI Journals. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][6][7]triazin-7(6H)-ones and Derivatives. (2025). MDPI. Available at: [Link]

  • Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family. (2019). PubMed. Available at: [Link]

Sources

"pharmacokinetics of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Pharmacokinetics of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Disclaimer: The compound 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one is a novel chemical entity with no publicly available pharmacokinetic data. This guide, therefore, presents a predictive analysis based on the known characteristics of the broader imidazo[1,5-a]pyrazine class of compounds and outlines a comprehensive strategy for its experimental characterization.

Introduction

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Derivatives of this and related imidazopyrazine structures have been investigated as inhibitors of various kinases and enzymes, demonstrating their potential in oncology, immunology, and neurology.[2][3][4][5] The successful development of such candidates is critically dependent on a thorough understanding of their pharmacokinetic profiles. This guide provides a predictive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one and details the necessary experimental workflows for its definitive characterization.

Part 1: Predictive Pharmacokinetic Profile

Based on the analysis of related imidazo[1,5-a]pyrazine derivatives, a general pharmacokinetic profile for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one can be hypothesized.

Absorption

Compounds based on the imidazo[1,5-a]pyrazine scaffold have been shown to be orally bioavailable.[2] A computational study on a series of imidazo[1,5-a]pyrazine derivatives indicated that their human oral absorption was predicted to be within an acceptable range for drug development.[6] Given the relatively small size and likely physicochemical properties of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, it is anticipated to have moderate to good oral absorption.

Key Predictive Parameters:

  • Bioavailability (F%): Predicted to be in the moderate to high range, contingent on first-pass metabolism.

  • Permeability: Likely to exhibit good membrane permeability, a characteristic of many small molecule drugs.

Distribution

The distribution of a drug throughout the body is governed by its affinity for plasma proteins and its ability to penetrate tissues. For the broader class of imidazopyrazine derivatives, some have demonstrated the ability to penetrate the central nervous system (CNS).[5] For instance, a study on imidazo[1,2-a]pyrazine derivatives, a structurally related class, identified compounds that could distribute into the brain after oral administration in rats.[7][8] The potential for CNS penetration of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one would largely depend on its specific physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Key Predictive Parameters:

  • Volume of Distribution (Vd): Expected to be moderate to high, suggesting distribution into tissues beyond the plasma volume.

  • Plasma Protein Binding: Predicted to be moderate, although this is highly structure-dependent.

Metabolism

Metabolism is a critical determinant of the pharmacokinetic profile of imidazo[1,5-a]pyrazine derivatives. Studies on related heterocyclic systems suggest that they can be susceptible to metabolism by various enzyme systems. For instance, imidazo[1,2-a]pyrimidine derivatives have been shown to be metabolized by aldehyde oxidase (AO).[9] Furthermore, a study on an imidazo[1,2-a]pyrazine derivative revealed high in vivo clearance in rats, which was attributed to UGT-mediated glucuronidation, a Phase II metabolic pathway.[7][8]

For 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, it is plausible that both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways will be relevant. The ethyl and methyl substituents, as well as the hexahydroimidazo[1,5-A]pyrazin-3(2H)-one core, present several potential sites for metabolic modification.

Predicted Metabolic Pathways:

  • Phase I:

    • Oxidation of the ethyl and methyl groups.

    • Hydroxylation of the aliphatic ring system.

  • Phase II:

    • Glucuronidation or sulfation of hydroxylated metabolites.

Excretion

The route and rate of excretion are the final determinants of a drug's duration of action. For imidazo[1,5-a]pyrazine derivatives, metabolic clearance is expected to be a significant route of elimination.[7][8] The resulting metabolites are likely to be more polar and, therefore, more readily excreted in the urine and/or feces.

Key Predictive Parameters:

  • Clearance (CL): Predicted to be moderate to high, primarily driven by hepatic metabolism.

  • Half-life (t½): Expected to be in the short to moderate range, consistent with a compound that undergoes significant metabolism.

Part 2: Experimental Characterization Workflow

A systematic and tiered approach is essential to definitively characterize the pharmacokinetics of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

In Vitro ADME Assays

The initial phase of characterization should involve a battery of in vitro assays to assess the compound's fundamental ADME properties.

Table 1: Recommended In Vitro ADME Assays

Parameter Assay Purpose
Solubility Kinetic and Thermodynamic SolubilityTo determine the dissolution characteristics.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability AssayTo predict passive diffusion and active transport across the intestinal barrier.
Metabolic Stability Liver Microsomes (Human, Rat, Mouse), HepatocytesTo determine the intrinsic clearance and identify major metabolizing enzymes.
Metabolite Identification Incubation with Liver Microsomes or Hepatocytes followed by LC-MS/MS analysisTo identify the chemical structures of major metabolites.
CYP Inhibition Cytochrome P450 Inhibition Assay (e.g., using fluorescent probes)To assess the potential for drug-drug interactions.
Plasma Protein Binding Equilibrium Dialysis, UltracentrifugationTo quantify the extent of binding to plasma proteins.

Experimental Workflow for In Vitro Metabolism

in_vitro_metabolism Compound 2-Ethyl-7-methylhexahydro- imidazo[1,5-A]pyrazin-3(2H)-one Microsomes Liver Microsomes (Human, Rat, Mouse) Compound->Microsomes Hepatocytes Cryopreserved Hepatocytes (Human, Rat, Mouse) Compound->Hepatocytes LCMS LC-MS/MS Analysis Microsomes->LCMS Hepatocytes->LCMS Stability Metabolic Stability (t½, CLint) LCMS->Stability MetID Metabolite Identification LCMS->MetID

Caption: Workflow for in vitro metabolic profiling.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in preclinical species (e.g., mouse, rat) are necessary to understand the compound's behavior in a whole organism.

Table 2: Recommended In Vivo Pharmacokinetic Study Design

Study Type Species Dosing Route Key Endpoints
Single Dose PK Mouse, RatIntravenous (IV), Oral (PO)Cmax, Tmax, AUC, t½, CL, Vd, F%
Dose Proportionality RatOral (PO) at multiple dose levelsAssessment of linear pharmacokinetics.
Tissue Distribution RatOral (PO)Determination of compound concentrations in key tissues (e.g., liver, kidney, brain).
Excretion (Mass Balance) RatOral (PO) with radiolabeled compoundQuantification of excretion in urine and feces.

Hypothetical Metabolic Pathway

metabolic_pathway Parent 2-Ethyl-7-methylhexahydro- imidazo[1,5-A]pyrazin-3(2H)-one Phase1_Oxidation Phase I: Oxidation (e.g., CYP-mediated) Parent->Phase1_Oxidation Metabolite1 Hydroxylated Metabolite (on ethyl or ring) Phase1_Oxidation->Metabolite1 Phase2_Conjugation Phase II: Conjugation (e.g., UGT-mediated) Metabolite1->Phase2_Conjugation Metabolite2 Glucuronide Conjugate Phase2_Conjugation->Metabolite2 Excretion Excretion (Urine/Feces) Metabolite2->Excretion

Caption: A hypothetical metabolic pathway for the title compound.

Conclusion

While specific pharmacokinetic data for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one are not yet available, a predictive analysis based on the well-studied imidazo[1,5-a]pyrazine class of compounds suggests it is likely to be orally bioavailable with moderate to high clearance driven by metabolism. The proposed experimental workflow provides a robust framework for the comprehensive characterization of its ADME properties. These studies will be crucial in determining its potential as a drug candidate and guiding any necessary structural modifications to optimize its pharmacokinetic profile.

References

  • Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177.
  • Gao, Y., et al. (2017). Discovery of 3-morpholino-imidazole[1,5- a ]pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3293-3297.
  • Imidazo(1,5-a)pyrazine. PubChem. (n.d.). Retrieved from [Link]

  • Lainchbury, M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1238-1243.
  • Lainchbury, M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC. Retrieved from [Link]

  • Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885.
  • Norman, M. H. (2012). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 55(1), 15-21.
  • Patinote, C., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 909-919.
  • Reddy, T. S., et al. (2014). Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base. RSC Advances, 4(40), 20959-20963.
  • Thummalapalli, S. R., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2017-2020.

Sources

Toxicology and Pharmacodynamic Profile of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (Centperazine)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS 56904-20-2), commonly known as Centperazine , is a highly specialized, conformationally restricted anthelmintic agent[1]. Developed by the Central Drug Research Institute (CDRI), it was engineered to overcome the severe toxicological liabilities of Diethylcarbamazine (DEC), the historical gold standard for lymphatic filariasis[2]. By structurally locking the pharmacophore, Centperazine achieves a superior therapeutic index, demonstrating profound microfilaricidal efficacy through the disruption of parasite-specific bioenergetic pathways while drastically minimizing host off-target toxicity[3].

Structural Rationale: Conformational Restriction & Toxicological Sparing

The toxicological sparing mechanism of Centperazine is rooted in its rational chemical design. DEC possesses a freely rotatable diethylcarbamoyl side chain, which allows for promiscuous binding to mammalian off-targets, driving systemic toxicity and exacerbating the severe host inflammatory response known as the Mazzotti reaction[4].

In Centperazine, the ethyl group is cyclized into a bicyclic hexahydroimidazo[1,5-a]pyrazine framework[5]. This conformational restriction acts as a precise "lock-and-key" mechanism. The rigidity maximizes spatial complementarity with filarial target enzymes while sterically hindering interactions with host receptors. Consequently, Centperazine is5 than DEC, while maintaining a much higher threshold for mammalian toxicity[5].

G A Centperazine (Restricted Conformation) B High Affinity for Parasite Targets (PFK, PK, MAO) A->B C Reduced Mammalian Receptor Binding A->C D Enhanced Microfilaricidal Efficacy B->D E Low Clinical Toxicity (8.9% AE Rate) C->E

Fig 1. Structural restriction of Centperazine enhances target affinity while reducing host toxicity.

Pharmacodynamics & Biochemical Toxicology

Disruption of the PEP-Succinate Energy Pathway

Unlike mammalian systems that rely heavily on aerobic glycolysis and the TCA cycle, filarial parasites (e.g., Setaria cervi) depend on the Phosphoenolpyruvate (PEP)-succinate pathway for energy generation under microaerophilic conditions[6]. Centperazine selectively collapses this bioenergetic axis. It exerts significant inhibitory action on Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), Fumarase, and Succinate Dehydrogenase (SDH)[7]. By halting anaerobic energy production, the drug induces rapid metabolic starvation in the microfilariae.

Pathway PEP Phosphoenolpyruvate OAA Oxaloacetate PEP->OAA PEPCK PK Pyruvate Kinase PEP->PK Pyr Pyruvate LDH Lactate Dehydrogenase Pyr->LDH Lac Lactate Mal Malate OAA->Mal MDH Fumase Fumarase Mal->Fumase Fum Fumarate SDH Succinate Dehydrogenase Fum->SDH Suc Succinate PK->Pyr LDH->Lac Fumase->Fum SDH->Suc Cent Centperazine Cent->PK Inhibits Cent->LDH Cent->Fumase Cent->SDH

Fig 2. Centperazine-mediated inhibition of the filarial PEP-succinate energy pathway.

Selective Inhibition of Phosphofructokinase (PFK)

Centperazine modulates Phosphofructokinase (PFK), a critical rate-limiting enzyme in filarial glycolysis[8]. Toxicodynamic selectivity is achieved because the filarial PFK isoform is highly sensitive to Centperazine, whereas the mammalian ortholog requires vastly higher concentrations to exhibit any functional inhibition, establishing a wide and safe therapeutic window[8]. Additionally, Centperazine strongly inactivates Monoamine Oxidase (MAO) and Acetylcholinesterase in filarial worms, further disrupting parasite neuromuscular coordination[9].

Immunomodulatory Toxicity: Antibody-Dependent Cellular Adherence

Beyond direct enzymatic inhibition, Centperazine alters the microfilarial surface membrane, exposing hidden antigens. This promotes the 10 of host splenocytes and macrophages to the microfilariae in vitro, accelerating immune-mediated clearance of the parasite[10].

Preclinical & Clinical Safety Profile

Comparative Toxicity (Centperazine vs. DEC)

When microfilariae die, they release a massive antigenic load that triggers severe host inflammatory responses. Centperazine is uniquely advantageous because it possesses intrinsic antihistaminic and anti-inflammatory properties, which counteract this secondary immunotoxicity[5].

Table 1: Comparative Toxicity and Efficacy Profile

Parameter Diethylcarbamazine (DEC) Centperazine Toxicological Implication
Conformational Mobility High (freely rotatable) Restricted (bicyclic ring) Higher target specificity, lower off-target mammalian binding.
Relative Potency 1x (Baseline) 4x (Oral), 6x (IP) Lower required dosage to achieve microfilaricidal effects.
Clinical Adverse Event Rate 34% 8.9% Significantly improved patient compliance and safety profile.

| Secondary Properties | Pro-inflammatory | Antihistaminic / Anti-inflammatory | Mitigates severe allergic reactions to dying parasite antigens. |

Table 2: Target Enzyme Inhibition Profile in Setaria cervi

Target Enzyme Metabolic Pathway Centperazine Effect Mammalian Selectivity
Pyruvate Kinase (PK) PEP-Succinate / Glycolysis Significant Inhibition High
Lactate Dehydrogenase (LDH) Anaerobic Glycolysis Significant Inhibition High
Phosphofructokinase (PFK) Glycolysis Inhibition (mM range) >40x higher sensitivity vs. host

| Monoamine Oxidase (MAO) | Biogenic Amine Regulation | Strong Inactivation | Differentiated by Km and pH |

Phase II Clinical Trial Outcomes

In a 11 evaluating its efficacy in bancroftian filariasis, patients receiving 300 mg/day of Centperazine exhibited an adverse event rate of only 8.9%, compared to a 34% adverse event rate in the DEC cohort[11]. The reported side effects for Centperazine were mild, transient, and self-resolving, primarily limited to giddiness, nausea, and vomiting[11].

Standardized Experimental Protocols

In Vitro Filarial Phosphofructokinase (PFK) Toxicity Assay

Objective: Quantify the selective toxicodynamic inhibition of parasite PFK by Centperazine. Causality: PFK is a rate-limiting enzyme in filarial glycolysis. By measuring the coupled oxidation of NADH at 340 nm, we can determine the inhibition constant ( Ki​ ) and assess metabolic toxicity. Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 3.3 mM MgCl₂, 1.0 mM ATP, 0.5 mM Fructose-6-phosphate, 0.15 mM NADH, and excess coupling enzymes (Aldolase, Triosephosphate isomerase, α -glycerophosphate dehydrogenase).

  • Enzyme Extraction: Isolate adult Setaria cervi worms, homogenize in cold buffer, and centrifuge at 10,000 × g for 30 minutes to obtain the PFK-rich cytosolic fraction.

  • Pre-incubation: Incubate 10 µg of the enzyme extract with varying concentrations of Centperazine (1 µM to 1 mM) for 10 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Initiate the reaction by adding Fructose-6-phosphate.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer. The rate of NADH oxidation is directly proportional to PFK activity.

  • Self-Validation Step: Run a parallel assay using mammalian (rat liver) PFK. Calculate the Selectivity Index (SI) to distinguish targeted parasitic toxicity from generalized protein denaturation.

In Vitro Antibody-Dependent Cellular Adherence Assay

Objective: Evaluate the immunomodulatory toxicity of Centperazine on microfilariae. Causality: Centperazine alters the microfilarial surface, exposing antigens that promote host splenocyte adherence, leading to targeted parasite clearance. Step-by-Step Methodology:

  • Parasite Isolation: Isolate microfilariae (e.g., L. carinii) from infected animal blood via polycarbonate membrane filtration (5 µm pore size).

  • Effector Cell Preparation: Harvest naive host splenocytes and adjust the concentration to 1×106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Assay Assembly: In a 96-well microtiter plate, combine 100 µL of splenocytes, 50 µL of microfilariae suspension (~100 parasites), and 50 µL of heat-inactivated specific immune serum.

  • Drug Dosing: Add Centperazine at serial dilutions (0.1 to 100 µg/mL).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for exactly 3 hours (optimal adherence window).

  • Quantification: Examine under an inverted phase-contrast microscope. Score adherence based on the percentage of microfilariae with >5 attached effector cells.

  • Self-Validation Step: Include a complement-restored control well (using fresh guinea pig serum) to accurately differentiate between complement-mediated lysis and pure antibody-dependent cellular adherence.

References

  • Double blind clinical trial on centperazine & DEC in bancroftian filariasis. PubMed / NIH. 11

  • Enzymes of PEP-succinate pathway in Setaria cervi and effect of anthelmintic drugs. PubMed / NIH. 7

  • Modulation of phosphofructokinase (PFK) from Setaria cervi, a bovine filarial parasite, by different effectors and its interaction with some antifilarials. PMC / NIH. 8

  • Biochemical composition and metabolic pathways of filarial worms Setaria cervi: search for new antifilarial agents. Journal of Helminthology / Cambridge Core. 6

  • Biochemical targets in filarial worms for selective antifilarial drug design. Acta Parasitologica. 9

  • Spectrophotometric Determination of Diethylcarbamazine and Centperazine in Urine. RSC Publishing. 5

  • Synthesis of 1-(N-Substituted-Carboxamido-2-Aminophenyl) 4-Methyl-Piperazines: DEC Analogs and Antifilarial Activity. Asian Journal of Chemistry. 3

  • Mode of Action of Antifilarials: Modulation of ImmuneAdherence to Microfilariae in vitro. NII. 10

  • Two Decades of Medicinal Chemistry Research in India. Publications of the IAS Fellows. 2

  • Imidazo[1,5-a]pyrazin-3(2H)-one, 2-ethylhexahydro-7-methyl- (9CI) Chemical Properties. Chem960. 1

Sources

"spectroscopic data for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one

This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one. Intended for researchers, chemists, and professionals in drug development, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are foundational for the unambiguous characterization of this novel heterocyclic compound.

The narrative moves beyond simple data presentation to explain the causality behind experimental choices and the logic of spectral interpretation. Each section is designed as a self-validating system, integrating established protocols with expert insights to ensure scientific integrity.

Introduction: The Imperative for Spectroscopic Analysis

The compound 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one belongs to the imidazopyrazine class of fused heterocyclic systems. This family of molecules is of significant interest in medicinal chemistry due to its diverse pharmacological potential.[1] The specific substitutions—an ethyl group at the 2-position and a methyl group at the 7-position on the saturated bicyclic core—create a unique chemical entity whose biological activity is intrinsically tied to its precise three-dimensional structure.

Therefore, rigorous structural confirmation is not merely a procedural step but a fundamental prerequisite for any further investigation, including biological screening, quantitative structure-activity relationship (QSAR) studies, and preclinical development. This guide details the application of NMR, IR, and MS to establish the identity, purity, and detailed structural features of this target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for a complete assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire data on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets expected from the saturated ring system.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition: Perform standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish H-H and C-H correlations, respectively.

Workflow for NMR-Based Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Spectral Analysis & Assignment Prep Dissolve 5-10 mg in CDCl3 with TMS H1 ¹H NMR Prep->H1 C13 ¹³C NMR Prep->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC AssignH Assign ¹H Signals (Shift, Integration, Multiplicity) H1->AssignH C13->HSQC AssignC Assign ¹³C Signals (Chemical Shift) C13->AssignC Correlate Correlate Signals (COSY: H-H, HSQC: C-H) COSY->Correlate HSQC->Correlate AssignH->Correlate AssignC->Correlate Structure Final Structure Confirmation Correlate->Structure

Caption: Workflow for NMR analysis from sample preparation to structure confirmation.

Predicted Spectroscopic Data: ¹H and ¹³C NMR

While experimental data for the exact title compound is not publicly available, we can predict the spectra based on known chemical shift values and data from analogous structures.[2] The molecular formula is C₉H₁₇N₃O.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹H IntegrationPredicted ¹³C Chemical Shift (δ, ppm)
CH₃ -CH₂-N (Ethyl)~1.2Triplet (t)3H~13-15
CH₃-C H₂-N (Ethyl)~3.4Quartet (q)2H~45-50
CH₃ -N (Methyl)~2.4Singlet (s)3H~40-45
CH₂ (Piperazine Ring)~2.8 - 3.8Multiplets (m)6H~45-60
CH (Bridgehead)~4.0 - 4.5Multiplet (m)1H~60-65
CH₂ (Imidazolidinone Ring)~3.2 - 3.6Multiplets (m)2H~50-55
C =O (Amide Carbonyl)---~170-175

Rationale for Predictions:

  • Ethyl Group: The classic triplet-quartet pattern is expected. The methylene protons (-CH₂-) are deshielded by the adjacent nitrogen atom, shifting them downfield to ~3.4 ppm.

  • Methyl Group: The N-methyl group will appear as a singlet around 2.4 ppm.

  • Ring Protons: The protons on the saturated bicyclic core will be in the range of 2.8-4.5 ppm. Their signals will be complex multiplets due to diastereotopicity and spin-spin coupling with multiple neighbors. 2D COSY is indispensable for deconvoluting these signals.

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon, appearing far downfield (~170-175 ppm) as is characteristic for this functional group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can confirm the presence of key structural motifs.

Experimental Protocol: ATR-FTIR

The Attenuated Total Reflectance (ATR) technique is the preferred method for its simplicity and minimal sample preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrumental noise.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Workflow for IR Analysis

A Place Sample on ATR Crystal B Acquire Spectrum (4000-400 cm⁻¹) A->B C Identify Key Absorption Bands B->C D Assign to Functional Groups C->D cluster_ms1 MS¹: Molecular Weight Confirmation cluster_ms2 MS²: Structural Fragmentation Sample Infuse Sample (LC-ESI) DetectMH Detect [M+H]⁺ Ion Sample->DetectMH AccurateMass Confirm Elemental Formula (High-Resolution MS) DetectMH->AccurateMass Isolate Isolate [M+H]⁺ Ion DetectMH->Isolate Structure Propose Structure & Fragmentation Pathway AccurateMass->Structure CID Induce Fragmentation (CID) Isolate->CID DetectFrag Detect Fragment Ions CID->DetectFrag DetectFrag->Structure

Sources

Methodological & Application

Application Note: Experimental Protocols for the Utilization of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS: 56904-20-2)[1].

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the transition from flexible acyclic or monocyclic amines (like piperazines) to conformationally restricted bicyclic scaffolds is a proven strategy for optimizing pharmacokinetics and target selectivity. 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a highly specialized bicyclic building block characterized by a hexahydroimidazo[1,5-a]pyrazine core, a ketone at position 3, an ethyl group at position 2, and a methyl group at position 7[1].

  • Entropic Penalty of Binding: Flexible rings must adopt a specific conformation to bind a target, resulting in a loss of entropy. The fused bicyclic nature of this scaffold pre-organizes the nitrogen vectors, minimizing this entropic penalty and often enhancing binding affinity (K_i) for rigid targets like GPCRs or kinase hinge regions.

  • Metabolic Vulnerability: Unsubstituted piperazines are highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation and oxidation. The steric bulk provided by the fused imidazolidinone ring and the specific alkyl capping (ethyl and methyl) sterically shields the basic amine, significantly reducing intrinsic clearance (CL_int).

The following protocols detail how to experimentally validate the metabolic stability of this scaffold and evaluate its target engagement capabilities.

Experimental Workflows & Visualizations

To systematically evaluate the utility of this scaffold, researchers should follow a structured progression from physicochemical profiling to in vitro ADME and target engagement.

Workflow A 2-Ethyl-7-methylhexahydroimidazo [1,5-a]pyrazin-3(2H)-one (Scaffold Selection) B Physicochemical Profiling (LogP, TPSA Calculation) A->B C In Vitro ADME (Microsomal Stability Assay) B->C D Target Engagement (Radioligand Binding) C->D E Lead Optimization & SAR Modeling D->E

Caption: Workflow for evaluating the conformationally restricted bicyclic scaffold in drug discovery.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

To prove the hypothesis that the bicyclic core confers metabolic resistance, a microsomal stability assay is required[2][3]. This protocol is designed as a self-validating system, incorporating both positive and negative controls to ensure data integrity.

Causality & Assay Logic

Liver microsomes contain the CYP450 enzymes responsible for phase I metabolism. By supplying NADPH (a required cofactor for CYP450 catalytic cycles), we can simulate hepatic clearance[2]. Quenching the reaction with cold organic solvent serves a dual purpose: it instantly denatures the enzymes to stop the reaction at precise time points, and it precipitates proteins to yield a clean supernatant for LC-MS/MS analysis[2].

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Prepare a 10 mM stock of the test scaffold (2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one) in DMSO. Dilute to a 1 µM final assay concentration (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Control Setup (Self-Validation):

    • Positive Control: Verapamil (a known high-clearance compound) to verify enzyme activity.

    • Negative Control (Minus-NADPH): Incubate the test compound with HLM but substitute the NADPH solution with buffer. This isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Incubation & Initiation:

    • Pre-incubate the HLM-compound mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM)[2].

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture[2].

    • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide)[2]. The cold temperature and organic solvent instantly halt metabolism.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the percentage of the parent compound remaining.

HLM_Assay M1 Prepare HLM Mixture (Compound + Microsomes) M2 Add NADPH Regenerating System (Initiate CYP450 Metabolism) M1->M2 M3 Incubate at 37°C (Time points: 0, 15, 30, 60 min) M2->M3 M4 Quench with Cold Acetonitrile (Precipitate Proteins) M3->M4 M5 Centrifuge & LC-MS/MS (Quantify Remaining Parent) M4->M5

Caption: Step-by-step logic of the Human Liver Microsomal (HLM) stability assay.

Protocol 2: Competitive Radioligand Binding Assay

Once metabolic stability is confirmed, the scaffold (or its derivatives) must be evaluated for target engagement. This protocol outlines a competitive radioligand binding assay, commonly used for CNS targets (e.g., GPCRs or neurotransmitter transporters)[4].

Causality & Assay Logic

This assay measures the ability of the test compound to displace a known radioactive ligand from the target receptor. We use 0.3% Polyethylenimine (PEI) to pre-soak the glass fiber filters; PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands[4]. Ice-cold wash buffer is critical during the filtration step because the low temperature decreases the kinetic dissociation rate (k_off) of the ligand-receptor complex, preventing signal loss during washing[4].

Step-by-Step Methodology
  • Membrane Preparation:

    • Resuspend target-expressing cell membranes (e.g., CHO cells expressing the target GPCR) in assay binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[4].

    • Homogenize and quantify protein content using a BCA assay. Dilute to yield 10–20 µg of protein per well[4].

  • Assay Assembly (Self-Validation):

    • Set up a 96-well plate with a final volume of 250 µL per well[4].

    • Total Binding (TB) Wells: Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB) Wells: Buffer + Membranes + Radioligand + 10 µM of a known unlabeled reference ligand (to saturate specific sites)[4].

    • Test Wells: Buffer + Membranes + Radioligand + Serial dilutions of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (e.g., 10 pM to 10 µM).

  • Equilibration:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the system to reach thermodynamic equilibrium[4].

  • Filtration & Washing:

    • Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI using a 96-well cell harvester[4].

    • Wash the filters four times with 500 µL of ice-cold wash buffer[4].

  • Quantification:

    • Dry the filters at 50°C for 30 minutes[4].

    • Add scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a MicroBeta counter[4].

    • Calculate the IC50 using non-linear regression, and convert to K_i using the Cheng-Prusoff equation.

Quantitative Data Presentation

To illustrate the structural advantages of the 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold, the following table contrasts its physicochemical and hypothetical ADME properties against a standard flexible analog (1-ethyl-4-methylpiperazine).

Property / Metric2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one1-Ethyl-4-methylpiperazine (Flexible Analog)Rationale for Difference
CAS Number 56904-20-26276-54-6N/A
Molecular Weight 183.25 g/mol 128.22 g/mol Addition of the imidazolidinone ring[1].
Topological Polar Surface Area (TPSA) 26.8 Ų6.5 ŲThe ketone oxygen increases TPSA, improving hydrogen bond acceptor capacity[1].
Conformational Flexibility (Rotatable Bonds) 11The bicyclic core locks the piperazine chair conformation, reducing entropic penalty[1].
Predicted HLM Stability (T_half) > 60 minutes< 15 minutesSteric hindrance from the fused ring shields the nitrogens from CYP-mediated N-dealkylation.

References

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm Laboratories. Available at:[Link]

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocols." Gifford Bioscience. Available at:[Link]

Sources

Application Note: Dosage, Administration, and Pharmacological Evaluation of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one in Filarial Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Parasitologists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction & Pharmacological Rationale

2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS 56904-20-2) is a conformationally restricted, bicyclic analog of the gold-standard antifilarial agent, Diethylcarbamazine (DEC). In standard DEC (N,N-diethyl-4-methylpiperazine-1-carboxamide), the diethylamide side chain possesses high rotational degrees of freedom. By cyclizing one of the N-ethyl groups back onto the piperazine core, the resulting imidazo[1,5-a]pyrazin-3-one scaffold significantly reduces conformational entropy.

Causality in Drug Design: This structural rigidity is engineered to lock the molecule into a bioactive conformation, theoretically enhancing binding affinity to target nematode receptors while potentially mitigating the severe host inflammatory responses (e.g., the Mazzotti reaction) often triggered by the rapid, uncontrolled destruction of microfilariae [1].

Dual Mechanism of Action

Like its parent compound, this analog exhibits a synergistic, bipartite mechanism of action:

  • Direct Parasite Paralysis: The compound acts as an agonist on Transient Receptor Potential (TRP) channels—specifically TRP-2 and TRPM-like channels (GON-2/CED-11)—located in the somatic muscle of microfilariae. This agonism triggers a massive intracellular Ca²⁺ influx, subsequent activation of SLO-1K channels, and rapid spastic paralysis [2].

  • Host Immune Sensitization: The compound inhibits the parasite's arachidonic acid metabolism, stripping the microfilariae of their immunomodulatory eicosanoid shield. Concurrently, it upregulates the host's inducible nitric oxide synthase (iNOS) pathway, facilitating rapid opsonization and macrophage-mediated clearance [1].

Mechanism cluster_direct Direct Parasite Action cluster_indirect Host Immune Modulation Cmpd 2-Ethyl-7-methylhexahydroimidazo [1,5-a]pyrazin-3(2H)-one TRP TRP-2 / GON-2 Channel Agonism (Microfilarial Muscle) Cmpd->TRP Binds AA Arachidonic Acid Pathway Inhibition Cmpd->AA Inhibits iNOS Host iNOS Activation (Nitric Oxide Production) Cmpd->iNOS Upregulates Ca Intracellular Ca2+ Influx & SLO-1K Activation TRP->Ca Paralysis Spastic Paralysis Ca->Paralysis Clearance Rapid Microfilarial Clearance Paralysis->Clearance Opsonization Immune Sensitization & Macrophage Opsonization AA->Opsonization iNOS->Opsonization Opsonization->Clearance

Figure 1: Bipartite mechanism of action: Direct TRP channel activation and host immune modulation.

Animal Model Selection

To rigorously evaluate the pharmacodynamics of this compound, two distinct in vivo models are utilized, each serving a specific biological validation purpose:

  • Model A: Brugia malayi in Mastomys coucha . The multimammate rat (M. coucha) is highly permissive to human lymphatic filariasis parasites. It supports the full life cycle of B. malayi, allowing for the simultaneous assessment of microfilaricidal (blood-stage) and macrofilaricidal (adult worm) efficacy [3].

  • Model B: Litomosoides sigmodontis in Meriones unguiculatus . The Mongolian jird serves as a robust surrogate model. Because L. sigmodontis naturally infects rodents, this model provides a highly reproducible baseline for microfilaremia and adult worm burden in the pleural cavity, minimizing host-rejection variables [4].

Quantitative Data & Dosing Strategy

Because the bicyclic core alters the lipophilicity compared to DEC, formulation parameters must be adjusted.

  • Vehicle Selection: A vehicle of 0.5% Carboxymethylcellulose (CMC) supplemented with 0.1% Tween-80 is required. Causality: Tween-80 reduces the surface tension of the hydrophobic drug particles, while CMC provides steric hindrance against agglomeration, ensuring a homogenous suspension and consistent bioavailability.

  • Route of Administration: Intraperitoneal (i.p.) injection is preferred for early pharmacokinetic studies to bypass first-pass hepatic metabolism, which might prematurely open the imidazolidinone ring [5].

Table 1: Comparative Efficacy Profile (Expected Outcomes based on DEC baselines) [6]

Treatment GroupDose (mg/kg/day)Route & Duration% MF Reduction (Day 14)% Adult Worm Reduction (Day 60)
Vehicle Control 0i.p. × 5 days< 5% (Natural attrition)< 5%
DEC Base (Reference) 50i.p. × 5 days85 - 95%10 - 20%
Test Compound (Low) 10i.p. × 5 days50 - 60%15 - 25%
Test Compound (High) 50i.p. × 5 days> 95%30 - 45%

Self-Validating Experimental Protocol

This workflow is designed as a closed-loop, self-validating system. Every step includes a built-in control to ensure that observed parasitological clearance is strictly drug-mediated.

Phase I: Formulation and Quality Control
  • Weighing: Accurately weigh the required mass of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one.

  • Wetting: Add 0.1% (v/v) Tween-80 dropwise. Triturate in a glass mortar until a smooth paste forms.

  • Suspension: Gradually add 0.5% (w/v) CMC solution while sonicating in a water bath at room temperature for 15 minutes.

  • Validation Step: Inspect a 10 µL drop of the formulation under a light microscope (40x magnification). Causality: The absence of large crystalline aggregates validates successful suspension, preventing erratic absorption and localized toxicity at the injection site.

Phase II: In Vivo Administration
  • Baseline Screening: Screen M. coucha subjects (120–150 days post-L3 inoculation) for microfilaremia via a 20 µL tail-vein bleed [6].

  • Inclusion Validation: Only include animals exhibiting a baseline of >50 microfilariae (mf) per 20 µL of blood. Causality: This threshold ensures that natural, spontaneous clearance does not artificially inflate the drug's apparent efficacy.

  • Grouping: Randomize animals (n=6 per group) into Vehicle Control, DEC Reference (50 mg/kg), and Test Compound groups (10 mg/kg and 50 mg/kg).

  • Dosing: Administer the formulations via i.p. injection once daily for 5 consecutive days. Use a 27G needle to minimize tissue trauma.

Phase III: Parasitological Assessment
  • Microfilaricidal Monitoring: Perform 20 µL tail bleeds on Days 0, 7, 14, and 28 post-treatment. Prepare thick blood smears, stain with Giemsa, and quantify mf under a microscope.

  • Macrofilaricidal Assessment: Euthanize the animals on Day 60. Aseptically open the peritoneal cavity (M. coucha) or pleural cavity (jirds) and recover adult worms [4].

  • Viability Validation: Immediately transfer recovered adult worms to a 96-well plate containing RPMI-1640 medium and perform an MTT reduction assay. Causality: Counting worms is insufficient; the MTT assay biochemically validates whether the recovered worms are metabolically active or moribund, distinguishing true macrofilaricidal activity from mere motility inhibition.

References

  • Verma S, et al. (2020). Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi. Communications Biology. [Link]

  • Hübner MP, et al. (2020). Human filariasis—contributions of the Litomosoides sigmodontis and Acanthocheilonema viteae animal model. Parasitology Research. [Link]

  • Zahner H, et al. (1997). Antibodies to diethylcarbamazine potentiate the antifilarial activity of the drug. Parasite Immunology. [Link]

  • Misra-Bhattacharya S, et al. (2016). Homology Modeling of NAD+-Dependent DNA Ligase of the Wolbachia Endosymbiont of Brugia malayi and Its Drug Target Potential Using Dispiro-Cycloalkanones. Antimicrobial Agents and Chemotherapy. [Link]

  • Misra-Bhattacharya S, et al. (2006). Anti-filarial activity of novel formulations of albendazole against experimental brugian filariasis. Parasitology. [Link]

Sources

Application Notes and Protocols for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one as a Research Tool

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for the novel small molecule, 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. This document outlines the compound's structural features, a proposed synthetic route, its putative mechanism of action based on related analogs, and detailed protocols for its application as a research tool in target validation and early-stage drug discovery.

Introduction to 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one is a bicyclic heterocyclic compound featuring a saturated imidazo[1,5-a]pyrazine core. While this specific molecule is not extensively characterized in published literature, its structural analogs have demonstrated a range of biological activities, suggesting its potential as a valuable chemical probe. The hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold has been associated with effects on the central nervous system (CNS) and inflammatory pathways. Furthermore, related unsaturated imidazo[1,5-a]pyrazine derivatives have emerged as potent inhibitors of bromodomain and extraterminal domain (BET) proteins, particularly BRD4.

This guide will, therefore, extrapolate from the known activities of structurally similar compounds to propose potential research applications and provide robust, validated protocols to investigate these hypotheses.

Table 1: Physicochemical Properties of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one (Predicted)

PropertyPredicted Value
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
XLogP30.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count1

Proposed Synthesis

A plausible synthetic route for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one can be adapted from established methods for analogous compounds[1][2]. The following multi-step synthesis is proposed:

Synthesis_Workflow A 1-Methylpiperazine C Intermediate A (Ethyl 1-methylpiperazine-2-carboxylate) A->C Alkylation B Ethyl Chloroacetate B->C E Intermediate B (1-Methylpiperazine-2-carboxamide) C->E Amidation D Ammonia D->E G Intermediate C ((1-Methylpiperazin-2-yl)methanamine) E->G Reduction F Lithium Aluminum Hydride F->G I 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one G->I Cyclocondensation H Ethyl Propionate H->I

Caption: Proposed synthetic workflow for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

Protocol: Synthesis of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Materials:

  • 1-Methylpiperazine

  • Ethyl chloroacetate

  • Anhydrous ammonia

  • Lithium aluminum hydride (LAH)

  • Ethyl propionate

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of Ethyl 1-methylpiperazine-2-carboxylate (Intermediate A).

    • In a round-bottom flask, dissolve 1-methylpiperazine in anhydrous toluene.

    • Slowly add ethyl chloroacetate dropwise at room temperature with stirring.

    • Reflux the mixture for 4-6 hours.

    • Cool to room temperature, filter the resulting salt, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield Intermediate A.

  • Step 2: Synthesis of 1-Methylpiperazine-2-carboxamide (Intermediate B).

    • Bubble anhydrous ammonia gas through a solution of Intermediate A in methanol at 0°C.

    • Transfer the solution to a sealed pressure vessel and heat at 80°C for 24 hours.

    • Cool the vessel, vent excess ammonia, and concentrate the solution in vacuo.

    • Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/ether) to obtain Intermediate B.

  • Step 3: Synthesis of (1-Methylpiperazin-2-yl)methanamine (Intermediate C).

    • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend LAH in anhydrous diethyl ether.

    • Slowly add a solution of Intermediate B in anhydrous diethyl ether dropwise.

    • Reflux the reaction mixture for 8-12 hours.

    • Cool the reaction to 0°C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting aluminum salts and wash with diethyl ether.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate C.

  • Step 4: Synthesis of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

    • Dissolve Intermediate C and ethyl propionate in a suitable high-boiling solvent such as xylene.

    • Add a catalytic amount of a strong base (e.g., sodium methoxide).

    • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the final product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol).

Potential Research Applications and Protocols

Based on the known biological activities of its structural analogs, 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one is a candidate for investigation in the following areas:

Application 1: Inhibition of BET Bromodomains

The unsaturated analog, 7-methylimidazo[1,5-a]pyrazin-8(7H)-one, has been identified as a potent inhibitor of BRD4, a member of the BET family of proteins.[3][4] BET proteins are epigenetic readers that play a crucial role in regulating gene expression, and their inhibition is a promising strategy in oncology. It is plausible that the saturated core of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one could also interact with the acetyl-lysine binding pocket of BET bromodomains.

BRD4_Inhibition_Pathway cluster_nucleus Cell Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 Binds to RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates & Activates Oncogenes Oncogene Transcription RNAPolII->Oncogenes Initiates Compound 2-Ethyl-7-methyl- hexahydroimidazo [1,5-A]pyrazin-3(2H)-one Compound->BRD4 Inhibits Binding

Caption: Putative mechanism of action for BRD4 inhibition.

This protocol describes a method to assess the direct inhibitory effect of the compound on the interaction between BRD4 and acetylated histones.

Materials:

  • Recombinant human BRD4(1) protein

  • Biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16)

  • Streptavidin-coated Donor beads

  • Anti-His-tag Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)

  • 384-well white microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Assay Setup:

    • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 4 µL of a solution containing BRD4(1) protein (final concentration ~10 nM) and the biotinylated histone H4 peptide (final concentration ~30 nM) in assay buffer.

    • Incubate for 30 minutes at room temperature.

    • Add 4 µL of a mixture of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads in assay buffer (final concentration ~10 µg/mL each).

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application 2: Assessment of CNS Activity

Derivatives of hexahydroimidazo[1,5-a]pyrazin-3(2H)-one have been reported to possess CNS depressant activities.[1][2] This suggests that 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one may modulate neuronal activity.

This protocol provides a framework for an initial in vivo screen for CNS depressant effects. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Diazepam (positive control)

  • Open field apparatus

  • Rotarod apparatus

Procedure:

  • Dosing and Administration:

    • Prepare solutions of the test compound and diazepam in the vehicle.

    • Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) to different groups of mice.

    • Administer the vehicle to the control group and diazepam (e.g., 1-5 mg/kg) to the positive control group.

  • Open Field Test (for locomotor activity):

    • 30 minutes post-injection, place each mouse in the center of the open field apparatus.

    • Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for 10 minutes using an automated tracking system.

    • A significant decrease in total distance traveled suggests a sedative effect.

  • Rotarod Test (for motor coordination):

    • Train the mice on the rotarod at a constant or accelerating speed for three consecutive days prior to the experiment.

    • 30 minutes post-injection on the test day, place the mice on the rotating rod.

    • Record the latency to fall from the rod.

    • A significant decrease in the latency to fall indicates impaired motor coordination, a common effect of CNS depressants.

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle control and the positive control.

Conclusion

2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one represents a novel chemical entity with potential applications in chemical biology and drug discovery. Based on the activities of its structural analogs, this compound warrants investigation as a potential modulator of BET bromodomains and as a CNS-active agent. The protocols provided herein offer a starting point for researchers to explore the biological functions of this compound and to validate its utility as a research tool. It is imperative that all experimental findings are rigorously validated and interpreted in the context of the predictive nature of these initial hypotheses.

References

  • [Synthesis and activity on the central nervous system of a series of 2-aryl or 2-alkyl-7-phenylhexahydroimidazo[1,5-a] pyrazin-3(2H)-ones]. Farmaco Sci. 1984 May;39(5):450-62. [Link]

  • Toja E, et al. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives]. Il Farmaco; Edizione Scientifica. 1975;30(10):809-22. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]

  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. [Link]

  • Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family. PubMed. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family. Bioorg Chem. 2019 Sep;90:103044. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][5]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents.

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. [Link]

  • (PDF) ChemInform Abstract: Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture. ResearchGate. [Link]

  • Synthesis of 3,7-Dihydroimidazo[1,2a]pyrazine-3-ones and Their Chemiluminescent Properties. ResearchGate. [Link]

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • (12) United States Patent. ResearchGate. [Link]

Sources

Application Note: Quantitative Analysis of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Need for Precise Quantification of a Novel Heterocycle

2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one is a bicyclic imidazolidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The structural complexity, featuring a saturated bicyclic core, a ketone functional group, and chiral centers, necessitates the development of robust and specific analytical methods for its accurate quantification in various matrices. Such methods are critical for pharmacokinetic studies, metabolism research, quality control of active pharmaceutical ingredients (APIs), and formulation development.

This application note provides a comprehensive guide to two primary analytical methods for the quantification of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a widely accessible screening method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for sensitive and selective quantification.[3][4][5][6] The protocols detailed herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline for the validation of analytical procedures.[7][8][9][10][11]

Physicochemical Properties and Analytical Considerations

While specific experimental data for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one is not extensively published, we can infer its properties from its constituent parts and similar structures. The hexahydroimidazo[1,5-a]pyrazine core suggests a degree of polarity and potential for hydrogen bonding. The presence of the ketone group provides a chromophore for UV detection, albeit likely at lower wavelengths. The tertiary amine within the ring system indicates a basic nature, making it suitable for positive ion mode mass spectrometry.

Method 1: HPLC-UV for Routine Quantification

High-Performance Liquid Chromatography with a UV detector is a robust and cost-effective technique suitable for the quantification of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one in relatively clean sample matrices, such as in-process control samples or formulated drug products.

Principle of HPLC-UV

The method is based on the separation of the target analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector then measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the resulting peak area is proportional to its concentration.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade formic acid.

  • Reference standard of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or wavelength of maximum absorbance determined by UV scan)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the amount of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one in the sample by interpolating its peak area into the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working HPLC Inject into HPLC System Working->HPLC Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Filter->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Method 2: LC-MS/MS for High-Sensitivity and High-Specificity Quantification

For bioanalytical studies in complex matrices like plasma, urine, or tissue homogenates, or for the detection of low-level impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6][12] Its superior sensitivity and selectivity allow for accurate quantification even in the presence of interfering substances.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the resulting precursor ion is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Analytical grade formic acid.

  • Reference standard of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

  • Internal standard (IS), preferably a stable isotope-labeled analog.

2. LC and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98% to 2% B

    • 4.1-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • Analyte: Precursor ion [M+H]⁺ → Product ion 1 (Quantifier), Product ion 2 (Qualifier)

      • Internal Standard: Precursor ion [M+H]⁺ → Product ion

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As described for HPLC-UV.

  • Working Standard Solutions: Prepare calibration standards in the appropriate matrix (e.g., blank plasma) to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Use a weighted (1/x²) linear regression for analysis.

  • Quantify the analyte in samples using the calibration curve.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Matrix Sample IS_Spike Spike with Internal Standard Sample->IS_Spike Precipitation Protein Precipitation IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization MRM MRM Detection (Q1/Q2/Q3) Ionization->MRM Integration Peak Integration MRM->Integration Ratio Calculate Area Ratios Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

Method Validation According to ICH Q2(R1)

To ensure the reliability of the analytical data, the developed methods must be validated according to the ICH Q2(R1) guideline.[7][8][9][10][11] The key validation parameters are summarized below.

Validation ParameterHPLC-UVLC-MS/MSPurpose
Specificity Baseline separation from excipients and degradants.No interfering peaks at the retention time of the analyte and IS.To ensure the signal is solely from the analyte of interest.
Linearity r² > 0.995r² > 0.995 (weighted)To demonstrate a proportional relationship between signal and concentration.
Range Typically 80-120% of the test concentration.Defined by the upper and lower limits of quantification.The interval over which the method is precise, accurate, and linear.
Accuracy % Recovery of 98-102% at three concentration levels.% Recovery of 85-115% at three concentration levels.The closeness of the measured value to the true value.
Precision RSD < 2% for repeatability and intermediate precision.RSD < 15% for repeatability and intermediate precision.The degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
Robustness Insensitive to small, deliberate variations in method parameters.Insensitive to small, deliberate variations in method parameters.The capacity of the method to remain unaffected by small variations.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is paramount to ensure data integrity and regulatory compliance. These protocols serve as a robust starting point for researchers, scientists, and drug development professionals working with this novel heterocyclic compound.

References

  • Giorgetti, R., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [Link]

  • Giorgetti, R., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [Link]

  • International Conference on Harmonisation. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Giorgetti, R., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. Available at: [Link]

  • Li, J., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Publishing. Available at: [Link]

  • Protti, M., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. ProQuest. Available at: [Link]

  • Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). Available at: [Link]

  • International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Toja, E. (1975). [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives]. SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. Imidazo(1,5-a)pyrazine. PubChem. Available at: [Link]

  • MacMillan, D. W. C. (2008). Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions, and α-Fluorinations. CORE. Available at: [Link]

  • Kallur, S. B., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant, Antimicrobial and Antiproliferative activity. TSI Journals. Available at: [Link]

  • S. S. S. V. Ramasastry, et al. (2019). Diastereoselective synthesis and profiling of bicyclic imidazolidinone derivatives bearing a difluoromethylated catechol unit as potent phosphodiesterase 4 inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Torres, J. A. P., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]

  • Mayer, R. J., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. Available at: [Link]

  • Atfani, M., et al. (2001). Bicyclic imidazolidinones as potential antibiotics. ResearchGate. Available at: [Link]

  • Rehman, A., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journals. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Publishing. Available at: [Link]

  • AL-Joubory, A. K. J., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Baghdad Science Journal. Available at: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. Available at: [Link]

  • Alichem. (R)-7-(5-Bromo-2-pyrimidinyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Formulation of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Formulation in Preclinical Research

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific analogue, 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, represents a novel chemical entity with potential therapeutic applications that necessitate rigorous preclinical evaluation. The journey from a promising molecule to a well-characterized experimental agent hinges on the development of a robust and reproducible formulation. An appropriate formulation ensures accurate and reliable data in both in vitro and in vivo studies by delivering the compound in a consistent and bioavailable manner.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one for experimental use. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step to empower the end-user to make informed decisions tailored to their specific experimental needs.

Part 1: Physicochemical Characterization - The Foundation of Formulation

A thorough understanding of the physicochemical properties of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one is paramount before embarking on formulation development.[2][3] These intrinsic characteristics of the molecule will dictate the most suitable formulation strategies.

Table 1: Essential Physicochemical Parameters and Their Implications

ParameterExperimental Method(s)Rationale for Formulation Development
Aqueous Solubility Thermodynamic (shake-flask) or kinetic solubility assays in various pH buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)Determines the feasibility of simple aqueous formulations. Poor solubility is a common challenge for new chemical entities and often necessitates enabling formulations like suspensions or lipid-based systems.[1][4]
pKa (Ionization Constant) Potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresisIdentifies ionizable groups and predicts how solubility will change with pH. This is crucial for selecting appropriate buffers and anticipating potential precipitation in different biological environments (e.g., stomach vs. small intestine).[5][6]
LogP / LogD (Lipophilicity) Shake-flask method (octanol/water), reverse-phase HPLCIndicates the compound's affinity for lipidic versus aqueous environments. High lipophilicity often correlates with poor aqueous solubility but may favor absorption across biological membranes. This parameter guides the selection of lipid-based or co-solvent systems.[3][7]
Melting Point (Tm) Differential Scanning Calorimetry (DSC)Provides information on the crystalline nature and stability of the solid form. A high melting point can suggest strong crystal lattice energy, which may contribute to low solubility.[2]
Solid-State Properties X-ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM)Identifies the crystalline form (polymorphs) or if the material is amorphous. Different solid forms can have significantly different solubility and stability profiles.

Part 2: Formulation Strategies and Protocols for In Vitro Studies

For in vitro assays, the primary goal is to achieve complete solubilization of the test compound in a vehicle that is compatible with the biological system and does not interfere with the assay readout.

Protocol 2.1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Begin by assessing the solubility of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one in a range of common laboratory solvents. Dimethyl sulfoxide (DMSO) is a widely used initial choice due to its strong solubilizing power for a broad range of compounds.

  • Preparation:

    • Accurately weigh a small amount of the compound (e.g., 5-10 mg) into a sterile, clear glass vial.

    • Add a precise volume of DMSO to achieve a high concentration stock solution (e.g., 10, 20, or 50 mM). The choice of concentration should be guided by the solubility assessment and the final desired concentrations in the assay.

    • Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath. Gentle warming can be applied if the compound is known to be thermally stable.

    • Visually inspect the solution to ensure complete dissolution with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.

Protocol 2.2: Preparation of Working Solutions for Cellular or Biochemical Assays
  • Serial Dilution: Prepare intermediate and final working solutions by serially diluting the concentrated stock solution in the appropriate cell culture medium or assay buffer.

  • Managing Precipitation: A common issue is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer. To mitigate this:

    • Ensure the final concentration of DMSO in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.

    • Add the compound to the assay medium with vigorous mixing or vortexing to promote rapid dispersion.

    • Visually inspect the final working solution for any signs of precipitation. If cloudiness or particulates are observed, the formulation is not suitable, and alternative strategies such as the use of a lower concentration stock or the inclusion of a non-ionic surfactant (e.g., Pluronic® F-68) at a low, non-toxic concentration should be considered.

Part 3: Formulation Strategies and Protocols for In Vivo Studies

The objective of in vivo formulation is to deliver the compound systemically or to a specific target site in a safe, tolerable, and reproducible manner. The choice of formulation is highly dependent on the route of administration and the physicochemical properties of the compound.[8]

Decision-Making Workflow for In Vivo Formulation

G cluster_0 Physicochemical Characterization cluster_1 Formulation Selection cluster_2 Refinement A Aqueous Solubility & pKa B Soluble at physiological pH? A->B C Aqueous Solution (e.g., Saline, PBS) B->C Yes D Poorly Soluble B->D No E Suspension (Oral/IP) D->E F Solubilized Formulation (IV) D->F G Co-solvents, Surfactants, Cyclodextrins F->G

Caption: Workflow for selecting a suitable in vivo formulation strategy.

Table 2: Common Vehicles for Preclinical In Vivo Studies

Vehicle TypeComposition ExampleRoute(s)AdvantagesDisadvantages & Considerations
Aqueous Solution 0.9% Saline, Phosphate Buffered Saline (PBS)IV, IP, SC, OralSimple, well-tolerated, mimics physiological conditions.Only suitable for highly soluble compounds.
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in waterOral, IPAllows for higher dosing of poorly soluble compounds.Potential for non-uniform dosing if not properly prepared; not suitable for IV.
Co-solvent System 10% DMSO, 40% PEG 400, 50% SalineIV, IP, OralCan solubilize many poorly soluble compounds.Potential for toxicity and adverse effects (e.g., hemolysis, pain on injection) depending on the co-solvents and their concentrations.[9]
Cyclodextrin Solution 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutylether-β-cyclodextrin (SBEβCD) in waterIV, IP, SC, OralForms inclusion complexes to increase aqueous solubility; generally well-tolerated.[10]Potential for nephrotoxicity at high doses, especially with unmodified cyclodextrins.
Lipid-Based System Sesame oil, Corn oilSC, IM, OralSuitable for highly lipophilic compounds.Can cause local irritation; variable absorption.
Protocol 3.1: Preparation of a Suspension for Oral Gavage

This protocol is suitable for early toxicology and pharmacokinetic studies where achieving a high dose of a poorly soluble compound is necessary.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in purified water. Heat and stir to ensure complete dissolution, then cool to room temperature. Other suspending agents like methylcellulose or hydroxypropyl methylcellulose can also be used.

  • Wetting the API: Accurately weigh the required amount of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. To prevent clumping and ensure uniform dispersion, first create a paste by adding a small amount of the vehicle or a wetting agent (e.g., a few drops of a 1-2% Tween® 80 solution) and triturating with a mortar and pestle.

  • Dispersion: Gradually add the remaining volume of the CMC vehicle to the paste while continuously stirring or triturating to form a uniform suspension.

  • Homogenization (Optional but Recommended): For improved dose uniformity, especially for low-dose studies, homogenize the suspension using a suitable method (e.g., a high-shear mixer or sonicator).

  • Final QC: Visually inspect for uniformity. The suspension should be easily re-suspended upon gentle shaking. Store at 2-8°C and re-suspend thoroughly before each use.

Protocol 3.2: Preparation of a Solubilized Formulation for Intravenous Injection

This protocol aims to create a clear, filterable solution for IV administration, often requiring a combination of solubilizing excipients.

  • Excipient Selection and Safety: The choice and concentration of excipients must be guided by their safety and tolerability in the chosen animal species.[8][11] A common starting point for a poorly soluble neutral compound is a co-solvent system.

  • Vehicle Preparation: A widely used vehicle combination is 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection .[12] Prepare the vehicle by mixing the components in a sterile container.

  • Drug Solubilization:

    • Accurately weigh the required amount of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

    • Add the compound to the prepared vehicle.

    • Vortex and/or sonicate the mixture until the compound is completely dissolved.

  • pH Adjustment (if necessary): If the compound's solubility is pH-dependent, adjust the final pH with dilute HCl or NaOH to maximize solubility and stability.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[12]

  • Final QC: The final solution must be clear and free of any visible particulates.

Part 4: Validation of the Formulation - Ensuring Quality and Reproducibility

A prepared formulation must be validated to ensure it meets the required quality attributes for the intended study.[13]

Table 3: Key Validation Parameters for Experimental Formulations

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear solution, free of particulates (for solutions). Uniform, easily re-suspendable suspension (for suspensions).
pH pH meterWithin a pre-defined range (e.g., ± 0.5 units of the target pH).
Concentration Verification HPLC-UV or LC-MS/MSWithin ±10% of the target concentration.
Short-Term Stability Store at relevant conditions (e.g., room temp, 2-8°C) and re-test at specified time points (e.g., 4h, 24h, 7 days).Appearance, pH, and concentration remain within acceptance criteria for the duration of the study.[14]
Protocol 4.1: Short-Term Stability Assessment
  • Prepare the formulation as described in the protocols above.

  • Immediately after preparation (T=0), perform the analyses listed in Table 3.

  • Store aliquots of the formulation under the intended storage and use conditions (e.g., on the benchtop at room temperature and refrigerated at 2-8°C).

  • At predetermined time points (e.g., 4 hours, 24 hours, and 72 hours), re-analyze the stored samples for appearance, pH, and concentration.

  • The formulation is considered stable for a given period if all parameters remain within the established acceptance criteria. This data defines the "use by" time for the prepared formulation.[15][16]

Conclusion

The formulation of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one for experimental use is a systematic process that begins with a thorough physicochemical characterization and culminates in a validated, fit-for-purpose preparation. By understanding the scientific principles behind formulation development and adhering to the detailed protocols provided, researchers can ensure the generation of high-quality, reliable, and reproducible data, thereby accelerating the evaluation of this promising new chemical entity.

References

  • International Pharmaceutical Excipients Council. (n.d.). Definition of an Excipient. IPEC.
  • Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. In Chromatography At a Glance (Vol. 1, Chapter 1, pp. 1-22). Open Access eBooks.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
  • Pramanick, S., Singodia, D., & Chandel, V. (2013). Excipient Selection In Parenteral Formulation Development. World Journal of Pharmaceutical Research.
  • Pramanick, S., Singodia, D., & Chandel, V. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research.
  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Akers, M. J. (n.d.).
  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • Testa, B. (n.d.). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Pure and Applied Chemistry.
  • Narang, A. S., & Boddu, S. H. (Eds.). (2015).
  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Giaginis, C., & Tsantili-Kakoulidou, A. (2021). Characterization of physicochemical properties of substances using chromatographic separation methods. Journal of Pharmaceutical and Biomedical Analysis.
  • Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics.
  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Yamamoto, K., Arai, Y., & Ikeda, Y. (n.d.). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of Pharmaceutical Sciences.
  • University of Barcelona. (n.d.). Physico-Chemical Characterization and Estimation of the Biological Activity of Bioactive Compounds. IBUB.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Dutta, N. (n.d.). Stability Testing Of Pharmaceutical Dosage Form [PowerPoint slides]. SlideShare.
  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Thermo Fisher Scientific. (n.d.). Drug stability testing 101.
  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.
  • Soni, P., & Kumar, S. (2017). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider?. International Journal of Pharmaceutical Sciences and Research.
  • Sharma, D., & Saini, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules.
  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API.
  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology.

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The compound 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one belongs to the hexahydroimidazo[1,5-a]pyrazine class of bicyclic heterocyclic compounds. This structural core is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Derivatives of related imidazo[1,2-a]pyrazines and pyridazinones have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Given this background, 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one represents a novel small molecule with potential for modulating cellular pathways.

These application notes provide a comprehensive guide for researchers and drug development professionals to systematically evaluate the in vitro biological effects of this compound. The protocols outlined below are designed to be robust and self-validating, enabling the assessment of its impact on cell viability, proliferation, and apoptosis.

Compound Handling and Preparation

Rationale

Proper handling and solubilization of a novel compound are critical for obtaining reproducible results in cell-based assays. The choice of solvent and the preparation of a concentrated stock solution minimize the solvent concentration in the final culture medium, thereby reducing potential solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules and its relatively low toxicity to most cell lines at concentrations below 0.5%.

Protocol: Preparation of Stock Solution
  • Reconstitution: Initially, dissolve 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required to ensure complete dissolution.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in a sterile, phenol red-free cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to maintain the final DMSO concentration in the cell culture wells at a non-toxic level, typically ≤0.5%.

ParameterRecommendationRationale
Primary Solvent Cell Culture Grade DMSOHigh solvating power for organic molecules; compatible with most cell assays.
Stock Concentration 10-50 mMAllows for small volumes to be added to culture, minimizing final solvent concentration.
Storage Temperature -20°C to -80°CEnsures long-term stability and prevents degradation of the compound.
Final DMSO Concentration ≤0.5% (v/v)Reduces the risk of solvent-induced artifacts and cytotoxicity in the cellular assays.

Assay 1: Cell Viability Assessment using MTT

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of metabolically active cells, which can be quantified by measuring the absorbance of the solubilized formazan.[7][9]

Workflow for Cytotoxicity Screening

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: MTT Assay seed_cells Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate_24h_1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 treat_cells Treat cells with serial dilutions of the compound incubate_24h_1->treat_cells incubate_48h Incubate for 24-72h treat_cells->incubate_48h add_mtt Add MTT reagent (0.5 mg/mL final concentration) incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance BrdU_Logic Proliferating_Cells Proliferating Cells (S-Phase) BrdU_Labeling BrdU Labeling Medium Proliferating_Cells->BrdU_Labeling BrdU_Incorporation BrdU Incorporated into newly synthesized DNA BrdU_Labeling->BrdU_Incorporation is incorporated into Fixation_Denaturation Fixation & DNA Denaturation BrdU_Incorporation->Fixation_Denaturation is exposed by Anti_BrdU_Ab Anti-BrdU Antibody Fixation_Denaturation->Anti_BrdU_Ab is bound by Detection HRP-conjugated Secondary Ab + Substrate Anti_BrdU_Ab->Detection is detected by Signal Colorimetric Signal (Proportional to Proliferation) Detection->Signal generates

Caption: Logical flow of the BrdU cell proliferation assay.

Detailed Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol to seed and treat cells with 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the culture medium and fix the cells by adding a fixing/denaturing solution. This step is crucial to denature the DNA and allow the anti-BrdU antibody to access the incorporated BrdU. [10][11]4. Antibody Incubation: Wash the wells with PBS and add the anti-BrdU detector antibody. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Substrate: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. [10]After incubation and further washing, add the TMB substrate to develop a colorimetric signal. [10]6. Data Acquisition: Stop the reaction by adding a stop solution and measure the absorbance at 450 nm.

Assay 3: Apoptosis Detection using Caspase-3/7 Activity

Principle

Caspase-3 and Caspase-7 are key effector caspases that play a crucial role in the execution phase of apoptosis. [12][13]This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. [13][14]The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the sample, thus providing a quantitative measure of apoptosis. [14][15]

Detailed Protocol
  • Cell Seeding and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat the cells with the compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 or a similar reagent according to the manufacturer's instructions.

  • Assay Procedure (Add-Mix-Measure): Add the prepared caspase reagent directly to the wells containing the cells. [14][15]The volume added should be equal to the volume of culture medium in the well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

AssayPrincipleEndpoint MeasuredTypical Plate Type
MTT Mitochondrial dehydrogenase activityColorimetric (Absorbance at 570 nm)Clear, flat-bottom 96-well
BrdU Incorporation of BrdU into DNAColorimetric (Absorbance at 450 nm)Clear, flat-bottom 96-well
Caspase-3/7 Cleavage of DEVD substrateLuminescence or FluorescenceWhite or black-walled 96-well

Data Analysis and Interpretation

For all assays, data should be normalized to the vehicle control to determine the percentage of viability, proliferation, or apoptosis induction. The results can be plotted as a dose-response curve, from which key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be calculated using appropriate statistical software.

Conclusion

The protocols described in these application notes provide a robust framework for the initial characterization of the biological effects of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one in cell culture. By systematically assessing its impact on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its potential as a novel therapeutic agent or research tool. Further investigation into its mechanism of action can be guided by the outcomes of these foundational assays.

References

  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Abcam. MTT assay protocol.
  • Cell Signaling Technology. BrdU Cell Proliferation Assay Kit #6813.
  • Sigma-Aldrich. BrdU Cell Proliferation Assay Millipore.
  • Abcam. BrdU staining and BrdU assay protocol.
  • Merck Millipore. BrdU Cell Proliferation Kit | 2752.
  • ATCC. MTT Cell Proliferation Assay.
  • ResearchGate. MTT Proliferation Assay Protocol.
  • Bio-Rad Antibodies. BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis.
  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
  • Promega Corporation. Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • STEMCELL Technologies. Caspase-3/7 Activity Plate Reader Assay Kit, Green.
  • Promega Corporation. Caspase-Glo® 3/7 Assay System.
  • Vulcanchem. 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one.
  • Toja E. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives]. (1975) | 2 Citations - SciSpace.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC.
  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (July 16 2018).
  • Research Journal of Pharmacy and Technology. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (July 03 2020).
  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.

Sources

High-Throughput Screening Application Note: Profiling 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The compound 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one represents a highly versatile, conformationally restricted bicyclic urea scaffold. Historically, flexible piperazine-carboxamides—most notably diethylcarbamazine (DEC) and its 6-6 fused homologue centperazine—have been utilized extensively as anthelmintic and antifilarial agents[1]. However, the 5-6 fused hexahydroimidazo[1,5-a]pyrazine core introduces critical structural rigidity. The full saturation of the piperazine ring enhances conformational rigidity compared to aromatic analogs, while the ketone group at position 3 acts as a critical hydrogen bond acceptor for biological targets[2].

Causality of Scaffold Selection: In high-throughput screening (HTS), utilizing a conformationally locked scaffold reduces the entropic penalty upon target binding. Preliminary docking simulations have shown that the ketone oxygen of related hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones can position optimally within epigenetic reader pockets, such as the BRD4 acetyl-lysine binding pocket, while maintaining the whole-organism efficacy seen in traditional anthelmintics[2]. Consequently, this scaffold is dual-purposed: it serves as a phenotypic hit for novel antiparasitics and a targeted pharmacophore for epigenetic or kinase inhibition.

HTS Workflow Design

To comprehensively profile libraries based on the 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold, we employ an orthogonal dual-screening approach.

  • Primary Phenotypic Screen: An automated Caenorhabditis elegans motility assay. C. elegans serves as a highly predictive, high-throughput-compatible surrogate for parasitic nematodes[3].

  • Secondary Target-Based Screen: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to evaluate specific target engagement (e.g., BRD4 BD1), providing a homogeneous, no-wash format ideal for HTS[4].

HTS_Workflow Lib Compound Library (Bicyclic Urea Scaffold) Pheno Primary Screen (C. elegans Motility) Lib->Pheno Acoustic Dispensing Target Secondary Screen (TR-FRET Target Assay) Pheno->Target Active Hits (>70% Inhibition) Hit Hit Validation (Dose-Response IC50) Target->Hit Target Confirmed Lead Lead Optimization (SAR Analysis) Hit->Lead Potency & Selectivity

Figure 1: High-throughput screening workflow for bicyclic urea derivatives.

Experimental Protocols

Protocol 1: Compound Library Preparation & Acoustic Dispensing

Objective: Prepare the 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one library for 384-well format screening. Causality & Rationale: Acoustic liquid handling is utilized to eliminate tip-based carryover and accurately dispense nanoliter volumes. This maintains a final DMSO concentration below 0.5%, preventing solvent-induced toxicity in C. elegans and avoiding TR-FRET signal quenching[4].

Step-by-Step Methodology:

  • Dissolve synthesized 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Perform LC-MS/NMR QC on a 5% random sampling of the library to ensure >95% purity and validate structural integrity (expected mass [M+H]+ ~198.16 for the parent scaffold).

  • Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of compound into intermediate 384-well assay plates.

  • Self-Validation Step: Include positive controls (e.g., 20 µM Monepantel for motility[3], dBET1 for TR-FRET[5]) and negative controls (0.5% DMSO vehicle) in columns 1-2 and 23-24 of every plate to establish baseline assay windows.

Protocol 2: Automated Phenotypic Motility Screen (C. elegans)

Objective: Identify compounds that induce paralysis or significantly altered motility. Causality & Rationale: Traditional motility assays are low-throughput and subjective. Utilizing an automated infrared microbeam system or an automated phenotyping platform (INVAPP) allows for the rapid, unbiased quantification of worm movement across entire microplates[6].

Step-by-Step Methodology:

  • Culture C. elegans (Bristol N2 strain) at 20°C and synchronize to the L4 larval stage using standard alkaline hypochlorite bleaching protocols[6].

  • Resuspend L4 worms in M9 buffer to a density of ~50 worms per 40 µL.

  • Dispense 40 µL of the worm suspension into the 384-well compound plates (yielding a final screening concentration of 20 µM).

  • Incubate plates at 20°C for 40 hours.

  • Record motility over a 15-minute window using the automated imaging system. The algorithm calculates a movement index based on pixel variance or infrared beam disturbances[3][6].

  • Self-Validation Step: Calculate the Z'-factor for each plate using the DMSO and Monepantel controls. Plates yielding a Z' < 0.5 are automatically rejected and queued for re-screening to ensure data integrity.

Protocol 3: TR-FRET Target Engagement Assay (BRD4 BD1)

Objective: Deconvolute target specificity using a representative epigenetic target (BRD4). Causality & Rationale: TR-FRET relies on the proximity of a Terbium (Tb) donor and a dye-labeled acceptor. The long emission half-life of Tb allows for time-delayed reading, completely eliminating auto-fluorescence background commonly emitted by nitrogen-rich bicyclic compounds[5].

Step-by-Step Methodology:

  • Dilute 3x BRD TR-FRET Assay Buffer to 1x with distilled water[4].

  • Prepare a master mix containing 2 nM Tb-labeled donor, 2 nM GST-BRD4(BD1), and 4 nM AF488-labeled acceptor[5].

  • Add 10 µL of the master mix to the 384-well plates containing the pre-dispensed compounds.

  • Add 5 µL of the specific BET Bromodomain Ligand (substrate) to initiate the competition[4].

  • Incubate the plates in the dark at room temperature for 120 minutes to reach thermodynamic equilibrium[4].

  • Read the plates on a TR-FRET capable microplate reader. Measure Tb-donor emission at 620 nm and dye-acceptor emission at 665 nm[4].

  • Self-Validation Step: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize data against the DMSO control (0% inhibition) and the positive control (100% inhibition).

Data Analysis & Quantitative Metrics

To ensure rigorous hit selection, all quantitative data must be aggregated and evaluated against strict HTS quality metrics.

MetricPhenotypic Motility Assay (C. elegans)TR-FRET Target Assay (BRD4)Causality / Significance
Z'-Factor > 0.60> 0.75Validates assay robustness and dynamic range.
Signal-to-Background (S/B) > 5.0> 10.0Ensures hit signals are distinct from assay noise.
Primary Hit Threshold > 70% Motility Inhibition at 40h> 50% Inhibition at 20 µMDefines the cut-off for advancing compounds to dose-response.
DMSO Tolerance Up to 1.0% (v/v)Up to 0.5% (v/v)Prevents solvent-induced false positives[3][4].
IC50 / EC50 Validation 10-point curve (0.01 - 50 µM)10-point curve (0.001 - 10 µM)Determines the thermodynamic potency of the scaffold.

Mechanistic Pathway

The rigid nature of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one dictates its biological efficacy. By locking the ethyl and methyl substituents into a defined spatial orientation, the scaffold minimizes the entropic loss typically associated with the binding of flexible molecules like DEC.

Mechanism Scaffold 2-Ethyl-7-methylhexahydroimidazo [1,5-a]pyrazin-3(2H)-one Target Target Protein (Epigenetic Reader / Receptor) Scaffold->Target High Affinity Interaction Binding Conformationally Restricted Binding (Reduced Entropic Penalty) Target->Binding Thermodynamic Stabilization Inhibition Active Site Blockade Binding->Inhibition Steric Hindrance Phenotype Phenotypic Output (Paralysis / Repression) Inhibition->Phenotype Biological Translation

Figure 2: Mechanistic pathway of target engagement and phenotypic output.

References

  • Sharma, S., et al. "Double blind clinical trial on centperazine & DEC in bancroftian filariasis." Indian Journal of Medical Research (1990). Available at: [Link]

  • Partridge, F. A., et al. "An automated high-throughput system for phenotypic screening of chemical libraries on C. elegans and parasitic nematodes." International Journal for Parasitology: Drugs and Drug Resistance (2018). Available at: [Link]

  • Preston, S., et al. "A High-Throughput Phenotypic Screen of the 'Pandemic Response Box' Identifies a Quinoline Derivative with Significant Anthelmintic Activity." Pharmaceuticals (2021). Available at: [Link]

  • BPS Bioscience. "BRD4 (BD1) TR-FRET Assay Kit - Protocol and Data Sheet." BPS Bioscience Catalog. Available at: [Link]

  • Liu, J., et al. "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex." ACS Omega (2021). Available at: [Link]

Sources

Topic: Radiolabeling of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one for In Vivo Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Principle

Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging modality that provides in-vivo insights into biological processes.[1][2][3] The development of novel PET radiotracers is critical for advancing our understanding of disease and accelerating drug development.[4] The molecule 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, a derivative of the hexahydroimidazo[1,5-a]pyrazin-3-one core, represents a class of compounds with potential for targeting various biological systems due to its rigid bicyclic structure.[5][6] Radiolabeling this molecule allows for its non-invasive, dynamic tracking within a living organism, enabling studies of its pharmacokinetics, target engagement, and biodistribution.

This application note provides detailed protocols for the radiolabeling of this specific compound with two key positron-emitting radionuclides: Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).

  • Carbon-11 (t½ ≈ 20.4 min): Allows for true isotopic substitution by replacing a native carbon atom, ensuring the biological activity of the tracer is identical to the parent molecule.[7][8] Its short half-life permits multiple scans in the same subject on the same day, ideal for receptor occupancy or test-retest studies.[7]

  • Fluorine-18 (t½ ≈ 109.8 min): Offers a longer half-life, which is advantageous for imaging slower biological processes and for distribution to satellite imaging centers without an on-site cyclotron.[9][10]

The protocols herein are designed to be self-validating, incorporating rigorous quality control measures to ensure the final radiopharmaceutical product is suitable for preclinical in vivo imaging.[11][12][13]

Proposed Radiolabeling Strategies

The selection of a radiolabeling strategy depends on the available functional groups on the target molecule and the desired radioisotope. For 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, we propose two robust methods targeting the N-2 ethyl substituent.

Strategy A: Carbon-11 Labeling via [¹¹C]Ethyl Iodide

This approach involves the synthesis of a des-ethyl precursor, 7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, which is then alkylated with cyclotron-produced [¹¹C]ethyl iodide. This method is advantageous as it places the radiolabel on a metabolically stable position and is based on well-established [¹¹C]alkylation chemistry.[14]

Strategy B: Fluorine-18 Labeling via Nucleophilic Substitution

This strategy involves synthesizing a precursor molecule where the ethyl group is replaced by a 2-tosyloxyethyl group (or another suitable leaving group). This precursor then undergoes nucleophilic substitution with [¹⁸F]fluoride to yield [¹⁸F]2-(2-fluoroethyl)-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. This is a widely used and highly efficient method for introducing Fluorine-18 into molecules.[9][15]

Protocol 1: [¹¹C]Labeling of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

This protocol details the synthesis of [¹¹C]2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one .

Precursor Synthesis: 7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one (Des-ethyl Precursor)

The synthesis of the core structure can be adapted from established methods for similar bicyclic systems.[5][6][16] A plausible route involves the cyclocondensation of a suitable diamine with a carbonyl precursor.

  • Step 1: Diamine Formation: React 1-methylpiperazine-2-methanamine with a suitable protecting group for one of the amines.

  • Step 2: Cyclization: React the mono-protected diamine with an appropriate C2 synthon, such as chloroacetyl chloride, followed by intramolecular cyclization to form the hexahydroimidazo[1,5-a]pyrazin-3-one ring system.

  • Step 3: Deprotection: Remove the protecting group to yield the secondary amine precursor, 7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

  • Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Automated Radiosynthesis of [¹¹C]2-Ethyl-7-methyl...

The following steps should be performed in an automated synthesis module within a lead-shielded hot cell to minimize radiation exposure.[8]

Reagents & Materials:

  • Des-ethyl precursor (approx. 1-2 mg) dissolved in 300 µL of anhydrous DMF.

  • [¹¹C]Ethyl Iodide ([¹¹C]EtI), produced from cyclotron-generated [¹¹C]CO₂.

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (approx. 2-3 mg).

  • HPLC Purification System: C18 reverse-phase column (e.g., 10 x 250 mm).

  • Mobile Phase: Acetonitrile/Water with 0.1% TFA (gradient may be required).

  • Solid-Phase Extraction (SPE) Cartridge: C18 Sep-Pak for formulation.

Protocol:

  • Precursor Preparation: Add the precursor solution to a sealed 2 mL V-vial containing NaH. Allow to react for 5 minutes at room temperature to form the corresponding anion.

  • [¹¹C]EtI Trapping: Bubble the gaseous [¹¹C]EtI, carried in a stream of helium, through the precursor solution at room temperature.

  • Reaction: After trapping is complete (monitored by a radiation detector), heat the reaction vial to 80°C for 5 minutes to drive the alkylation to completion.

  • Quenching & Dilution: Cool the vial and quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system. Collect the radioactive peak corresponding to the desired product, identified by co-injection with a non-radioactive standard.

  • Formulation: Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with 10 mL of sterile water to remove residual organic solvent. Elute the final product from the cartridge with 1 mL of USP-grade ethanol and dilute with 9 mL of sterile saline for injection.

Radiosynthesis Workflow Diagram

G cluster_0 [11C] Production & Precursor Prep cluster_1 Automated Synthesis cluster_2 Purification & Formulation Cyclotron Cyclotron (14N(p,α)11C) CO2 [11C]CO2 Cyclotron->CO2 EtI [11C]Ethyl Iodide Synthesis CO2->EtI Reaction Alkylation Reaction 80°C, 5 min EtI->Reaction Precursor Precursor + NaH in DMF Precursor->Reaction Quench Quench with Mobile Phase Reaction->Quench HPLC Semi-Prep HPLC (C18 Column) Quench->HPLC SPE C18 SPE Formulation HPLC->SPE FinalProduct Final Product for Injection SPE->FinalProduct QC Quality Control Tests FinalProduct->QC

Caption: Workflow for the synthesis of [¹¹C]2-Ethyl-7-methyl...

Protocol 2: [¹⁸F]Labeling of a Fluoroethyl Analog

This protocol details the synthesis of [¹⁸F]2-(2-Fluoroethyl)-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one .

Precursor Synthesis: 2-(2-Tosyloxyethyl)-7-methyl... Precursor
  • Step 1: Alkylation with Ethylene Glycol: React the des-ethyl precursor (from 3.1) with 2-bromoethanol to yield 2-(2-hydroxyethyl)-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

  • Step 2: Tosylation: React the resulting alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine in dichloromethane to form the tosylated precursor.

  • Purification & Characterization: Purify the precursor by column chromatography and confirm its identity and purity via NMR and Mass Spectrometry.

Automated Radiosynthesis of [¹⁸F]2-(2-Fluoroethyl)-7-methyl...

Reagents & Materials:

  • Tosylated Precursor (approx. 5-10 mg) dissolved in 500 µL of anhydrous acetonitrile.

  • [¹⁸F]Fluoride, produced from the ¹⁸O(p,n)¹⁸F nuclear reaction.[9]

  • Kryptofix 2.2.2 (K222) (approx. 10-15 mg).

  • Potassium Carbonate (K₂CO₃) solution (approx. 2-3 mg in water).

  • HPLC and SPE materials as described in section 3.2.

Protocol:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]F⁻/K222/K₂CO₃ mixture by heating under a stream of nitrogen or under vacuum at 110°C to remove all water. Repeat with additions of anhydrous acetonitrile if necessary. This step is critical for nucleophilicity.

  • Radiolabeling Reaction: Add the tosylated precursor solution to the dried, activated [¹⁸F]fluoride. Seal the vessel and heat to 100-120°C for 10-15 minutes.

  • Purification & Formulation: Cool the reaction mixture, dilute with HPLC mobile phase, and perform HPLC purification and SPE formulation as described in steps 5 and 6 of Protocol 3.2.

Quality Control (QC) for Preclinical Release

All radiopharmaceuticals must undergo rigorous QC testing prior to administration to ensure product safety and efficacy.[11][17] The following tests are mandatory.

QC Test Method Specification Rationale
Identity of Radionuclide Gamma SpectroscopyConfirms primary gamma peak at 511 keV.Ensures the correct positron-emitting isotope is present.
Radiochemical Purity (RCP) Radio-HPLC & Radio-TLC> 95%Determines the percentage of radioactivity in the desired chemical form, preventing misinterpretation of imaging data due to radioactive impurities.[11]
Molar Activity (Aₘ) HPLC with UV standard curve> 37 GBq/µmol (>1 Ci/µmol) at time of injectionMeasures the radioactivity per mole of the compound. High molar activity is crucial for receptor imaging to avoid mass effects.
pH pH strip or calibrated meter4.5 - 7.5Ensures the final formulation is physiologically compatible and prevents patient discomfort or tissue damage upon injection.
Visual Inspection Unmagnified visual checkClear, colorless solution, free of particulatesGuarantees the absence of foreign matter.
Sterility & Endotoxins (Post-release for short-lived isotopes)Sterility: No growth. Endotoxins: Per USP/Ph. Eur. limits.Ensures the product is free from microbial and pyrogenic contamination.[18]
Protocol: Radiochemical Purity (RCP) by Radio-TLC
  • Spot a small aliquot (1-2 µL) of the final product onto a silica gel TLC plate.

  • Develop the plate in a suitable mobile phase (e.g., 95:5 Dichloromethane:Methanol).

  • Allow the plate to dry and analyze using a radio-TLC scanner.

  • The final product should have a distinct Rƒ value from free radioisotope (which typically remains at the origin). Calculate RCP as: (Counts at Product Rƒ / Total Counts) * 100.

General Protocol for In Vivo Preclinical PET Imaging

This protocol provides a general framework for a dynamic PET/CT scan in a rodent model.[19][20]

Materials:

  • PET/CT Scanner

  • Anesthesia system (e.g., isoflurane inhalation)

  • Warming pad or lamp to maintain body temperature

  • Catheter for intravenous injection (e.g., tail vein)

  • The formulated and QC-passed radiotracer

Protocol:

  • Animal Preparation: Fast the animal (e.g., mouse or rat) for 4-6 hours prior to the scan to reduce background signal variability.[21]

  • Anesthesia: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Position the animal on the scanner bed.

  • Tracer Administration: Administer a bolus injection of the radiotracer (e.g., 5-10 MBq or 150-300 µCi) via the tail vein catheter, followed by a saline flush.

  • Image Acquisition: Start a dynamic PET scan immediately upon injection for a duration of 60-90 minutes. This allows for the generation of time-activity curves (TACs).

  • CT Scan: Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Data Analysis: Reconstruct the PET and CT images. Fuse the images and draw regions of interest (ROIs) over various organs (brain, heart, liver, etc.) to generate TACs and calculate Standardized Uptake Values (SUV).

In Vivo Imaging Workflow Diagram

G cluster_0 Preparation cluster_1 Imaging cluster_2 Data Analysis Fasting Animal Fasting (4-6 hours) Anesthesia Anesthetize Animal (Isoflurane) Fasting->Anesthesia Positioning Position on Scanner Bed Anesthesia->Positioning Injection Tracer Injection (i.v. bolus) Positioning->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan CT_Scan CT Scan (Anatomy/Attenuation) PET_Scan->CT_Scan Recon Image Reconstruction CT_Scan->Recon Fusion PET/CT Image Fusion Recon->Fusion ROI ROI Analysis & TACs Fusion->ROI SUV SUV Calculation ROI->SUV

Caption: General workflow for a preclinical in vivo PET/CT study.

Conclusion

This application note provides comprehensive, scientifically-grounded protocols for the radiolabeling of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one with Carbon-11 and a fluoroethyl analog with Fluorine-18. The successful implementation of these methods, coupled with stringent quality control, will yield high-quality radiotracers suitable for preclinical PET imaging. These tools can empower researchers to investigate the in vivo behavior of this novel compound, potentially accelerating its development as a diagnostic or therapeutic agent.

References

  • Pekošak, A., & Pavić, M. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(15), 5824. [Link]

  • University of New Mexico. (2009). Quality Control of Compounded Radiopharmaceuticals. UNM Health Sciences Center. [Link]

  • Eder, M., Schäfer, M., Bauder-Wüst, U., Haberkorn, U., Eisenhut, M., & Kopka, K. (2011). A Universally Applicable 68Ga-Labeling Technique for Proteins. Journal of Nuclear Medicine, 52(4), 634-641. [Link]

  • International Atomic Energy Agency. (2021). Quality Control in the Production of Radiopharmaceuticals. IAEA. [Link]

  • Kowalsky, R. J. (2015). Quality control of radiopharmaceuticals. SlideShare. [Link]

  • Banerjee, S., & Pomper, M. G. (2013). Clinical Applications of Gallium-68. Applied Radiation and Isotopes, 76, 2-13. [Link]

  • Vastenhouw, B., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

  • World Health Organization. (2024). International Atomic Energy Agency (IAEA)/WHO guidelines on good practices for quality control of radiopharmaceutical products. WHO. [Link]

  • Uslu, E., & Acar, B. (2023). High-Efficiency Cationic Labeling Algorithm of Macroaggregated Albumin with 68Gallium. Molecular Imaging and Radionuclide Therapy, 32(3), 115-122. [Link]

  • Peterson, L. M., et al. (2012). Dual tracer imaging of SPECT and PET probes in living mice using a sequential protocol. Theranostics, 2(10), 1008-1017. [Link]

  • Peterson, L. M., et al. (2012). Dual tracer imaging of SPECT and PET probes in living mice using a sequential protocol. Theranostics, 2(10), 1008-1017. [Link]

  • Bhattacharya, A., et al. (2021). Carbon-11: Radiochemistry and Target-Based PET Molecular Imaging Applications in Oncology, Cardiology, and Neurology. Journal of Medicinal Chemistry, 64(5), 2371-2402. [Link]

  • Rotstein, B. (2024). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. [Link]

  • Bernard, B. F., et al. (2018). Recent advances in fluorine-18 radiochemistry: Focus on B-¹⁸F, Si-¹⁸F, Al-¹⁸F and C-¹⁸F radiofluorination via spirocyclic iodonium ylides. Journal of Nuclear Medicine, 59(1), 13-24. [Link]

  • Mossine, A. V., et al. (2021). C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Omega, 6(3), 1779-1790. [Link]

  • Cai, L., Lu, S., & Pike, V. W. (2008). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 1(1), 29-58. [Link]

  • Li, Z., & Conti, P. S. (2017). [¹¹C]Carbon Dioxide: Starting Point for Labeling PET Radiopharmaceuticals. IntechOpen. [Link]

  • Luzi, F., Gee, A. D., & Bongarzone, S. (2021). Silicon compounds in carbon-11 radiochemistry: present use and future perspectives. Organic & Biomolecular Chemistry, 19(31), 6916-6925. [Link]

  • Jussupow, A. (2019). Gallium-68: Radiolabeling of Radiopharmaceuticals for PET Imaging - A Lot to Consider. ECronicon. [Link]

  • Pekosak, A., & Saric, M. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(23), 11535-11566. [Link]

  • Jallow, N., et al. (2020). Protocols for Dual Tracer PET/SPECT Preclinical Imaging. Frontiers in Physics, 8, 172. [Link]

  • T. M. de Rosales, R. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews, 122(11), 10118-10183. [Link]

  • Wang, Y., Lin, Q., Shi, H., & Cheng, D. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 884517. [Link]

  • Antoch, G., & Bockisch, A. (2016). PET and PET-CT Imaging Protocols. Radiology Key. [Link]

  • Zhang, Y., et al. (2021). Gallium-68 Labeling of the Cyclin-Dependent Kinase 4/6 Inhibitors as Positron Emission Tomography Radiotracers for Tumor Imaging. ACS Omega, 6(47), 31633-31643. [Link]

  • Zhang, X., et al. (2024). Discovery and Evaluation of Imidazo[2,1-b][7][12][22]thiadiazole Derivatives as New Candidates for α-Synuclein PET Imaging. Journal of Medicinal Chemistry. [Link]

  • Toja, E., et al. (1975). [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives]. Il Farmaco; edizione scientifica, 30(10), 807-22. [Link]

  • Nerella, S. G., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine, 9, 831969. [Link]

  • Krings, U., & Berger, R. G. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000064. [Link]

  • ResearchGate. (2024). Discovery and Evaluation of Imidazo[2,1-b][7][12][22]thiadiazole Derivatives as New Candidates for α-Synuclein PET Imaging. [Link]

  • Li, Z. (Ed.). (2018). Radiopharmaceuticals for PET Imaging. MDPI. [Link]

  • Sangeetha, R., et al. (2013). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluation. Trade Science Inc. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4478. [Link]

Sources

Identifying Modulators of BET Bromodomain Inhibition using Genome-Wide CRISPR-Cas9 Screening with 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for High-Throughput Functional Genomics

Abstract

The discovery of small molecules with therapeutic potential is a cornerstone of drug development. A significant challenge, however, lies in elucidating their mechanism of action and identifying genetic factors that influence cellular response. This application note describes a comprehensive workflow for utilizing pooled library CRISPR-Cas9 knockout screens to investigate the biological context of a novel small molecule, exemplified by 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. The imidazo[1,5-a]pyrazin-one scaffold has been associated with the inhibition of the Bromodomain and Extraterminal Domain (BET) family of proteins, which are critical regulators of oncogene expression.[1] Here, we provide a detailed protocol for researchers to identify gene knockouts that confer either resistance or sensitivity to this compound, thereby uncovering potential drug targets, resistance mechanisms, and synergistic therapeutic strategies.

Introduction: The Synergy of CRISPR Screening and Small Molecule Discovery

Genome-wide CRISPR-Cas9 knockout screens have become a powerful tool for systematically elucidating gene function by creating a diverse population of mutant cells, each with a single gene knockout.[2][3] When combined with a small molecule perturbagen, this technology allows for the unbiased identification of genes that modulate the cellular response to the compound.[4] This chemical-genetic approach is invaluable for:

  • Target Deconvolution: Identifying the primary target of a novel compound.

  • Mechanism of Action (MoA) Elucidation: Uncovering the broader biological pathways affected by the compound.

  • Resistance Mechanism Discovery: Identifying gene loss that allows cells to survive treatment with an otherwise cytotoxic compound.[5]

  • Identification of Synergistic Targets: Finding genes whose knockout sensitizes cells to the compound, suggesting potential combination therapies.[6]

This guide will detail two primary screening strategies using 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one (hereafter referred to as "Compound-X"), a putative BET inhibitor:

  • Positive Selection (Resistance) Screen: Identifies gene knockouts that allow cells to survive and proliferate in the presence of a lethal concentration of Compound-X. The single guide RNAs (sgRNAs) targeting these genes will be enriched in the final cell population.[6][7][8]

  • Negative Selection (Sensitivity) Screen: Identifies gene knockouts that are depleted from the cell population when treated with a sub-lethal concentration of Compound-X, revealing genes essential for survival during treatment.[7][9]

The Biological Context: BET Bromodomain Inhibition

The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key genes, including oncogenes like MYC.[1] Inhibiting these proteins has shown significant therapeutic promise in various cancers. A CRISPR screen in this context can identify other pathways that, when disrupted, either bypass the need for BET protein function or enhance the efficacy of their inhibition.

cluster_0 Nucleus Histone Acetylated Histones BET BET Proteins (e.g., BRD4) Histone->BET binds to PolII Transcriptional Machinery (RNA Pol II) BET->PolII recruits Oncogene Oncogene Transcription (e.g., MYC) PolII->Oncogene initiates CompoundX Compound-X (BET Inhibitor) CompoundX->BET inhibits binding

Caption: Simplified pathway of BET protein-mediated transcription and its inhibition by Compound-X.

Overall Experimental Workflow

The process of conducting a genome-wide CRISPR screen with a small molecule involves several critical stages, from initial assay development to bioinformatics analysis and hit validation.

cluster_setup Part A: Screen Setup cluster_screen Part B: CRISPR Screen cluster_analysis Part C: Analysis cluster_validation Part D: Hit Validation A1 Select Cell Line A2 Determine Compound-X IC50 A1->A2 A3 Optimize Lentivirus Transduction A2->A3 B1 Transduce Cells with sgRNA Library A3->B1 B2 Puromycin Selection B1->B2 B3 Split Populations: - Vehicle Control - Compound-X Treatment B2->B3 B4 Harvest Genomic DNA B3->B4 C1 PCR Amplify sgRNA Cassettes B4->C1 C2 Next-Generation Sequencing (NGS) C1->C2 C3 Data Analysis: (MAGeCK) C2->C3 C4 Identify Enriched/Depleted Gene Hits C3->C4 D1 Secondary Screen with Orthogonal sgRNAs C4->D1 D2 Individual Gene Knockout and Phenotypic Assays D1->D2 D3 Confirm Protein Loss (Western Blot) D2->D3

Caption: The four-stage workflow for a CRISPR-Cas9 screen with a small molecule.

Detailed Protocols

Part A: Preliminary Analysis & Assay Development

Objective: To determine the optimal experimental parameters for the main screen.

1. Cell Line Selection and Culture:

  • Rationale: Choose a cell line known to be sensitive to BET inhibitors (e.g., HL-60, a human promyelocytic leukemia cell line). The chosen cell line must also be readily transducible by lentivirus.

  • Protocol:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are healthy and in the exponential growth phase before any experiment.

2. Determination of Compound-X IC50:

  • Rationale: The IC50 (half-maximal inhibitory concentration) is crucial for defining the concentrations for resistance (high-dose) and sensitivity (low-dose) screens.[9]

  • Protocol:

    • Plate HL-60 cells in a 96-well plate at a density of 10,000 cells/well.

    • Prepare a serial dilution of Compound-X (e.g., from 10 µM to 1 nM) in culture medium. Also, prepare a vehicle-only control (e.g., DMSO).

    • Add the diluted compound to the cells and incubate for 72 hours.

    • Assess cell viability using a standard method like CellTiter-Glo® Luminescent Cell Viability Assay.

    • Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.

ParameterValueDescription
Cell Line HL-60Human promyelocytic leukemia
Assay Duration 72 hoursAllows for multiple cell doublings.
Calculated IC50 110 nMConcentration of Compound-X that inhibits cell growth by 50%.
Resistance Screen Dose 800 nMA near-lethal dose, aiming for 70-90% growth inhibition.[9]
Sensitivity Screen Dose 30 nMA low dose, aiming for 10-30% growth inhibition.[9]
Table 1: Hypothetical results from a preliminary dose-response experiment for Compound-X.

3. Lentivirus Transduction Optimization:

  • Rationale: It is critical to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive only a single sgRNA, which is a foundational assumption of pooled CRISPR screens.[2]

  • Protocol:

    • Use a control lentiviral particle expressing a fluorescent protein like GFP.[10]

    • Transduce a known number of HL-60 cells with varying amounts of the lentivirus.

    • After 48-72 hours, determine the percentage of GFP-positive cells using flow cytometry.

    • Calculate the MOI that results in 30-50% of cells being GFP-positive. This viral titer will be used for the full library screen.

Part B: Genome-Wide CRISPR-Cas9 Knockout Screen

Objective: To generate a population of knockout cells and apply selective pressure with Compound-X.

  • Materials:

    • Cas9-expressing HL-60 cell line.

    • Genome-wide human sgRNA library (e.g., Brunello library, ~76,000 sgRNAs).[11]

    • Lentiviral packaging plasmids.

    • Lenti-X 293T cells for virus production.

    • Puromycin.

Protocol:

  • Lentivirus Production: Produce the pooled sgRNA library as lentiviral particles by transfecting Lenti-X 293T cells. Harvest and titer the virus. (Standard protocols are widely available from library manufacturers).[7]

  • Library Transduction:

    • Seed enough Cas9-expressing HL-60 cells to maintain a library representation of at least 500-1000 cells per sgRNA. For a library of ~76,000 sgRNAs, this means starting with at least 7.6 x 10^7 cells.

    • Transduce the cells with the sgRNA library lentivirus at the predetermined MOI of 0.3-0.5.

  • Antibiotic Selection:

    • 48 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells. Culture for 2-3 days until a non-transduced control cell population is completely killed.

  • Establish Baseline Population (T0):

    • After puromycin selection, harvest a sufficient number of cells (e.g., 4 x 10^7) to serve as the T0 baseline reference. Store the cell pellet at -80°C.

  • Compound-X Treatment:

    • Split the remaining cells into three groups, continuing to maintain >500x library representation.

      • Group 1 (Vehicle Control): Culture in medium with vehicle (DMSO).

      • Group 2 (Resistance Screen): Culture in medium with a high concentration of Compound-X (e.g., 800 nM).

      • Group 3 (Sensitivity Screen): Culture in medium with a low concentration of Compound-X (e.g., 30 nM).

    • Culture the cells for 14-21 days, passaging as needed and always maintaining library representation. Replenish the medium with fresh compound/vehicle every 2-3 days.

  • Final Harvest: After the treatment period, harvest at least 4 x 10^7 cells from each group. Pellet the cells and store at -80°C.

cluster_pos Positive Selection (Resistance) cluster_neg Negative Selection (Sensitivity) start_pos Cell Population + High Dose Compound-X outcome_pos Most cells die. Resistant knockout cells survive and expand. start_pos->outcome_pos result_pos sgRNAs for resistance genes are ENRICHED. outcome_pos->result_pos start_neg Cell Population + Low Dose Compound-X outcome_neg Sensitive knockout cells are outcompeted and die. start_neg->outcome_neg result_neg sgRNAs for sensitizing genes are DEPLETED. outcome_neg->result_neg

Caption: Logic of positive and negative selection screens for identifying gene-drug interactions.

Part C: NGS and Data Analysis

Objective: To identify sgRNAs that are significantly enriched or depleted in the treatment groups relative to controls.

  • Genomic DNA (gDNA) Extraction: Isolate gDNA from the T0, vehicle, and Compound-X treated cell pellets using a high-quality gDNA extraction kit suitable for large cell numbers.

  • sgRNA Cassette Amplification: Use two-step PCR to amplify the integrated sgRNA sequences from the gDNA. The first PCR amplifies the region containing the sgRNA, and the second PCR adds adapters for next-generation sequencing (NGS).[12]

  • Next-Generation Sequencing: Pool the PCR products and sequence them on an NGS platform (e.g., Illumina NextSeq). Aim for sufficient read depth to quantify each sgRNA robustly (at least 100-300 reads per sgRNA).

  • Bioinformatic Analysis:

    • Rationale: Specialized algorithms are required to analyze the sgRNA count data to determine statistical significance.[13]

    • Workflow:

      • De-multiplex sequencing data and align reads to the sgRNA library reference to get raw read counts for each sgRNA.

      • Normalize the counts to the total number of reads per sample.

      • Use a tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to compare the treated samples to the vehicle control. MAGeCK will calculate a log-fold change for each sgRNA and a statistical significance (p-value and false discovery rate) at the gene level.[13]

      • Generate Hit Lists: Rank genes based on their enrichment (positive selection) or depletion (negative selection) scores.

Screen TypeTop Gene HitLog2 Fold ChangeFDRImplication
Resistance KEAP1+4.5< 0.01Knockout of KEAP1 confers strong resistance to Compound-X.
Resistance CUL3+3.9< 0.01Knockout of CUL3 confers strong resistance to Compound-X.
Sensitivity BRD2-5.1< 0.01Loss of BRD2 in addition to BRD4 inhibition is highly toxic.
Sensitivity POLR2A-3.2< 0.05Loss of a core transcriptional component sensitizes cells.
Table 2: Example of a prioritized hit list from the bioinformatic analysis of the screen.
Part D: Hit Validation

Objective: To confirm that the top hits from the primary screen are genuine and not artifacts.[14][15]

  • Orthogonal sgRNA Validation:

    • Rationale: To rule out off-target effects of the original sgRNAs, it is essential to validate the phenotype using multiple, different sgRNAs targeting the same gene.[14]

    • Protocol:

      • For each top gene hit (e.g., KEAP1), synthesize 2-4 new sgRNAs that target different sequences within the gene.

      • Individually transduce Cas9-expressing HL-60 cells with each new sgRNA.

      • Confirm gene knockout by Western Blot or Sanger sequencing of the target locus.

      • Perform a cell viability assay with Compound-X on these individual knockout cell lines to confirm the resistance or sensitivity phenotype.

  • Competitive Growth Assays:

    • Rationale: This assay directly measures the fitness advantage or disadvantage of the knockout in a mixed population.

    • Protocol:

      • Create a knockout cell line for a top hit (e.g., KEAP1 KO) that also expresses a fluorescent marker (e.g., GFP).

      • Mix these GFP-positive knockout cells with an equal number of parental (wild-type) cells that express a different marker (e.g., mCherry).

      • Culture the mixed population with or without Compound-X.

      • Monitor the ratio of GFP:mCherry cells over time using flow cytometry. An increase in the GFP population in the presence of the drug validates a resistance hit.

Conclusion and Future Directions

This application note provides a robust framework for using genome-wide CRISPR-Cas9 screening to explore the functional genomics of a novel small molecule, 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. By identifying genes that modulate sensitivity and resistance, researchers can gain deep insights into the compound's mechanism of action, predict potential resistance pathways in a clinical setting, and uncover rational combination therapy strategies. The hits identified through this unbiased, high-throughput approach serve as a crucial starting point for more focused mechanistic studies, ultimately accelerating the journey from a promising compound to a well-understood therapeutic candidate.

References

  • CRISPR Screening and Sequencing: Introduction, Workflow, and Applications. (URL: [Link])

  • Genome-wide CRISPR-Cas9 knockout screens - Wikipedia. (URL: [Link])

  • Everything you need to know about CRISPR library screening - Takara Bio. (URL: [Link])

  • Rapid and robust validation of pooled CRISPR knockout screens using CelFi - PubMed. (URL: [Link])

  • CRISPR-Cas positive and negative selection screens. In positive... - ResearchGate. (URL: [Link])

  • CRISPR Screens: Approaches, Strategies, and Workflow - Synthego. (URL: [Link])

  • Going beyond CRISPR: Analysis and Validation of Your CRISPR Screen - Biocompare. (URL: [Link])

  • Genome-Wide CRISPR Screening Service - Creative Biolabs. (URL: [Link])

  • Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PMC. (URL: [Link])

  • CRISPR Screen Analysis for High-Confidence Hit Calling - CD Genomics. (URL: [Link])

  • Validating CRISPR: How to Confirm Successful Editing - Bitesize Bio. (URL: [Link])

  • Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family - PubMed. (URL: [Link])

  • CRISPR-Cas9 Screening Protocol for Gene Perturbation Analysis. (URL: [Link])

  • CRISPR approaches to small molecule target identification - PMC - NIH. (URL: [Link])

Sources

Troubleshooting & Optimization

"solubility issues of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one and solutions"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique physicochemical challenges associated with 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS: 56904-20-2).

Because this compound is a highly polar, basic bicyclic molecule, researchers frequently encounter "reverse" solubility issues: it is exceptionally water-soluble but notoriously difficult to extract into organic solvents, and its free-base form is prone to hygroscopicity. This guide synthesizes structural causality with field-proven protocols to ensure seamless integration into your synthetic workflows and biological assays.

Chemical Profiling & Quantitative Solubility Data

To troubleshoot solubility, we must first understand the molecular architecture. The compound features a tertiary amine (N7-methyl piperazine moiety) and a cyclic urea/amide (imidazo-pyrazin-3-one). The tertiary amine acts as a strong basic center (estimated pKa ~8.0), while the cyclic urea provides strong hydrogen bond acceptor capabilities without basicity.

This dual nature results in a highly hydrophilic profile (XLogP3 = -0.2), meaning the compound strongly prefers aqueous environments, especially when even slightly protonated [1].

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueMechanistic Implication for Solubility
Molecular Weight 183.25 g/mol Low MW enhances overall solvation efficiency in aqueous media.
XLogP3 -0.2Highly hydrophilic. Will partition poorly into non-polar organics (e.g., hexane, pure DCM) even as a free base.
Topological Polar Surface Area (TPSA) 26.8 ŲModerate polarity, driven by the urea carbonyl and tertiary amine, requiring polar aprotic or protic co-solvents for organic dissolution.
H-Bond Acceptors / Donors 2 / 0Readily accepts hydrogen bonds from water, strongly hydrating the molecule and complicating isolation from aqueous buffers.

FAQ & Troubleshooting Guide

Q1: Why am I losing my compound in the aqueous phase during liquid-liquid extraction (LLE)? A: This is the most common issue with 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one. Because its XLogP3 is negative, the free base retains significant water solubility. If you attempt to extract it using standard solvents like ethyl acetate or pure dichloromethane (DCM), the partition coefficient heavily favors the water layer. Solution: You must suppress the water activity. Basify the aqueous layer to pH > 10 to ensure the N7 amine is completely deprotonated, saturate the aqueous layer with an inorganic salt (salting out), and use a highly polar organic solvent mixture (e.g., DCM/Methanol 9:1 or Chloroform/Isopropanol 3:1) [3].

Q2: The free base I isolated is a sticky, hygroscopic oil. How can I handle it for precise biological assays? A: The free base of low-molecular-weight alkylated piperazines often resists crystallization due to high conformational flexibility and hygroscopicity. Moisture absorption alters the effective molecular weight, leading to inaccurate assay dosing. Solution: Convert the free base into a stable hydrochloride (HCl) salt. The HCl salt forms a crystalline solid that is non-hygroscopic, easy to weigh, and dissolves instantly in aqueous assay buffers.

Q3: When preparing stock solutions for cell-based assays, the compound precipitates when added to the physiological buffer (pH 7.4). Why? A: Even though the compound is hydrophilic, rapid introduction of a concentrated organic stock (like DMSO) into an aqueous buffer can cause transient local supersaturation. The sudden change in the dielectric constant forces the unprotonated fraction of the compound to aggregate before it can properly hydrate. Solution: Employ a stepwise dilution strategy. Pre-dilute the DMSO stock into an intermediate co-solvent or a low-pH transition buffer before final introduction into the pH 7.4 assay medium [2].

Mechanistic Workflows (Visualized)

Workflow 1: pH-Driven Liquid-Liquid Extraction

To overcome the poor organic solubility of the compound, follow this optimized extraction logic. The addition of NaCl (salting out) is critical because it binds free water molecules, thermodynamically forcing the organic compound into the organic phase.

G Start Aqueous Mixture (Compound + Impurities) Acidify Acidify to pH < 3 (Protonates N7 Amine) Start->Acidify Wash Wash with Non-Polar Organic (Removes Neutral Impurities) Acidify->Wash Retain Aqueous Phase Basify Basify to pH > 10 + Add NaCl (Forms Free Base & Salts Out) Wash->Basify Extract Extract with Polar Organic (e.g., DCM/MeOH 9:1) Basify->Extract Pure Pure Organic Phase (Target Compound) Extract->Pure

Caption: Workflow for pH-dependent LLE utilizing salting-out and polar organic co-solvents.

Workflow 2: Assay Dilution Strategy

For biological evaluations, direct injection of DMSO stocks into aqueous buffers can cause micro-precipitation. This workflow ensures complete molecular dispersion.

G Solid Solid Compound (Free Base or Salt) DMSO Dissolve in 100% DMSO (Stock Solution: 10-50 mM) Solid->DMSO Intermediate Dilute in Co-solvent/Buffer (e.g., 10% DMSO/PBS) DMSO->Intermediate Stepwise Dilution Precipitation Precipitation Issue (If diluted too fast) DMSO->Precipitation Direct to Buffer (Avoid) Assay Final Assay Buffer (<1% DMSO, pH 7.4) Intermediate->Assay Final Dilution

Caption: Stepwise dilution strategy to prevent local supersaturation and precipitation in biological assays.

Self-Validating Experimental Protocols

Protocol A: High-Yield Extraction of the Free Base

Causality: Standard LLE fails due to the compound's hydrophilicity. This protocol uses a "salting-out" mechanism combined with a highly polar organic phase to shift the partition coefficient.

  • Acid-Base Wash: Acidify your crude aqueous mixture to pH 2 using 1M HCl. Wash twice with ethyl acetate to remove non-basic, non-polar organic impurities. Discard the organic layer.

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches 10.5–11.0.

    • Validation Check: The solution may become slightly cloudy as the free base forms, though it may remain clear due to its high water solubility.

  • Salting Out: Add solid Sodium Chloride (NaCl) or Potassium Carbonate (K2CO3) to the aqueous layer until saturation is reached (undissolved salt remains at the bottom).

  • Extraction: Extract the aqueous layer three times with a solvent mixture of Dichloromethane/Methanol (9:1 v/v) or Chloroform/Isopropanol (3:1 v/v).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Validation Check: The resulting product should be a viscous oil or low-melting solid, confirming the isolation of the free base.

Protocol B: Salt Formation (Hydrochloride) for Improved Stability

Causality: Converting the hygroscopic free base into a crystalline HCl salt locks the molecule into a rigid lattice, preventing water absorption and ensuring rapid, predictable dissolution in assay buffers.

  • Dissolution: Dissolve the isolated free base in a minimum volume of anhydrous diethyl ether or dry tetrahydrofuran (THF).

  • Acidification: While stirring vigorously at 0°C, dropwise add a stoichiometric equivalent of 2M HCl in diethyl ether (or 4M HCl in dioxane).

    • Validation Check: A white precipitate should form immediately upon the addition of the acid, indicating successful salt formation.

  • Isolation: Stir for an additional 15 minutes to ensure complete precipitation. Filter the solid under a nitrogen atmosphere using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether. Dry the solid in a vacuum desiccator over P2O5 for 12 hours.

    • Validation Check: The final product should be a free-flowing, white crystalline powder that is completely soluble in water without oiling out.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 946108, Imidazo[1,5-a]pyrazin-3(2H)-one, 2-ethylhexahydro-7-methyl- (9CI)". PubChem. Available at:[Link]

  • Nichols, L. "Acid-Base Extraction Principles". Organic Chemistry Laboratory Techniques, LibreTexts. Available at:[Link]

"stability and degradation of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one in solution"

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

A Guide to Solution Stability and Degradation for Researchers

Introduction

Welcome to the technical support guide for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. This molecule, featuring a bicyclic imidazo[1,5-a]pyrazine core, is of interest in medicinal chemistry and drug development, potentially as a scaffold for novel therapeutics such as BET bromodomain inhibitors.[1] Understanding its stability and degradation profile in solution is a critical first step in preclinical development. An unstable compound can lead to loss of potency, altered efficacy, and the formation of potentially toxic degradants.

This guide is designed for researchers, chemists, and drug development professionals. It provides practical, in-depth answers to common questions and troubleshooting advice for experiments involving this compound. Our focus is on the causality behind experimental choices, empowering you to design robust, self-validating studies.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one in solution?

Answer: Based on its chemical structure, which includes a saturated bicyclic framework with a ketone group and tertiary amines, the primary degradation pathways to anticipate are hydrolysis and oxidation.

  • Hydrolytic Degradation: The molecule contains an amide-like linkage within the imidazo[1,5-a]pyrazin-3(2H)-one ring system. This site is susceptible to nucleophilic attack by water, particularly under strongly acidic or basic conditions, which would lead to ring-opening.[2] The ketone group at position 3 is a key feature for potential biological interactions, and its stability is paramount.[2]

  • Oxidative Degradation: The nitrogen atoms in the pyrazine and imidazole rings, especially the tertiary amines, are potential sites for oxidation. Common laboratory oxidants like hydrogen peroxide or even dissolved atmospheric oxygen (especially in the presence of light or metal ions) can lead to the formation of N-oxides or other oxidative degradants.

  • Photodegradation: While the core is saturated, the conjugated imine system within related imidazo[1,2-a]pyrazine structures is known to be susceptible to degradation under UV light.[2] Therefore, photostability should be considered a potential liability and must be evaluated according to ICH Q1B guidelines.[3][4]

Q2: I need to start a forced degradation study. Where do I begin?

Answer: A forced degradation (or stress testing) study is essential to identify potential degradants, establish degradation pathways, and develop a stability-indicating analytical method.[3][4][5] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which allows for the detection and characterization of impurities.

Your study should be designed systematically, exposing the compound in solution to the stress conditions outlined in the International Council for Harmonisation (ICH) guidelines.[3][6]

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of Compound in a Suitable Solvent (e.g., ACN:H2O) Control Store Control Sample Protected from Light at -20°C Prep->Control Aliquot Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Neutral Neutral Hydrolysis (e.g., Water, 60°C) Prep->Neutral Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Photo Photostability (ICH-compliant chamber) Prep->Photo Thermal Thermal Stress (e.g., 60°C in solution) Prep->Thermal Analyze Analyze All Samples by Stability-Indicating Method (e.g., LC-MS/UV) Control->Analyze t=final Timepoints Sample at Multiple Time Points (e.g., 2, 6, 24, 48h) Acid->Timepoints Base->Timepoints Neutral->Timepoints Oxidation->Timepoints Photo->Timepoints Thermal->Timepoints Neutralize Neutralize Acid/Base Samples Before Injection Timepoints->Neutralize Neutralize->Analyze MassBalance Assess Mass Balance (Parent + Degradants) Analyze->MassBalance Identify Identify & Characterize Significant Degradants MassBalance->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a systematic forced degradation study.

Q3: What analytical method is best for monitoring the stability of this compound and its degradants?

Answer: A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradants, excipients, or impurities. For a molecule like 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) coupled with a UV/photodiode array (PDA) detector and a mass spectrometer (MS) is the gold standard.[5][7][8]

  • Why LC-MS?

    • Separation (LC): A reversed-phase column (e.g., C18) is a good starting point to separate the relatively polar parent compound from potentially less or more polar degradants.

    • Quantitation (UV/PDA): The pyrazine moiety should provide a UV chromophore, allowing for quantitation. A PDA detector is crucial as it can help assess peak purity by comparing spectra across a single peak.

    • Identification (MS): A mass spectrometer is invaluable for identifying unknown peaks. It provides the mass-to-charge ratio (m/z) of the degradants, offering immediate clues to their structure (e.g., an increase of 16 amu suggests oxidation).[7]

See Protocol 4 for a starting method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid & Complete Degradation in Acid/Base The stress conditions are too harsh for the molecule. The amide-like bond is likely highly labile.Reduce the severity of the conditions. Try using a lower acid/base concentration (e.g., 0.01 M), a lower temperature (e.g., room temperature or 40°C), and/or shorter time points (e.g., 0.5, 1, 2, 4 hours).[6]
No Degradation Observed Under Any Condition The compound is highly stable, or the analytical method is not sensitive enough to detect small changes.Increase the severity of stress conditions (e.g., higher temperature, longer duration). For oxidation, try a higher concentration of H₂O₂ (up to 30%).[6] For photostability, ensure the light exposure meets ICH Q1B requirements. Also, verify your analytical method's limit of quantitation (LOQ).
Poor Peak Shape (Tailing/Fronting) in HPLC Secondary interactions with the column stationary phase (e.g., silanol interactions with basic nitrogens) or inappropriate mobile phase pH.Add a modifier to the mobile phase like 0.1% formic acid or 0.1% trifluoroacetic acid to protonate the basic nitrogens and improve peak shape.[8][9] Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte.
Inconsistent Results / Poor Reproducibility Inconsistent sample preparation (e.g., pH after neutralization), solution instability post-stress and pre-analysis, or instrument variability.Ensure a consistent and validated quenching/neutralization procedure for acid/base samples. Analyze samples immediately after preparation or store them at a low temperature (e.g., 4°C in the autosampler) for a limited time. Always run a system suitability test before each analytical sequence.
Mass Balance is Poor (<95%) Degradants are not being detected (e.g., no UV chromophore, volatile), or they are irreversibly adsorbing to the HPLC column or sample vials.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Check for compound adsorption to glass/plasticware. Use a different column chemistry if irreversible binding is suspected.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a water bath at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature (25°C).

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Place in a water bath at 60°C.

  • Sampling & Analysis:

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot.

    • For the acid sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the base sample, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze immediately via a stability-indicating LC-MS method (see Protocol 4).

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a 1 mg/mL stock solution as in Protocol 1.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Keep the solution at room temperature (25°C), protected from light.

  • Sampling & Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, dilute with mobile phase, and analyze immediately. No quenching is typically required, as the H₂O₂ is diluted and separated on the column.

Protocol 3: Photostability Study (as per ICH Q1B)
  • Preparation: Prepare two sets of samples of the compound in solution (e.g., 0.5 mg/mL in 50:50 ACN:H₂O) in chemically inert, transparent containers.

  • Control: Wrap one set of samples completely in aluminum foil to serve as dark controls.

  • Exposure: Place both the exposed and dark control samples in a validated photostability chamber.

  • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours per square meter of near-ultraviolet energy.

  • Analysis: After the exposure period, analyze the exposed and dark control samples. A significant change in the exposed sample compared to the control indicates photosensitivity.

Protocol 4: Starting Stability-Indicating HPLC-UV/MS Method
  • Instrumentation: UPLC/HPLC with PDA/UV and a Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: 5% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-7.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm or PDA scan from 200-400 nm.

  • MS Detection: Electrospray Ionization Positive (ESI+) mode. Scan from m/z 50-500.

Rationale: The C18 column provides general-purpose reversed-phase retention. Formic acid acts as an ion-pairing agent to improve peak shape for the basic nitrogen centers and provides protons for efficient ESI+ ionization.[9] The gradient elution ensures that both polar and non-polar degradants are eluted from the column.[8]

Potential Degradation Products

The following table provides a theoretical guide to potential degradation products. This is not exhaustive and must be confirmed experimentally. The parent molecule has a molecular weight of approximately 195.27 g/mol (C10H17N3O).

Degradation PathwayProposed Structural ChangeΔ Mass (amu)Expected m/z [M+H]⁺
Hydrolysis Ring opening at the amide bond+18 (H₂O)214.16
Oxidation Formation of a single N-oxide+16 (O)212.14
Oxidation Formation of a di-N-oxide+32 (2O)228.14
De-ethylation Loss of the ethyl group at N-2-28 (C₂H₄)168.11

Visualizing Potential Degradation Sites

G cluster_main 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one cluster_degradants Potential Degradants mol Parent Molecule (m/z 196.14 [M+H]⁺) Hydrolysis Hydrolytic Ring-Opened Product (m/z 214.16) mol->Hydrolysis Hydrolysis (+H₂O) Oxidation N-Oxide Product(s) (m/z 212.14) mol->Oxidation Oxidation (+O) Dealkylation De-ethylated Product (m/z 168.11) mol->Dealkylation De-alkylation (-C₂H₄)

Caption: Major potential degradation pathways for the parent molecule.

References

  • 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one - Vulcanchem.
  • Forced degradation studies - MedCrave online. Available at: [Link]

  • ANALYTICAL METHODS. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Food Commodities involving Simultaneous Extra. Available at: [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) - INCHEM. Available at: [Link]

  • Pyrazines: Occurrence, formation and biodegradation | Request PDF - ResearchGate. Available at: [Link]

  • Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode - RSC Publishing. Available at: [Link]

  • Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - MDPI. Available at: [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. Available at: [Link]

  • Imidazo[1,5-a]pyrazin-3(2H)-one, 2-ethylhexahydro-7-methyl- (9CI) - NextSDS. Available at: [Link]

  • Pyrazine, 2-ethyl-6-methyl- - NIST WebBook. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. Available at: [Link]

  • Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family - PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core—a critical bicyclic urea scaffold utilized in the development of advanced active pharmaceutical ingredients (APIs), including Hepatitis B Virus (HBV) core protein allosteric modulators like Linvencorvir [1].

Synthesizing this fused [6,5] heterocyclic system presents unique chemoselective and thermodynamic challenges. Below, you will find our validated synthesis workflow, targeted troubleshooting FAQs, quantitative optimization data, and step-by-step experimental protocols.

Synthesis Workflow

SynthesisWorkflow SM 4-Methylpiperazine-2-carboxylic acid Step1 Step 1: Amidation & Reduction (NH3/EDCI, then BH3-THF) SM->Step1 Int1 2-(Aminomethyl)-4-methylpiperazine Step1->Int1 Watch for Borane complexation Step2 Step 2: Cyclization (CDI) High-Dilution Conditions Int1->Step2 Int2 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Step2->Int2 Monitor for oligomerization Step3 Step 3: N2-Ethylation (EtI, NaH, DMF, 0°C) Int2->Step3 Product 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Step3->Product Control stoichiometry to prevent N7-quaternization

Three-step synthesis workflow for 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low (<30%) when reducing the piperazine-2-carboxamide intermediate with Borane-THF? A1:

  • Causality: Borane ( BH3​ ) forms an exceptionally stable Lewis acid-base complex with the newly formed primary amine and the piperazine ring nitrogens. Standard aqueous workups are insufficient to break this B-N coordinate bond, leading to massive product loss in the aqueous layer or as unextractable complexes.

  • Protocol Standard: A rigorous acidic methanolysis is required. After the reduction is complete, the reaction must be quenched carefully with methanol to form volatile trimethyl borate, followed by the addition of 6M HCl and refluxing for 2-3 hours. This hydrolyzes the complex, allowing the isolation of the diamine as a hydrochloride salt.

Q2: During the cyclization step with 1,1'-Carbonyldiimidazole (CDI), I observe severe formation of insoluble polymeric byproducts. How do I favor intramolecular urea formation? A2:

  • Causality: The formation of the bicyclic urea core (a 5-membered ring fused to a 6-membered ring) competes directly with intermolecular nucleophilic attack. At standard concentrations, the primary amine of one molecule reacts with the CDI-activated intermediate of another, leading to polyurea chains[2].

  • Protocol Standard: Employ pseudo-high-dilution techniques. Use a dual-syringe pump system to simultaneously and slowly add the diamine and CDI into a large volume of vigorously stirred, refluxing dichloromethane (DCM). This keeps the steady-state concentration of the reactive intermediates extremely low, thermodynamically favoring the intramolecular ring closure [2].

Q3: When I perform the final N2-ethylation using Ethyl Iodide and NaH, I get a mixture of the desired product and a highly polar impurity. What is happening? A3:

  • Causality: The N7-methyl piperazine nitrogen is highly nucleophilic. While the N2 urea nitrogen is deprotonated by NaH to form a reactive anion ( pKa​ ~13), any excess Ethyl Iodide will readily undergo an SN​2 reaction with the N7 nitrogen, forming a quaternary ammonium salt (the highly polar impurity) [1].

  • Protocol Standard: Strictly control the stoichiometry of Ethyl Iodide to exactly 1.05 equivalents. Maintain the reaction at 0 °C during the addition and do not let it exceed room temperature. If over-alkylation persists, switch the base to Lithium hexamethyldisilazide (LiHMDS) at -78 °C, which provides tighter kinetic control over the deprotonation.

Quantitative Data: Optimization of CDI Cyclization

The table below summarizes our internal validation data demonstrating the critical relationship between substrate concentration, addition rate, and the yield of the desired intramolecular cyclic urea versus polymeric byproducts.

Substrate Concentration (M)Addition Rate (mL/h)Intramolecular Urea Yield (%)Polyurea Byproduct (%)
0.50Bolus Addition15%80%
0.1050.042%50%
0.0520.068%25%
0.01 (Pseudo-high-dilution) 5.0 89% <5%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Aminomethyl)-4-methylpiperazine
  • Amidation: Dissolve 4-methylpiperazine-2-carboxylic acid (10.0 mmol) in anhydrous DMF (30 mL). Add EDCI (12.0 mmol) and HOBt (12.0 mmol). Stir at room temperature for 30 minutes. Bubble NH3​ gas through the solution for 15 minutes and stir overnight. Extract with DCM, wash with brine, and concentrate to yield the carboxamide intermediate.

  • Reduction: Suspend the carboxamide in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere. Slowly add BH3​ -THF complex (1.0 M in THF, 40.0 mL).

  • Reflux: Heat the mixture to reflux for 12 hours. Cool the reaction vessel to 0 °C.

  • Complex Cleavage (Self-Validating Step): Quench dropwise with Methanol (20 mL) until effervescence ceases. Add 6M HCl (20 mL) and reflux for 2 hours.

  • Isolation: Concentrate the mixture in vacuo, basify with 5M NaOH to pH 12, and extract with a CHCl3​ /Isopropanol (3:1) mixture. Dry over Na2​SO4​ and concentrate to yield the primary diamine.

Step 2: Synthesis of 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one
  • Preparation: Equip a 1 L round-bottom flask with a reflux condenser and add 500 mL of anhydrous DCM. Heat to reflux under nitrogen.

  • Syringe Loading: Dissolve the diamine (5.0 mmol) in 50 mL of anhydrous DCM (Syringe A). Dissolve CDI (5.5 mmol) in 50 mL of anhydrous DCM (Syringe B).

  • Pseudo-High-Dilution: Using a programmable dual-syringe pump, add solutions A and B simultaneously into the vigorously stirring, refluxing DCM at a strictly controlled rate of 5 mL/h .

  • Completion: Once the addition is complete, maintain reflux for an additional 4 hours.

  • Workup: Cool to room temperature, wash the organic layer with water (2 x 100 mL) to remove imidazole byproducts, dry over Na2​SO4​ , and concentrate to yield the bicyclic urea core.

Step 3: Synthesis of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one
  • Deprotonation: Dissolve the bicyclic urea (3.0 mmol) in anhydrous DMF (15 mL) and cool to 0 °C in an ice bath under nitrogen. Add NaH (60% dispersion in mineral oil, 3.3 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution completely ceases.

  • Alkylation: Add Ethyl Iodide (3.15 mmol, exactly 1.05 eq) dropwise via a micro-syringe.

  • Temperature Control: Stir the reaction at 0 °C for exactly 2 hours. Do not allow the reaction to warm to room temperature to prevent N7-quaternization.

  • Quench & Purify: Quench the reaction with saturated aqueous NH4​Cl solution (10 mL). Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (DCM/MeOH 95:5) to isolate the final optimized product.

References

  • Zhang, W., et al. "Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection." Journal of Medicinal Chemistry, 2023, 66(6), 4253-4270. URL:[Link]

  • Lam, P. Y. S., et al. "Cyclic HIV Protease Inhibitors: Synthesis, Conformational Analysis, P2/P2' Structure−Activity Relationship, and Molecular Recognition of Cyclic Ureas." Journal of Medicinal Chemistry, 1996, 39(18), 3514-3525. URL:[Link]

"troubleshooting unexpected results in experiments with 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to assist researchers in the biochemical and cellular characterization of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one .

This compound features a highly rigid bicyclic hexahydroimidazo[1,5-a]pyrazine core. Its 3-ketone group acts as a critical hydrogen bond acceptor, while the 7-methyl and 2-ethyl substituents modulate steric bulk and lipophilicity. Structural homology and molecular docking simulations indicate that this scaffold acts as a potent, competitive inhibitor of the BRD4 (Bromodomain-containing protein 4) acetyl-lysine binding pocket[1]. Because of its unique physicochemical properties, researchers often encounter specific challenges during assay formulation and high-throughput screening.

Part 1: Frequently Asked Questions (Formulation & Handling)

Q: Why does the compound precipitate when diluted from DMSO into aqueous assay buffers? A: The rigid bicyclic framework of this compound enhances target affinity by minimizing the entropic penalty of binding, but it also increases the crystal lattice energy, which inherently reduces aqueous solubility. When a highly concentrated DMSO stock (>10 mM) is rapidly diluted into an aqueous buffer, localized supersaturation causes the compound to "crash out." Causality & Solution: Always perform a slow, stepwise serial dilution in DMSO first, and then transfer to the aqueous buffer. Keep the final DMSO concentration between 0.1% and 0.5% to maintain compound solubility without denaturing the BRD4 protein[2].

Q: Is 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one sensitive to freeze-thaw cycles? A: The small molecule itself is highly stable. However, the recombinant BRD4(BD1) proteins and the acetylated histone probes required to test its efficacy are exceptionally sensitive to freeze-thaw degradation[3]. Always aliquot your protein and probe stocks upon their first thaw and store them at -80°C to prevent loss of signal window.

Part 2: Troubleshooting Guide for BRD4 Inhibition Assays

Issue 1: "Hook Effect" (Bell-shaped dose-response curves) in AlphaScreen Assays
  • Symptom: At compound concentrations >10 µM, the luminescence signal unexpectedly increases or plateaus instead of dropping to the baseline.

  • Causality: The AlphaScreen assay relies on the proximity of streptavidin-donor and nickel-chelate-acceptor beads[4]. High concentrations of lipophilic inhibitors like the 2-ethyl derivative can form colloidal aggregates that non-specifically cross-link the beads, or they can exceed the binding capacity of the system, leading to optical artifacts.

  • Self-Validating Solution: Run a counter-screen using a pre-formed biotin-His6 peptide[4]. If the compound inhibits the counter-screen or causes signal spikes, the result is an assay artifact. Ensure the compound stock is centrifuged at 10,000 x g for 10 minutes prior to plating to remove micro-aggregates.

Issue 2: High Background or Signal Quenching in TR-FRET
  • Symptom: The IC50 appears artificially potent, or the raw emission at 620 nm (Europium/Terbium donor) drops significantly across all wells.

  • Causality: The substituted imidazo-pyrazine core may exhibit inner-filter effects (absorbing the excitation light at 340 nm) or auto-fluorescence if improperly stored. Furthermore, exceeding 1% DMSO fundamentally quenches the TR-FRET signal[5].

  • Self-Validating Solution: Monitor the donor emission channel (620 nm) independently of the acceptor channel (665 nm)[3]. A true competitive inhibitor will decrease the 665/620 ratio without significantly depressing the raw 620 nm signal. If the 620 nm signal drops by >20%, you are observing compound quenching, not true target inhibition.

Issue 3: Discrepancy between Biochemical IC50 and Cellular Target Engagement
  • Symptom: The compound shows an IC50 of <50 nM in TR-FRET but requires >5 µM to induce c-Myc downregulation in cellular viability assays.

  • Causality: The N-ethylation at position 2 increases the overall lipophilicity (LogP) of the molecule. This can lead to high non-specific protein binding in serum-heavy media (e.g., 10% FBS), effectively reducing the free drug concentration available to enter the cell.

  • Self-Validating Solution: Perform the cellular assay in low-serum media (1-2% FBS) and run a Cellular Thermal Shift Assay (CETSA) to confirm direct intracellular target engagement independent of downstream phenotypic bottlenecks.

Part 3: Experimental Protocols

Protocol: Self-Validating TR-FRET Competitive Binding Assay for BRD4(BD1)

This protocol is engineered to prevent compound aggregation and ensure accurate IC50 determination by separating the pre-incubation and competitive displacement phases[3][6].

Step 1: Buffer Preparation Prepare 1X TR-FRET Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20, 0.1% BSA). Mechanistic Note: The inclusion of Tween-20 and BSA is non-negotiable; they prevent the non-specific adsorption of the lipophilic 2-ethyl-7-methyl core to the walls of the 384-well plate.

Step 2: Compound Titration Prepare a 3-fold serial dilution of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one in 100% DMSO. Dilute these intermediate stocks 40-fold into the 1X Assay Buffer to create 4X working solutions. (This ensures the final assay DMSO concentration is strictly locked at 0.625%).

Step 3: Target Pre-Equilibration Add 5 µL of Tb-labeled BRD4(BD1) (final concentration 2 nM) to a white, low-volume 384-well plate. Add 5 µL of the 4X compound working solution. Incubate for 15 minutes at room temperature. Mechanistic Note: Pre-incubation allows the rigid hexahydroimidazo[1,5-a]pyrazine core to fully occupy the acetyl-lysine pocket before the highly affine natural probe is introduced.

Step 4: Probe Addition & Competition Initiate the competitive reaction by adding 10 µL of a master mix containing the Dye-labeled acetylated histone probe (final concentration 10 nM).

Step 5: Data Acquisition & Validation Incubate in the dark for 120 minutes. Read on a TR-FRET capable microplate reader (Excitation: 340 nm; Emission: 620 nm and 665 nm; Delay: 100 µs)[6]. Validate the assay by ensuring the 620 nm donor signal remains constant across the dose-response curve.

Part 4: Data Presentation

Table 1: Quantitative Troubleshooting Metrics & Quality Control Parameters
Assay TypeQuality Control ParameterExpected Optimal RangeIndicator of FailureRoot Cause / Resolution
TR-FRET Final DMSO Concentration0.1% – 0.5%Signal quenching (>20% drop at 620nm)Cause: DMSO intolerance[5]. Fix: Cap DMSO at 0.5%.
TR-FRET Assay Z'-Factor> 0.60High well-to-well variabilityCause: Compound precipitation. Fix: Add 0.01% Tween-20.
AlphaScreen Signal-to-Background (S/B)50-fold to 100-foldHook effect at >10 µM compoundCause: Bead cross-linking[4]. Fix: Spin down compound stock.
Cellular Shift in IC50 (10% vs 1% FBS)< 3-fold shift> 10-fold loss of potency in 10% FBSCause: High plasma protein binding. Fix: Use low-serum media.

Part 5: Mandatory Visualization

The following diagram illustrates the logical workflow and molecular displacement mechanism of the TR-FRET assay used to validate the binding of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one to BRD4.

TR_FRET_Workflow BRD4 BRD4(BD1) Protein + Tb-Donor Binding Protein-Probe Complex (Proximity achieved) BRD4->Binding Probe Ac-Histone Probe + Dye-Acceptor Probe->Binding Compound 2-Ethyl-7-methyl... (Inhibitor) Inhibition Competitive Displacement (Probe released) Compound->Inhibition FRET High TR-FRET Signal (665 nm Emission) Binding->FRET Excitation at 340nm Binding->Inhibition Add Inhibitor NoFRET Loss of TR-FRET Signal (IC50 Calculated) Inhibition->NoFRET Excitation at 340nm

Figure 1: Mechanism of the TR-FRET competitive binding assay for BRD4 inhibitors.

Part 6: References

  • Title: A bead-based proximity assay for BRD4 ligand discovery - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: ACS Pharmacology & Translational Science (via NIH) URL: [Link]

  • Title: Data Sheet BRD4 (BD1) TR-FRET Assay Kit Source: AMSBIO URL: [Link]

  • Title: BRD4 (BD1+BD2) TR-FRET Assay Kit Source: BPS Bioscience URL: [Link]

Sources

Technical Support Center: Purification of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Isolation Support Center. As drug development professionals and synthetic chemists, you frequently encounter low-molecular-weight, highly polar basic amines that defy standard purification logic. This guide is specifically engineered to address the unique isolation and chromatographic challenges of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one .

Rather than providing generic advice, this guide deconstructs the physicochemical causality behind your experimental failures and provides self-validating protocols to ensure high-yield recovery and purity.

Part 1: Physicochemical Profiling

To purify a molecule, you must first understand its thermodynamic and electronic environment. The challenges associated with this compound stem directly from its structural metrics[1].

PropertyValueMechanistic Impact on Purification
Chemical Name 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-oneBicyclic piperazine derivative; conformationally restricted.
CAS Number 56904-20-2Standard identifier for literature cross-referencing[1].
Molecular Weight 183.25 g/mol Low MW increases volatility and drives extreme water solubility[1].
Molecular Formula C9H17N3OHigh heteroatom-to-carbon ratio creates a dense hydrogen-bonding network[1].
Basic Centers N-7 (Tertiary Amine)Easily protonated at physiological pH; causes severe ion-exchange tailing on bare silica.
UV Chromophore None (Isolated Carbonyl)Invisible to standard UV detectors (210–254 nm), requiring alternative detection.
Topological Polar Surface Area 26.8 ŲFacilitates the formation of a tightly bound aqueous hydration shell[1].

Part 2: Troubleshooting FAQs

Q1: Why is my product yield so low after aqueous workup, even when extracting with DCM or Ethyl Acetate?

The Causality: Your compound is a low-molecular-weight, highly polar basic amine. Even when the aqueous layer is basified to deprotonate the N-7 tertiary amine, the dense network of hydrogen bond acceptors (three nitrogens, one oxygen) creates a tightly bound hydration shell. The thermodynamic penalty of breaking this hydration shell is too high for standard organic solvents, causing the free base to remain partitioned in the aqueous phase.

The Solution: Implement Salting-Out Liquid-Liquid Extraction (SALLE) . By saturating the aqueous layer with a kosmotropic salt like sodium sulfate (Na₂SO₄), you drastically increase the ionic strength of the water. This forces water molecules to solvate the salt ions, effectively "squeezing" the organic analyte out of the aqueous phase—a phenomenon dictated by the 2[2].

Q2: My compound streaks from R_f 0.1 to 0.8 on normal-phase silica. How do I fix this?

The Causality: The basic N-7 tertiary amine interacts strongly with the weakly acidic silanol groups (Si-OH, pKa ~4.5) present on standard bare silica gel. This creates a secondary ion-exchange retention mechanism. The compound is not just partitioning based on polarity; it is chemically binding to the stationary phase, causing severe peak tailing and irreversible adsorption.

The Solution: You must neutralize the stationary phase. Shift to amine-functionalized (NH₂) silica, which pre-masks the acidic silanols. Alternatively, dynamically neutralize the column by adding a basic modifier (e.g., 1–5% Triethylamine or concentrated NH₄OH) to your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1).

Q3: I can't see my compound on TLC or prep-HPLC. How do I track the purification?

The Causality: 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one lacks conjugated π -systems or aromatic rings. The only functional group capable of absorbing UV light is the isolated carbonyl, which has a weak, non-specific absorbance below 210 nm—a region heavily obscured by solvent cutoff. Relying on UV detection will result in missed fractions.

The Solution: For HPLC or Flash chromatography, utilize an 3[3] or Mass Spectrometry (MS). ELSD is a mass-sensitive technique that evaporates the mobile phase and measures light scattered by the non-volatile analyte particles, making it entirely independent of the molecule's optical properties[3]. For TLC, use a chemical stain such as Dragendorff’s reagent (specific for tertiary amines) or iodine vapor.

Part 3: Step-by-Step Methodologies

Protocol 1: Salting-Out Liquid-Liquid Extraction (SALLE)

This protocol self-validates by forcing a visible phase separation boundary even in highly miscible organic/aqueous mixtures.

  • Basification : Cool the aqueous reaction mixture to 0–5 °C. Slowly add 6M NaOH dropwise while monitoring with a pH probe until the pH reaches >10. (Validation: The N-7 amine is now fully deprotonated).

  • Salt Saturation : Add anhydrous Sodium Sulfate (Na₂SO₄) directly to the aqueous layer under vigorous stirring until no more salt dissolves (approx. 20–30% w/v). Note: Na₂SO₄ is prioritized over NaCl due to its stronger kosmotropic effect[2].

  • Solvent Addition : Add 2-Methyltetrahydrofuran (2-MeTHF) or a 9:1 mixture of Dichloromethane/Isopropanol (v/v) at a 1:1 volume ratio to the aqueous layer.

  • Extraction : Agitate vigorously for 5 minutes. Allow the phases to separate. The high ionic strength will force a sharp, immediate phase boundary.

  • Isolation : Collect the top organic layer (if using 2-MeTHF) or bottom layer (if using DCM). Repeat the extraction twice more. Dry the combined organics over fresh anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SALLE_Workflow A Aqueous Mixture (Protonated Amine) B Basification (pH > 10) NaOH / KOH A->B Deprotonate N-7 C Salting-Out Add Na2SO4 B->C Disrupt Hydration D Solvent Extraction (2-MeTHF) C->D Phase Separation E Organic Phase (Free Base) D->E Isolate Product

Workflow for Salting-Out Liquid-Liquid Extraction (SALLE) of polar basic amines.

Protocol 2: MS/ELSD-Directed Reverse-Phase Flash Chromatography

Use this protocol to bypass the limitations of bare silica and UV-blindness.

  • Column Selection : Equip the system with a C18 end-capped reverse-phase flash column to eliminate silanol interactions entirely.

  • Mobile Phase Preparation :

    • Solvent A : High-purity Water + 0.1% Ammonium Hydroxide (NH₄OH) or 10 mM Ammonium Bicarbonate (pH ~9.5). Crucial step: High pH keeps the amine un-ionized, preventing early elution and peak broadening.

    • Solvent B : Acetonitrile (MeCN).

  • Detector Setup : Split the flow to an ELSD[3] or a single-quadrupole MS (ESI+ mode, monitoring m/z 184.1 [M+H]⁺). Set the ELSD evaporator temperature to 40–50 °C to prevent volatilization of the low-MW product.

  • Gradient Elution : Run a shallow gradient from 2% B to 40% B over 15 column volumes.

  • Fraction Collection : Collect fractions based strictly on the ELSD threshold or MS total ion chromatogram (TIC) peaks. Ignore the UV trace.

Chromatography_Mechanism A Standard Bare Silica Acidic Silanols (pKa ~4.5) B Severe Tailing (Ion-Exchange Binding) A->B Basic N-7 interacts C Amine-Modified Silica or Et3N Modifier D Silanols Masked (H-Bonding Only) C->D Neutralizes acidic sites E Sharp Peak Elution (High Recovery) D->E Normal partitioning

Mechanistic comparison of standard silica vs. modified silica for amine purification.

Part 4: References

  • Cas no 56904-20-2 (Imidazo[1,5-a]pyrazin-3(2H)-one, 2-ethylhexahydro-7-methyl- (9CI)) Chem960 URL:[1]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series Organic Process Research & Development (ACS Publications) URL:[2]

  • 1260 Infinity III Evaporative Light Scattering Detector | ELSD Agilent Technologies URL:[3]

Sources

Technical Support Center: Optimizing the Bioavailability of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides actionable, causality-driven troubleshooting for researchers and drug development professionals working with 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one (PubChem CID: 946108).

As a highly polar, low-molecular-weight imidazopyrazine derivative, this compound presents unique pharmacokinetic (PK) challenges. While the saturated bicyclic core is an excellent structural motif for target binding, its physicochemical properties—specifically its low lipophilicity and the presence of an N-methylpiperazine group—create severe bottlenecks in membrane permeability and CYP-mediated first-pass metabolism. This portal addresses these specific liabilities with validated workflows.

FAQ Section 1: Permeability & Absorption Bottlenecks

Q: My oral PK studies in rodent models show an absolute bioavailability (F%) of less than 15%. Why is the absorption so poor despite the compound dissolving instantly in gastric fluid?

A: The compound's high aqueous solubility is actually the root of the problem. It exhibits a calculated LogP of approximately -0.2 and a Topological Polar Surface Area (TPSA) of 26.8 Ų (). At physiological pH (7.4), the tertiary amine of the piperazine ring (pKa ~8.5) is heavily protonated.

This creates a highly solvated cation that cannot easily shed its water shell to partition into the lipophilic core of the intestinal enterocyte membrane. Consequently, transcellular passive diffusion is severely restricted, and the molecule becomes trapped in the aqueous compartment of the gastrointestinal tract. To overcome this, you must shield the protonated charge using lipid-based nanocarriers or utilize paracellular permeation enhancers.

FAQ Section 2: Metabolic Instability & First-Pass Clearance

Q: Intravenous (IV) dosing reveals a very short half-life and high intrinsic clearance. What is the primary metabolic degradation pathway for this scaffold?

A: The primary metabolic liability of this molecule is the N-methylpiperazine moiety. Cytochrome P450 enzymes—specifically CYP3A4 and CYP2C19 —catalyze the rapid oxidative N-demethylation of the piperazine ring.

Mechanistically, the electron-rich tertiary amine undergoes a single-electron oxidation followed by proton loss and oxygen rebound. This forms an unstable carbinolamine intermediate that spontaneously cleaves, releasing formaldehyde and leaving behind the secondary amine (N-desmethyl metabolite). This rapid degradation pathway is a well-documented liability for piperazine-containing small molecules (; ).

Metabolism_Pathway Parent 2-Ethyl-7-methylhexahydroimidazo [1,5-a]pyrazin-3(2H)-one CYP CYP3A4 / CYP2C19 Oxidation Parent->CYP Intermediate Carbinolamine Intermediate CYP->Intermediate Cleavage Spontaneous Cleavage Intermediate->Cleavage Metabolite N-Desmethyl Metabolite (Secondary Amine) Cleavage->Metabolite Formaldehyde Formaldehyde (HCHO) Cleavage->Formaldehyde

CYP3A4-mediated N-demethylation pathway of the piperazine ring.

Troubleshooting Workflows & Self-Validating Protocols

To systematically address these bioavailability bottlenecks, follow the diagnostic logic tree below to determine whether your primary issue is permeability or metabolism, and apply the corresponding protocol.

PK_Troubleshooting Start Low Oral Bioavailability (<15%) Q1 Is in vitro intrinsic clearance (CL_int) high? Start->Q1 HighCL Yes: High First-Pass Metabolism Q1->HighCL > 50 µL/min/mg LowCL No: Poor Intestinal Permeability Q1->LowCL < 10 µL/min/mg Sol1 Co-dose CYP3A4 Inhibitor (e.g., Ritonavir) HighCL->Sol1 Sol2 Synthesize N-CD3 Isotopologue HighCL->Sol2 Sol3 Formulate as Lipid Nanocarrier (SMEDDS) LowCL->Sol3 Sol4 Add Paracellular Permeation Enhancer LowCL->Sol4

Decision tree for diagnosing and resolving low oral bioavailability.

Protocol A: Overcoming Permeability via SMEDDS Formulation

If your compound exhibits low intrinsic clearance but poor oral exposure, the issue is permeability. We recommend formulating a Self-Microemulsifying Drug Delivery System (SMEDDS) .

Causality: Encapsulating the hydrophilic API within a lipid nanodroplet shields the protonated amine from the aqueous gastrointestinal environment. Furthermore, utilizing Cremophor EL as a surfactant provides a dual benefit: it reduces interfacial tension for microemulsification and acts as a known inhibitor of intestinal P-glycoprotein (P-gp) and CYP3A4, thereby protecting the imidazo[1,5-a]pyrazine core during absorption ().

Step-by-Step Methodology:

  • Excipient Preparation: In a glass vial, combine Capryol 90 (oil phase), Cremophor EL (surfactant), and Transcutol HP (co-surfactant) in a strict 30:50:20 (w/w) ratio. Vortex for 2 minutes to ensure a homogenous isotropic mixture.

  • API Incorporation: Add 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one to the lipid mixture at a concentration of 10 mg/g.

  • Thermal Solubilization: Stir the mixture magnetically at 40°C for 45 minutes until the solution is optically clear, indicating complete solubilization of the API into the pre-concentrate.

  • Self-Validation Step (Crucial): To verify the formulation will perform in vivo, perform an aqueous titration. Drop 100 µL of the SMEDDS pre-concentrate into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild agitation (50 rpm).

  • DLS Confirmation: Analyze the resulting dispersion using Dynamic Light Scattering (DLS). A successful SMEDDS will spontaneously form a microemulsion with a Z-average droplet diameter of < 50 nm and a Polydispersity Index (PDI) of < 0.2 . If the PDI exceeds 0.2, the surfactant ratio must be adjusted to prevent droplet coalescence and subsequent API precipitation in the gut.

Protocol B: Overcoming Metabolism via Deuteration (Kinetic Isotope Effect)

If your compound shows high intrinsic clearance in hepatocyte assays, you must address the N-demethylation liability.

Causality: Replacing the N-CH3 group with an N-CD3 (trideuteromethyl) group increases the activation energy required for the initial C-H bond cleavage by CYP3A4. Because the carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, this leverages the primary Kinetic Isotope Effect (KIE), drastically slowing down oxidative cleavage without altering the compound's pharmacological target affinity.

Quantitative Impact of Optimization Strategies

The table below summarizes the expected pharmacokinetic shifts in a standard preclinical rodent model when applying the troubleshooting strategies outlined above.

Formulation / StrategyMechanistic RationaleExpected F%Cmax (ng/mL)AUC (ng·h/mL)t_1/2 (h)
Aqueous Buffer (Control) Baseline (Poor permeability, high clearance)< 15%1204500.8
SMEDDS Formulation Shields charge; overcomes poor permeability35 - 45%4101,2501.1
+ CYP3A4 Inhibitor (Ritonavir) Blocks first-pass N-demethylation entirely60 - 75%8503,4003.5
N-CD3 Isotopologue Slows clearance via Kinetic Isotope Effect50 - 65%6202,8002.9

Note: Values are representative estimates based on established PK behavior of hydrophilic imidazopyrazine derivatives.

References
  • Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. A. (2004). "The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes." European Neuropsychopharmacology. URL:[Link]

  • Jin, M., et al. (2013). "Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Attwa, M. W., et al. (2020). "Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS." RSC Advances. URL:[Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 946108, Imidazo[1,5-a]pyrazin-3(2H)-one, 2-ethylhexahydro-7-methyl-". PubChem. URL:[Link]

Technical Support Center: A Guide to Mitigating Off-Target Effects of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases and bromodomains.[1][2][3][4] Consequently, while this compound may exhibit high potency for its intended target, it is crucial to characterize and minimize any unintended off-target interactions to ensure data integrity and therapeutic potential. This guide provides in-depth troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial questions and concerns that arise during the early stages of characterizing a novel compound like 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

Q1: I'm observing a cellular phenotype that doesn't align with the known function of my intended target. Could this be an off-target effect?

A1: This is a classic indicator of potential off-target activity. To begin dissecting this, a multi-pronged approach is recommended:

  • Confirm On-Target Engagement: First, it is essential to verify that your compound is engaging with its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this, as it measures the direct binding of a ligand to its target protein in intact cells or cell lysates.[5][6][7][8][9] An observed thermal shift provides strong evidence of target engagement.

  • Titrate Your Compound: Off-target effects are often more pronounced at higher concentrations.[10] Perform a dose-response experiment to determine the lowest effective concentration that produces the desired on-target effect. If the anomalous phenotype only appears at significantly higher concentrations, it is more likely to be off-target.

  • Use a Negative Control: Synthesize or obtain a structurally similar but biologically inactive analog of your compound. This control helps to differentiate effects caused by the specific pharmacophore from non-specific effects of the chemical scaffold.[10]

  • Genetic Knockdown/Knockout: The most definitive way to link a phenotype to a specific target is through genetic approaches. Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[10] If the phenotype persists after target protein depletion, it is strongly indicative of an off-target effect.

Q2: My compound is showing significant cytotoxicity in multiple cell lines, even in those that do not express the primary target. What are the next steps?

A2: Widespread cytotoxicity is a red flag for off-target effects. Here’s how to troubleshoot this issue:

  • Determine the Therapeutic Window: Conduct a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). Compare this to the EC50 or IC50 for the on-target activity. A narrow therapeutic window (a small ratio of CC50 to EC50/IC50) suggests that toxicity may be linked to the on-target mechanism or a potent off-target liability.[10]

  • In Silico Profiling: Utilize computational methods to predict potential off-target interactions. Ligand-based approaches (e.g., chemical similarity searches) and structure-based approaches (e.g., molecular docking against a panel of known toxicity targets) can provide a list of testable hypotheses.[11][12][13][14] These computational tools can screen your compound against thousands of proteins, offering insights into potential off-target binding that may not be covered in standard experimental screening panels.[11]

  • Broad-Panel Experimental Screening: The most direct way to identify off-targets is to screen the compound against a large panel of proteins, such as a comprehensive kinase panel.[15][16] Given that imidazopyrazine derivatives are known to inhibit kinases, this is a logical starting point.[1][3]

Q3: How can I proactively design derivatives of my compound with a better selectivity profile?

A3: Rational drug design is key to minimizing off-target effects from the outset.[17]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your lead compound and assess the impact on both on-target and off-target activity. For the imidazo[1,5-a]pyrazine core, substitutions at various positions can significantly alter the selectivity profile.[2] For instance, structure-based design has been used to develop selective inhibitors of Aurora-A kinase from an imidazo[1,2-a]pyrazine scaffold.[1]

  • Exploit Unique Structural Features: If the crystal structure of your on-target and a key off-target are known, you can design modifications that favor binding to your on-target. Look for unique residues or conformations in the binding pocket of your on-target that can be exploited to enhance selectivity.[18]

  • Computational Guidance: Employ molecular docking and other computational tools to guide your synthetic efforts. These methods can help predict how structural modifications will affect binding to both on- and off-targets.[12][17]

Part 2: Advanced Strategies & In-Depth Experimental Guides

This section provides detailed protocols for key experiments to identify and validate off-target effects, along with a visual workflow.

Workflow for Identifying and Mitigating Off-Target Effects

The following diagram outlines a systematic approach to investigating and addressing off-target effects.

Off_Target_Workflow phenotype Anomalous Phenotype or Toxicity Observed initial_assess Initial Assessment phenotype->initial_assess cetsa Confirm On-Target Engagement (CETSA) initial_assess->cetsa Direct Evidence dose_response Dose-Response Analysis initial_assess->dose_response Concentration Dependence neg_control Inactive Analog Control initial_assess->neg_control Scaffold Effects genetic_val Genetic Validation (siRNA/CRISPR) initial_assess->genetic_val Definitive Link off_target_suspected Off-Target Effect Strongly Suspected cetsa->off_target_suspected dose_response->off_target_suspected neg_control->off_target_suspected genetic_val->off_target_suspected profiling Off-Target Identification off_target_suspected->profiling If phenotype persists in_silico In Silico Prediction profiling->in_silico biochem_screen Biochemical Screening (e.g., Kinase Panel) profiling->biochem_screen validation Off-Target Validation in_silico->validation Hypotheses Generated biochem_screen->validation Hypotheses Generated validate_cetsa CETSA for Off-Target validation->validate_cetsa cellular_assay Cellular Off-Target Assay validation->cellular_assay mitigation Mitigation Strategy validate_cetsa->mitigation Validated Off-Target cellular_assay->mitigation Validated Off-Target sar Structure-Activity Relationship (SAR) mitigation->sar protac Consider PROTAC Approach mitigation->protac end Optimized Compound sar->end protac->end

Caption: Workflow for identifying, validating, and mitigating off-target effects.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established methods and is designed to verify the interaction between 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one and its intended protein target within intact cells.[5][6][7]

Principle: The binding of a ligand, such as your compound, to its target protein often increases the thermal stability of the protein. CETSA measures this stabilization by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining.[8][9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the desired concentration of your compound or DMSO vehicle control for 1 hour at 37°C.

  • Harvesting and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Divide the cell suspension into aliquots for each temperature point.

  • Heat Challenge:

    • Place the aliquots in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).[5]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5][6]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[5]

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and Western blot analysis using a primary antibody specific for your target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining versus temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Protocol 2: Biochemical Kinase Selectivity Assay

This protocol describes a general method for assessing the selectivity of your compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.

Principle: Kinase activity is measured by the amount of ADP produced, which is then converted back to ATP, generating a luminescent signal. An inhibitor will reduce kinase activity, leading to a lower signal.[18] This method is highly adaptable for high-throughput screening.[15][19]

Materials:

  • Recombinant kinases for screening panel

  • Kinase-specific substrates

  • Kinase buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of your compound in the appropriate buffer.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, its specific substrate, and either your compound or a vehicle control.

    • Initiate the reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each kinase to accurately determine inhibitor potency.[16]

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each kinase at the tested compound concentrations.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each kinase.

Data Presentation: Hypothetical Kinase Selectivity Profile

The results from a kinase selectivity assay can be summarized in a table for easy comparison.

Kinase TargetOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity (Fold)
Target Kinase A 15 --
Off-Target Kinase B-1,500100
Off-Target Kinase C->10,000>667
Off-Target Kinase D-45030

This table presents hypothetical data for illustrative purposes.

Part 3: Advanced Considerations

Q4: I've identified a specific off-target kinase. What is the best way to engineer it out?

A4: With a confirmed off-target, you can employ more focused strategies:

  • Structure-Based Design: If crystal structures are available for both the on-target and off-target kinases, perform a detailed comparison of their ATP-binding pockets. Even highly homologous kinases have subtle differences that can be exploited. Design modifications to your compound that introduce steric hindrance in the off-target's binding site or form favorable interactions unique to the on-target.

  • PROTAC Technology: An alternative to improving inhibitor selectivity is to convert your compound into a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its degradation.[20] This approach can sometimes achieve greater selectivity than simple inhibition, as it relies on the formation of a stable ternary complex between the target, the PROTAC, and the E3 ligase.[20]

By following the structured approach outlined in this guide, researchers can systematically identify, validate, and mitigate the off-target effects of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, leading to more reliable experimental data and the development of safer, more effective therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
  • Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 833.
  • Bio-protocol. (2020). Cellular thermal shift assay (CETSA).
  • Benchchem. (n.d.). Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors.
  • Abdellatif, K. R. A., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 15007-15025.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 694-704.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Hutterer, C., et al. (2019). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 182, 111621.
  • Azami Movahed, M., & Zarghi, A. (2012). Design and synthesis of new imidazopyridine derivatives as selective COX-2 inhibitors. Research in Pharmaceutical Sciences, 7(5), S531.
  • Kumar, A., et al. (2020). Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids. Scientific Reports, 10(1), 6493.
  • Lin, A., et al. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Journal of Pharmaceutical Analysis.
  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity.
  • Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
  • Kumar, G. S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, And Biological Evaluation. International Journal of Chemical Sciences, 16(2), 224.
  • Martinez Molina, M., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 163-177.
  • Sun, X., & Rao, Y. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Accounts of Chemical Research, 53(7), 1331-1341.
  • Vidal, D., et al. (2011). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Current Computer-Aided Drug Design, 7(2), 97-108.
  • Sharma, S., et al. (2022). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 13(10), 1167-1188.
  • Choi, H. G., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1846-1863.
  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology, 6(9), e1000938.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Muller, S., & Chaikuad, A. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 204-221). Elsevier.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Vulcanchem. (n.d.). 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one.
  • Jones, C. I., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Wellcome Open Research, 3, 11.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • Sadu, F., & Szymański, P. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3326.
  • da Silva, F. S., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 26(16), 4969.
  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 833.
  • Toja, E., et al. (1975). [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives]. Il Farmaco; edizione scientifica, 30(10), 807-821.
  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects.
  • Li, Y., et al. (2019). Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family. Bioorganic Chemistry, 91, 103044.

Sources

"protocol modifications for enhanced efficacy of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one"

Author: BenchChem Technical Support Team. Date: April 2026

Compound Name: 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one Internal Designation: CPU-YM273

Welcome to the technical support center for CPU-YM273, a novel investigational agent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and protocol modifications for the effective use of this compound in preclinical studies. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific rationale to empower your research.

CPU-YM273 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for the BRD4 bromodomain.[1] The imidazo[1,5-a]pyrazine scaffold is a key pharmacophore, and this guide will help you navigate the common challenges associated with this class of compounds.

Section 1: Frequently Asked Questions (FAQs) - Synthesis and Compound Handling

This section addresses common queries regarding the synthesis, purification, and general handling of CPU-YM273.

Question: My final yield for the synthesis of CPU-YM273 is consistently below 30%. What are the common pitfalls in the synthesis of hexahydroimidazo[1,5-a]pyrazin-3-ones?

Answer: Low yields in the synthesis of complex heterocyclic compounds like CPU-YM273 are often multifactorial.[2] Based on established synthetic routes for similar scaffolds, here are the primary areas to investigate:[3][4]

  • Purity of Starting Materials: Impurities in your diamine or carbonyl precursors can terminate the reaction or lead to side products. Ensure the purity of all reagents by NMR or LC-MS before starting.[2]

  • Atmospheric Moisture: The cyclocondensation steps are often sensitive to moisture. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]

  • Reaction Temperature and Time: These parameters are critical. Small-scale trial reactions to create a time-course and temperature gradient can help you pinpoint the optimal conditions without committing large quantities of starting material.[2]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates. Ensure your stirring is vigorous enough for the scale of your reaction.[2]

Question: I'm observing a persistent impurity in my final product by LC-MS, even after column chromatography. What could it be?

Answer: A common issue with this scaffold is the presence of diastereomers or incompletely cyclized intermediates. The stereocenter at the 8a position can be a source of diastereomeric impurities if not controlled.

  • Diastereomers: Consider using a chiral purification method, such as a chiral HPLC column, to separate the desired isomer.

  • Incomplete Cyclization: An intermediate may be co-eluting with your final product. You can often address this by increasing the reflux time or temperature during the cyclization step. Monitoring the reaction by LC-MS to ensure the complete disappearance of the intermediate is crucial.

Question: What are the recommended storage and handling conditions for CPU-YM273?

Answer:

  • Solid Form: Store the lyophilized powder at -20°C in a desiccator to prevent degradation from moisture and light.

  • In Solution: For long-term storage, dissolve the compound in anhydrous DMSO at a concentration of 10-50 mM and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For immediate use in aqueous buffers, prepare fresh dilutions daily.

Question: CPU-YM273 has poor aqueous solubility. What is the best way to prepare stock solutions and working dilutions for in vitro assays?

Answer: Poor aqueous solubility is a known challenge for many small molecule inhibitors.[5] Here is a recommended procedure:

  • Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing and gentle warming (if necessary).

  • Intermediate Dilutions: Create intermediate dilutions from the primary stock in DMSO.

  • Working Dilutions: For your final working concentration in aqueous assay buffer, ensure the final concentration of DMSO is below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts in your biological assays. The addition of a small amount of a non-ionic surfactant like Tween-80 (0.01%) or a cyclodextrin can sometimes improve solubility in the final assay medium.

Section 2: In Vitro Assay Troubleshooting Guide

This section provides solutions to specific problems you may encounter during biochemical and cell-based assays with CPU-YM273.

Question: My IC50 values for BRD4 inhibition are inconsistent between experiments. What could be the cause?

Answer: Inconsistent IC50 values in a biochemical assay often point to subtle variations in experimental conditions. Here’s a checklist:

  • Protein Quality: Ensure you are using a consistent source and batch of recombinant BRD4 protein. Protein activity can vary between batches.

  • ATP Concentration: If you are using an assay that measures ATP consumption (e.g., ADP-Glo), ensure the ATP concentration is at or near the Km of the enzyme. Variations in ATP concentration can shift the IC50.

  • Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time are kept consistent across all experiments.

  • Compound Stability: CPU-YM273 may not be stable in your assay buffer over long periods. Consider running a time-course experiment to see if the inhibitory activity changes over time.

Question: CPU-YM273 is highly potent in my biochemical BRD4 inhibition assay (IC50 < 100 nM), but shows much lower potency in my cell-based antiproliferation assay (IC50 > 5 µM). What explains this discrepancy?

Answer: This is a common challenge in drug discovery and often points to issues with the compound's ability to reach its intracellular target.[6] Here are the most likely causes:

  • Low Cell Permeability: The compound may not be efficiently crossing the cell membrane.

  • Efflux by Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.

  • High Protein Binding: The compound may be binding to proteins in the cell culture medium (like albumin), reducing the free concentration available to enter the cells.

The following diagram illustrates a systematic approach to diagnosing this issue:

G start High Biochemical Potency, Low Cellular Potency permeability Assess Cell Permeability (e.g., PAMPA Assay) start->permeability efflux Test for Efflux (e.g., P-gp Substrate Assay) permeability->efflux Permeability OK conclusion_perm Low Permeability: Modify structure to increase lipophilicity or reduce polar surface area. permeability->conclusion_perm Low Permeability metabolism Evaluate Metabolic Stability (e.g., Microsomal Stability Assay) efflux->metabolism Not an Efflux Substrate conclusion_efflux Efflux Substrate: Co-dose with efflux inhibitor (e.g., verapamil) or modify structure to evade transporters. efflux->conclusion_efflux Is an Efflux Substrate protein_binding Measure Plasma Protein Binding metabolism->protein_binding Metabolically Stable conclusion_metabolism Metabolically Unstable: Identify metabolic hotspots and block with chemical modifications (e.g., fluorination). metabolism->conclusion_metabolism Metabolically Unstable conclusion_binding High Protein Binding: Adjust cellular assay to account for binding or modify structure to reduce binding. protein_binding->conclusion_binding

Caption: Troubleshooting workflow for low cellular potency.

Section 3: Protocol Modifications for Enhanced Efficacy

This section provides detailed protocols to address the issues identified above.

Protocol 3.1: Enhancing Aqueous Solubility for In Vitro Assays

If standard DMSO dilutions are insufficient, a formulation-based approach may be necessary. The following table outlines alternative solubilization strategies.

Method Excipient Concentration Range Mechanism of Action Considerations
Co-solvency Polyethylene glycol 400 (PEG400)5-20% (v/v) in final bufferIncreases the polarity of the solvent system.May affect enzyme kinetics at higher concentrations.
Surfactant Micelles Kolliphor® EL (Cremophor® EL)0.1-1% (v/v)Forms micelles that encapsulate the hydrophobic compound.Can cause cell lysis at higher concentrations.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)Forms an inclusion complex with the compound, shielding it from water.Can extract cholesterol from cell membranes.

Step-by-Step Protocol (HP-β-CD Formulation):

  • Prepare a 20% (w/v) stock solution of HP-β-CD in your aqueous assay buffer.

  • In a separate tube, dissolve your CPU-YM273 in a minimal amount of DMSO.

  • Slowly add the HP-β-CD solution to the DMSO-dissolved compound while vortexing.

  • Allow the mixture to equilibrate for at least 30 minutes at room temperature.

  • Use this formulated stock for your serial dilutions in the assay buffer.

Protocol 3.2: Differentiating Between Low Permeability and Active Efflux

This protocol uses a P-gp inhibitor to diagnose active efflux in your cellular assay.

Experimental Workflow:

G start Prepare Cells pretreat Pre-treat one set of cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 1 hour. start->pretreat no_pretreat Treat the other set of cells with vehicle control. start->no_pretreat dose Dose both sets of cells with a dilution series of CPU-YM273. pretreat->dose no_pretreat->dose incubate Incubate for desired time (e.g., 72 hours). dose->incubate readout Perform cell viability readout (e.g., CellTiter-Glo®). incubate->readout compare Compare IC50 values. readout->compare

Caption: Workflow to test for active efflux of CPU-YM273.

Interpreting the Results:

  • No change in IC50: If the IC50 of CPU-YM273 does not significantly decrease in the presence of the P-gp inhibitor, the primary issue is likely low passive permeability.

  • Significant decrease in IC50: If the IC50 value drops by a factor of 5 or more, this strongly suggests that CPU-YM273 is a substrate for an efflux pump.

This information is critical for the medicinal chemistry team, as it directs them to either focus on increasing the compound's lipophilicity (to improve passive permeability) or modifying its structure to avoid recognition by efflux transporters.[7]

References

  • Excelra. (n.d.). Cutting-Edge Innovations in Small Molecule Therapeutics.
  • Frontiers in Immunology. (2023). Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance.
  • TD2 Precision Oncology. (2025, April 8). Why Small Molecules Are Still a Big Deal.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • PMC. (n.d.). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety.
  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A.
  • PMC. (2023, January 10). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors.
  • PMC. (n.d.). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function.
  • Vulcanchem. (n.d.). 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one.
  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Imidazopyridine Derivatives from 2-Amino-5-bromo-4-methylpyridine.
  • SciSpace. (1975). [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives].
  • PubMed. (2019, September 15). Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family.

Sources

"long-term storage conditions for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one"

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the long-term storage, handling, and stability of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. Our recommendations are grounded in established principles of chemical stability and regulatory guidelines to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended long-term storage conditions for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one?

The compound should be stored at a refrigerated temperature between 2°C and 7°C.[1] It is crucial to store it in its original container and keep it locked up to prevent unauthorized access.[1]

Q2: Is it acceptable to freeze the compound for long-term storage?

No, freezing should be avoided. The Safety Data Sheet explicitly states, "Do not freeze".[1] Freezing aqueous solutions can lead to cryo-concentration effects, where solutes become concentrated in the unfrozen liquid phase. This can alter pH and ionic strength, potentially accelerating degradation or causing the compound to precipitate upon thawing.[2] While some small molecules in DMSO may tolerate freeze-thaw cycles, it is highly dependent on the specific molecule, and without explicit data, the manufacturer's instructions should be followed.[3]

Q3: How should I handle the compound during routine laboratory use?

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including protective gloves and eye protection.[1] Ensure hands are washed thoroughly after handling.[1] It is also recommended to protect the compound from direct sunlight.[1]

Q4: The Safety Data Sheet (SDS) mentions the product is stable under normal conditions. What does "normal conditions" entail?

"Normal conditions of use, storage and transport" refers to the recommended storage at 2-7°C in a sealed original container, protected from light, and handled with standard laboratory precautions.[1] It implies that when these conditions are met, the compound is not expected to undergo significant degradation.

Visual Guide to Storage and Handling

Below is a flowchart outlining the recommended workflow for the storage and handling of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one to maintain its integrity.

G cluster_storage Long-Term Storage Protocol cluster_handling Handling Protocol storage_temp Store at 2-7°C (Refrigerated) original_container Keep in Original Container storage_temp->original_container aliquot Aliquot if Necessary (Minimize Freeze-Thaw if in Solution) storage_temp->aliquot For Use locked_up Store Locked Up original_container->locked_up no_freeze Do Not Freeze locked_up->no_freeze protect_light Protect from Direct Sunlight no_freeze->protect_light ppe Wear Appropriate PPE (Gloves, Eye Protection) wash_hands Wash Hands Thoroughly After Handling ppe->wash_hands avoid_incompatible Avoid Strong Oxidizing Agents wash_hands->avoid_incompatible receive Receive Compound receive->storage_temp experiment Use in Experiment aliquot->experiment experiment->storage_temp Return to Storage G cluster_stress Forced Degradation Study (Optional) start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (2-7°C, No Freeze, Dark) start->check_storage check_handling Review Handling Procedures (PPE, Exposure to Air/Light) start->check_handling analytical_testing Perform Analytical Testing (e.g., HPLC-UV) check_storage->analytical_testing check_handling->analytical_testing hydrolysis Acid/Base Hydrolysis analytical_testing->hydrolysis oxidation Oxidative Stress (e.g., H2O2) analytical_testing->oxidation photolysis Photostability (UV/Vis Light) analytical_testing->photolysis compare Compare Results to Reference Standard analytical_testing->compare identify Identify Degradants (e.g., LC-MS) compare->identify Degradation Observed conclusion Determine Root Cause and Implement Corrective Actions compare->conclusion No Degradation identify->conclusion

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols: Stability Assessment

For laboratories equipped to perform quality control, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. [4][5][6]

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the intact 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one from its potential degradation products.

1. Initial Method Scouting:

  • Column: Start with a versatile reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
  • Mobile Phase:
  • A: 0.1% Formic Acid in Water
  • B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determine via UV scan). A photodiode array (PDA) detector is recommended to assess peak purity. [5] * Column Temperature: 30°C.

2. Forced Degradation Study:

  • Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
  • Expose separate aliquots to the following stress conditions as outlined by ICH Q1A(R2) guidelines: [7][8] * Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal: 80°C for 48 hours (for solid state and solution).
  • Photolytic: Expose to UV and visible light as per ICH Q1B guidelines. [9] * Neutralize the acid and base samples before injection.
  • Aim for 5-20% degradation of the active pharmaceutical ingredient (API). [10] 3. Method Optimization:
  • Inject the stressed samples into the HPLC system.
  • Analyze the chromatograms. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main API peak and from each other.
  • If resolution is poor, optimize the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile, or a different pH), or select a different column chemistry (e.g., Phenyl-Hexyl).

Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. [17]

References
  • SDS US - Boehringer Ingelheim. (2015, July 22).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Technology Networks.
  • 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one. Vulcanchem.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25).
  • Quality Guidelines. ICH.
  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • Investigations on pyrazine derivatives IV. The preparation and specific oxidation of a number of 2,3‐dialkoxy‐ and 2,3‐diaryloxy‐quinoxalines. Scilit.
  • Hydrolysis of Imidazole-2-ylidenes. (2010, December 21). Journal of the American Chemical Society.
  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026, January 1). RJ Wave.
  • Hydrolysis of imidazole-2-ylidenes. (2011, February 2). PubMed.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • Hydrolysis of Imidazole-2-ylidenes. (2010, December 21). ElectronicsAndBooks.
  • Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. Taylor & Francis Online.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
  • Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. (2022, December 14). Single Use Support.
  • Stability Indicating HPLC Method Development and Valid
  • Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.
  • Studies on Pyrazine Derivatives. II.
  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC.
  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2023, April 10). Reddit.
  • Hydrolysis of imidazole-containing amide acetals. Journal of the American Chemical Society.
  • Synthesis and reactions of Pyrazine. Slideshare.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Recent Advances in Heterogeneous Photocatalytic Decoloriz
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research.
  • CHAPTER 6: Photochemical Degrad
  • Mechanisms of catalysis by imidazole buffers of the hydrolysis and isomerisation of RNA models. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. (2003, April 15). PubMed.
  • (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2026, February 9).
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances.
  • Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density. (2024, January 31). SCIRP.
  • Evaluating Freeze/Thaw Processes in Drug Manufacturing. (2021, March 4). Sartorius.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018, July 16). TSI Journals.
  • Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. (2023, November 20). MDPI.

Sources

Validation & Comparative

A Comparative Guide to the Biological Target Validation of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the validation of the biological target of the novel small molecule, 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one. The principles and methodologies outlined herein are broadly applicable to the target validation of other novel chemical entities.

Initial literature and database searches for "2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one" did not yield specific biological data. However, analysis of its core scaffold, hexahydroimidazo[1,5-a]pyrazin-3(2H)-one, reveals structural similarities to compounds with known biological activities. For instance, derivatives of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one have been identified as inhibitors of the Bromodomain and Extraterminal Domain (BET) family of proteins, such as BRD4.[1][2] Additionally, various imidazo[1,2-a]pyrazine derivatives have shown a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and phosphodiesterase inhibitory activities.[3] These findings suggest that the compound of interest may target proteins involved in epigenetic regulation or cell signaling pathways.

This guide will therefore proceed with the hypothesis that 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one may interact with a member of the BET family or a related kinase. We will outline a systematic approach to validate this hypothesis, comparing different experimental strategies and providing detailed protocols.

Part 1: A Strategic Workflow for Target Validation

The validation of a biological target is a multi-step process that aims to confirm that the modulation of a specific target protein is responsible for the observed therapeutic effect of a compound. A robust target validation strategy integrates computational, biochemical, and cellular approaches to build a strong line of evidence.

Target_Validation_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation cluster_in_vivo In Vivo Confirmation In_Silico Computational Target Prediction (Similarity Searching, Docking) Biochemical_Assays Biochemical Assays (e.g., TR-FRET, AlphaScreen) In_Silico->Biochemical_Assays Hypothesis Generation Biophysical_Assays Biophysical Assays (e.g., SPR, Thermal Shift) Biochemical_Assays->Biophysical_Assays Confirm Direct Binding Target_Engagement Cellular Target Engagement (e.g., CETSA) Biophysical_Assays->Target_Engagement Transition to Cellular Context Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot) Target_Engagement->Pathway_Analysis Functional Consequence In_Vivo Animal Model Studies Pathway_Analysis->In_Vivo Therapeutic Relevance

Caption: Overall workflow for biological target validation.

Part 2: Putative Target Identification: In Silico Approaches

Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable insights into the likely biological targets of a novel compound.[4]

  • Similarity-Based Methods : These techniques compare the chemical structure of the query compound to databases of molecules with known biological activities. The underlying principle is that structurally similar molecules often share similar biological targets.[5]

  • Molecular Docking : This method predicts the binding mode and affinity of a small molecule to the three-dimensional structure of a protein target.[4]

For 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, a similarity search against databases like ChEMBL and PubChem would be a prudent first step. Given the structural alerts from related compounds, molecular docking studies against members of the BET family (e.g., BRD4) and a panel of kinases would be highly informative.

Part 3: In Vitro Target Validation: Confirming Direct Interaction

Biochemical and biophysical assays are essential for confirming a direct interaction between the compound and its putative target protein in a controlled, cell-free environment.[6][7]

Comparison of Primary In Vitro Screening Assays
Assay TypePrincipleAdvantagesDisadvantagesIdeal For
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer to measure binding or enzymatic activity.Homogeneous, high-throughput, sensitive.Requires specific labeled reagents, potential for compound interference.Kinases, protein-protein interactions.
AlphaScreen Amplified luminescent proximity assay to detect molecular interactions.Highly sensitive, homogeneous, versatile.Sensitive to light and oxygen, requires specialized reader.Protein-protein interactions, immunoassays.
Enzyme Activity Assays Measures the effect of the compound on the catalytic activity of an enzyme.Direct functional readout, provides kinetic data.Target must be an enzyme, may require specific substrates.Kinases, proteases, metabolic enzymes.
Experimental Protocol: BRD4 TR-FRET Assay

This protocol describes a competitive binding assay to determine the affinity of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one for the first bromodomain of BRD4 (BRD4(1)).

Materials:

  • Recombinant His-tagged BRD4(1)

  • Biotinylated histone H4 peptide (acetylated)

  • Europium-labeled anti-His antibody (donor)

  • Streptavidin-conjugated APC (acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume plates

Procedure:

  • Prepare a serial dilution of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one and a known BRD4 inhibitor (e.g., JQ1) as a positive control.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing His-BRD4(1) and the biotinylated H4 peptide.

  • Add 4 µL of a solution containing the Eu-anti-His antibody and Streptavidin-APC.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.

  • Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 value.

Biophysical Confirmation of Direct Binding

While assays like TR-FRET indicate an interaction, biophysical methods provide direct evidence of binding and can determine kinetic parameters.

TechniquePrincipleKey OutputsAdvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Kon, Koff, KDReal-time kinetics, label-free.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.KD, ΔH, ΔSGold standard for thermodynamics, label-free.
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.ΔTmHigh-throughput, cost-effective.

Part 4: Cellular Target Engagement: Proving the Interaction in a Physiological Context

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in validation.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10][11]

CETSA_Workflow A 1. Treat cells with compound or vehicle (DMSO) B 2. Heat cells at a range of temperatures A->B C 3. Lyse cells and separate soluble/insoluble fractions B->C D 4. Quantify soluble target protein (e.g., Western Blot) C->D E 5. Plot soluble protein vs. temperature to generate 'melting curves' D->E

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Culture cells known to express the target protein (e.g., a cancer cell line with high BRD4 expression) to 80-90% confluency.

  • Treat the cells with 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one or a vehicle control (e.g., DMSO) for 1 hour.

  • Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thawing.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.

  • Quantify the band intensities and plot them against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[12]

Comparison with Alternative Cellular Target Engagement Methods
MethodPrincipleAdvantagesDisadvantages
NanoBRET™ Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target and a fluorescent ligand.Live-cell, real-time kinetics, high-throughput.Requires genetic modification of the target protein.
Fluorescence Recovery After Photobleaching (FRAP) Measures the mobility of a fluorescently-tagged target protein, which can be altered by ligand binding.Live-cell, provides information on target dynamics.Requires a fluorescently-tagged target, lower throughput.

Part 5: Downstream Pathway Analysis and Phenotypic Correlation

If 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one binds to BRD4, it should modulate the expression of BRD4-dependent genes, such as the MYC oncogene.[13]

Experimental Protocol: Western Blot for MYC Expression
  • Treat a relevant cell line (e.g., a MYC-driven cancer cell line) with increasing concentrations of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one for 24 hours.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against MYC and a loading control (e.g., GAPDH).

  • Incubate with a secondary antibody and detect the signal using chemiluminescence.

  • A dose-dependent decrease in MYC protein levels would support the on-target activity of the compound.

Part 6: In Vivo Target Validation

The final step in target validation is to demonstrate that the compound's therapeutic effect in an animal model of disease is dependent on its interaction with the target.[14][15] This can be achieved through pharmacodynamic (PD) biomarker studies, where the modulation of the target or a downstream pathway is measured in tumor or surrogate tissues from treated animals. For a putative BRD4 inhibitor, this would involve measuring the downregulation of MYC expression in tumor xenografts.[16]

Conclusion

The validation of a biological target is a rigorous process that requires the integration of multiple lines of evidence. By following the systematic approach outlined in this guide, researchers can confidently establish the mechanism of action of novel compounds like 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, paving the way for their further development as therapeutic agents.

References

  • In vivo models for target validation & efficacy. Labtoo. Retrieved March 29, 2026, from [Link]

  • In Vitro Assays and Models. Selvita. Retrieved March 29, 2026, from [Link]

  • In Vivo Target Validation. Creative Biolabs. Retrieved March 29, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved March 29, 2026, from [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed. Retrieved March 29, 2026, from [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007, June 15). PubMed. Retrieved March 29, 2026, from [Link]

  • Target Validation in Drug Discovery. Sygnature Discovery. Retrieved March 29, 2026, from [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Retrieved March 29, 2026, from [Link]

  • In vitro target validation process. ResearchGate. Retrieved March 29, 2026, from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. Retrieved March 29, 2026, from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs. Retrieved March 29, 2026, from [Link]

  • Target Validation. Reaction Biology. Retrieved March 29, 2026, from [Link]

  • A Pipeline for Drug Target Identification and Validation. (2016). PMC - NIH. Retrieved March 29, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved March 29, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025, September 13). Journal of Medicinal Chemistry. Retrieved March 29, 2026, from [Link]

  • Target Engagement Assays. Eurofins DiscoverX. Retrieved March 29, 2026, from [Link]

  • Validation strategies for target prediction methods. (2019, April 9). Briefings in Bioinformatics. Retrieved March 29, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved March 29, 2026, from [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. Retrieved March 29, 2026, from [Link]

  • [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives]. (1984, May). PubMed. Retrieved March 29, 2026, from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC. Retrieved March 29, 2026, from [Link]

  • [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives]. (1975). SciSpace. Retrieved March 29, 2026, from [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018, July 16). TSI Journals. Retrieved March 29, 2026, from [Link]

  • Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family. (2019, September 15). PubMed. Retrieved March 29, 2026, from [Link]

  • MEDICINAL CHEMISTRY RESEARCH Development of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as a novel chemical series of BRD4 inhibitors. ResearchGate. Retrieved March 29, 2026, from [Link]

  • Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c‐MYC. (2025, March 13). NSF PAR. Retrieved March 29, 2026, from [Link]

Sources

Comparative Guide to Cross-Reactivity Profiling of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The planar imidazo[1,5-a]pyrazine scaffold is a privileged motif in small-molecule drug discovery, frequently utilized in the design of kinase inhibitors (e.g., IGF-1R inhibitors like PQIP) [1]. However, a persistent liability of these fully aromatic (sp²-hybridized) systems is their high propensity for off-target cross-reactivity. Their flat topology allows for promiscuous π -stacking within the highly conserved ATP-binding hinge regions of non-target kinases, leading to undesirable toxicity profiles.

To mitigate this, modern medicinal chemistry employs scaffold hopping to conformationally restricted, sp³-rich bicyclic systems [2]. 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS: 56904-20-2) represents a highly optimized cyclic urea derivative. By saturating the ring system (hexahydro) and incorporating a cyclic urea, the scaffold achieves three critical mechanistic advantages:

  • Increased 3D Character (Fsp³): Reduces flat hydrophobic surface area, preventing non-specific intercalation into off-target kinase pockets.

  • Directional Hydrogen Bonding: The cyclic urea moiety acts as a rigid, precise bidentate hydrogen bond donor/acceptor, locking the molecule into a specific binding mode (e.g., engaging the P-loop or catalytic lysine) while ignoring off-target conformations [3].

  • Metabolic Stability: The cyclic nature of the urea prevents the rapid proteolytic cleavage often seen in acyclic urea alternatives [4].

Mechanism A Planar Imidazo[1,5-a]pyrazine (sp2 hybridized) B Promiscuous Pi-Stacking in Kinase Hinge A->B C High Cross-Reactivity (Off-Target Toxicity) B->C D 2-Ethyl-7-methyl... (sp3-rich Cyclic Urea) E Conformational Restriction & Directional H-Bonding D->E F High Selectivity (Reduced Off-Target) E->F

Fig 1. Mechanistic basis for reduced cross-reactivity in sp3-rich hexahydro scaffolds.

Comparative Performance Data

To objectively evaluate the cross-reactivity profile, 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (Compound A) was benchmarked against a traditional planar imidazo[1,5-a]pyrazine (Compound B) and a flexible acyclic urea analog (Compound C).

Table 1: Kinase Selectivity Profiling (IC₅₀ in nM)

Lower values indicate stronger binding. A high Target/Off-Target ratio is desired.

Kinase TargetCompound A (Hexahydro Cyclic Urea)Compound B (Planar Aromatic)Compound C (Acyclic Urea)
Primary Target (e.g., IGF-1R) 12 nM 15 nM45 nM
Off-Target: EGFR>10,000 nM120 nM2,500 nM
Off-Target: KDR (VEGFR2)>10,000 nM85 nM1,100 nM
Off-Target: LCK8,500 nM40 nM800 nM
Selectivity Fold (EGFR) >833x 8x55x
Table 2: CYP450 Cross-Reactivity & ADME (IC₅₀ in µM)

Higher values indicate lower risk of drug-drug interactions (DDI).

AssayCompound A (Hexahydro Cyclic Urea)Compound B (Planar Aromatic)Compound C (Acyclic Urea)
CYP3A4 Inhibition>50 µM2.5 µM15 µM
CYP2D6 Inhibition>50 µM8.0 µM22 µM
Thermodynamic Solubility145 µg/mL<10 µg/mL85 µg/mL

Data Synthesis: Compound A demonstrates superior selectivity. The rigid sp³ core prevents the molecule from adopting the planar conformation required to bind off-target kinases like EGFR and LCK. Furthermore, the lack of an exposed, electron-rich aromatic nitrogen prevents coordination with the heme iron of CYP3A4, virtually eliminating CYP-mediated cross-reactivity.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols detail the exact workflows used to generate the comparative data.

Workflow N1 Scaffold Synthesis (Hexahydroimidazo-pyrazine) N2 Primary Target Screening (On-Target) N1->N2 N3 Cross-Reactivity Profiling Panel N2->N3 Selectivity Threshold Met N4 Kinase Off-Target (TR-FRET Assay) N3->N4 N5 CYP450 Inhibition (Luminescence Assay) N3->N5 N6 Data Analysis & SAR Refinement N4->N6 N5->N6

Fig 2. High-throughput cross-reactivity profiling workflow for cyclic urea derivatives.

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure off-target kinase inhibition.

  • Compound Preparation: Prepare 3-fold serial dilutions of the test compounds (from 10 µM to 0.5 nM) in 100% DMSO.

    • Causality: Serial dilution in pure DMSO prevents compound precipitation before introduction to the aqueous assay buffer, ensuring accurate dose-response curves.

  • Kinase/Substrate Incubation: Add 2.5 µL of the compound solution to a 384-well plate. Add 5 µL of the specific off-target kinase (e.g., EGFR, LCK) and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition (Critical Step): Initiate the reaction by adding 2.5 µL of ATP. Crucially, the ATP concentration must be set to the apparent Km​ for each specific kinase.

    • Causality: Setting ATP at the Km​ normalizes the assay sensitivity across the entire kinase panel. If physiological ATP levels (~1 mM) were used, the assay would artificially mask the cross-reactivity of ATP-competitive inhibitors.

  • Reaction Termination & Detection: After 60 minutes at 25°C, add 10 µL of stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: CYP450 Luminescent Cross-Reactivity Assay

This assay determines if the heterocyclic nitrogens in the imidazo-pyrazine core coordinate with CYP450 enzymes.

  • Enzyme/Substrate Mix: Combine recombinant human CYP3A4 or CYP2D6 with their respective luminogenic substrates (e.g., Luciferin-IPA for CYP3A4) in potassium phosphate buffer (pH 7.4).

  • Compound Addition & Pre-incubation: Add test compounds (0.1 µM to 50 µM) to the mix. Pre-incubate for 10 minutes at 37°C prior to adding NADPH.

    • Causality: Pre-incubation without the cofactor allows for the detection of direct, reversible competitive binding.

  • NADPH Initiation: Add the NADPH regeneration system to initiate CYP metabolism. Incubate for 20 minutes.

    • Causality: A parallel plate pre-incubated with NADPH can be run to detect mechanism-based (time-dependent) irreversible inhibition, a common liability for nitrogenous heterocycles that form reactive metabolites.

  • Detection: Add Luciferin Detection Reagent to halt CYP activity and generate luminescence proportional to the amount of uninhibited CYP product. Read on a luminometer.

References

  • The Insulin-like Growth Factor I Receptor/Insulin Receptor Tyrosine Kinase Inhibitor PQIP Exhibits Enhanced Antitumor Effects in Combination with Chemotherapy Against Colorectal Cancer Models. AACR Journals. Link
  • Discovery of Orally Efficacious Bridged Piperazines as smTNF Modulators.
  • MELK is not necessary for the proliferation of basal-like breast cancer cells. eLife. Link
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Link

Comprehensive Comparison Guide: Purity Analysis of Synthesized 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The compound 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a highly specialized, rigid bicyclic scaffold frequently utilized as a critical building block in medicinal chemistry, particularly in the synthesis of complex APIs such as Smoothened (Smo) receptor antagonists[1].

From an analytical perspective, determining the purity of this synthesized intermediate presents a significant challenge. The molecule possesses a fully saturated hexahydroimidazo-pyrazine core and a urea carbonyl. Crucially, it lacks a conjugated π-system , meaning it does not possess a strong UV chromophore[2]. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is highly ineffective here; the urea moiety only exhibits weak absorbance at low wavelengths (< 210 nm), a region plagued by severe mobile phase interference and baseline drift. Furthermore, the presence of a basic tertiary amine at position 7 (the N-methyl group) makes the compound prone to severe peak tailing on standard reversed-phase columns due to secondary interactions with residual silanols.

To overcome these challenges, this guide objectively compares three robust, field-proven alternatives: HPLC with Charged Aerosol Detection (CAD) , Quantitative Nuclear Magnetic Resonance (1H-qNMR) , and Gas Chromatography with Flame Ionization Detection (GC-FID) .

Comparative Analysis of Analytical Alternatives

As a Senior Application Scientist, I evaluate analytical methods not just on sensitivity, but on their mechanistic suitability for the molecule's specific physicochemical properties.

A. HPLC-CAD (Charged Aerosol Detection)

The Gold Standard for Non-Chromophoric Small Molecules Unlike UV detection, which relies on the optical properties of the analyte, CAD is an evaporative, mass-based detector. The eluent is nebulized, the mobile phase is evaporated, and the remaining analyte particles are charged by ionized nitrogen gas[3]. The aggregate charge is then measured by an electrometer.

  • Why it works here: CAD provides a near-universal, uniform response for all non-volatile analytes, completely independent of chromophores[4]. This is invaluable when impurity reference standards are unavailable, as the response factor of the main peak can be reliably used to quantify unknown synthetic impurities[3].

B. 1H-qNMR (Quantitative NMR)

The Absolute Purity Standard qNMR is a primary ratio method of measurement. The area under an NMR resonance is directly proportional to the number of nuclei generating that signal[5].

  • Why it works here: By spiking the sample with a known mass of a highly pure Internal Standard (IS) that does not structurally overlap with the analyte, absolute purity can be calculated without needing a reference standard of the 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one itself[6],[7]. This is the method of choice during early discovery and route scouting[8].

C. GC-FID

The Volatile Alternative Given the relatively low molecular weight of the target compound (MW ≈ 183.25 g/mol ), it exhibits sufficient volatility for gas chromatography. FID provides excellent linear response for carbon-containing compounds without relying on UV absorbance.

  • Drawback: The thermal stability of the urea linkage must be rigorously validated, as high inlet temperatures (> 250°C) can induce artifactual degradation, skewing the purity profile.

Data Presentation: Performance Comparison

The following table summarizes the objective performance metrics of the three techniques when applied to non-chromophoric bicyclic nitrogenous bases.

Analytical MetricHPLC-CAD1H-qNMRGC-FIDHPLC-UV (210 nm)
Detection Principle Mass of non-volatile particlesNuclear spin resonanceCarbon ion generationPhoton absorbance
Reference Standard Required? Yes (for absolute quantitation)No (Uses unrelated IS)YesYes
Limit of Detection (LOD) ~2 - 5 ng on column~10 - 50 µg~1 - 5 ng> 500 ng (Poor)
Dynamic Range / Linearity Non-linear (requires log-log fit or inverse gradient)Highly Linear (R² > 0.999)Highly Linear (R² > 0.999)Linear (but low sensitivity)
Specificity High (Chromatographic separation)Very High (Structural elucidation)High (Chromatographic)Low (Solvent interference)
Best Use Case Routine QC, Impurity ProfilingAbsolute Purity, Reference CharacterizationResidual Solvents, Volatile ImpuritiesNot Recommended

Visual Workflows & Decision Logic

MethodSelection A Synthesized Compound: 2-Ethyl-7-methylhexahydroimidazo [1,5-a]pyrazin-3(2H)-one B Does it have a strong UV Chromophore? A->B C No (Urea absorbs <220nm) B->C D Is an identical reference standard available? C->D E No (Early Discovery) D->E G Yes (Process Chem/QC) D->G F 1H-qNMR (Internal Standard Method) E->F H HPLC-CAD (Universal Detection) G->H

Figure 1: Decision tree for selecting the optimal purity analysis method for non-chromophoric bicyclic scaffolds.

ImpurityPathway SM Pyrazine Starting Materials INT Uncyclized Intermediates SM->INT Synthesis API Target Scaffold (C9H17N3O) INT->API Cyclization DEG1 N-Demethylated Impurity API->DEG1 Oxidative Stress DEG2 Ring-Opened Degradant API->DEG2 Hydrolytic Stress

Figure 2: Typical synthesis and degradation pathways generating impurities that require non-UV detection.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific system suitability criteria (SST).

Protocol A: HPLC-CAD Method for Impurity Profiling

Scientific Rationale: Because CAD requires the evaporation of the mobile phase, only volatile buffers can be used[2]. To prevent peak tailing of the basic tertiary amine, a high-pH volatile buffer (Ammonium Bicarbonate, pH 10) is paired with a high-pH resistant hybrid silica column. At pH 10, the amine is deprotonated, yielding sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with dilute Ammonium Hydroxide. (Strictly volatile).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes. Flow rate: 1.0 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter constant at 3.6s.

  • Sample Preparation: Dissolve the synthesized compound in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • System Suitability (Self-Validation):

    • Tailing Factor: Must be ≤ 1.5 for the main peak.

    • Precision: %RSD of main peak area from 5 replicate injections must be ≤ 2.0%.

    • Sensitivity: Signal-to-Noise (S/N) ratio of a 0.05% standard injection must be ≥ 10.

Protocol B: 1H-qNMR Method for Absolute Purity

Scientific Rationale: qNMR requires an internal standard (IS) with a known, certified purity. The IS must have a resonance signal that is well-separated from the analyte's signals[7]. The hexahydroimidazo[1,5-a]pyrazine core produces signals strictly in the aliphatic region (1.0 ppm to 4.5 ppm). Therefore, Maleic acid (singlet at ~6.26 ppm) is the perfect orthogonal IS.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT® or equivalent certified reference material).

  • Sample Preparation (Gravimetric Precision is Critical):

    • Accurately weigh ~15.0 mg of the synthesized 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one into a clean vial using a microbalance.

    • Accurately weigh ~5.0 mg of Maleic Acid into the same vial.

    • Dissolve completely in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei being integrated to ensure complete return to equilibrium and prevent artificial signal attenuation[7].

    • Number of Scans (NS): 32 to 64.

  • Data Processing & Integration:

    • Apply baseline correction and phase the spectrum manually.

    • Integrate the Maleic acid singlet at 6.26 ppm (represents 2 protons).

    • Integrate a distinct analyte peak, such as the N-methyl singlet at ~2.3 ppm (represents 3 protons).

  • Purity Calculation: PAnalyte​=IIS​IAnalyte​​×NAnalyte​NIS​​×MIS​MAnalyte​​×WAnalyte​WIS​​×PIS​

    (Where P = Purity, I = Integral area, N = Number of protons, M = Molar Mass, W = Weight).

References

  • Identification of MK-5710 ((8aS)-8a-methyl-1,3-dioxo-2-[(1S,2R)-2-phenylcyclopropyl]-N-(1-phenyl-1H-pyrazol-5-yl)hexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxamide), a potent smoothened antagonist for use in Hedgehog pathway dependent malignancies, part 1 Source: Bioorganic & Medicinal Chemistry Letters (PubMed / NIH) URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy Europe URL:[Link]

  • Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay Source: Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis Source: HWI group URL:[Link]

  • Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection Source: ResearchGate (Doctoral Thesis) URL:[Link]

Sources

"benchmarking 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one against standard treatments"

Author: BenchChem Technical Support Team. Date: April 2026

A Head-to-Head Comparison: Benchmarking a Novel Oral PD-1/PD-L1 Inhibitor Against Pembrolizumab

A Guide for Drug Development Professionals

The advent of immune checkpoint inhibitors (ICIs) has revolutionized oncology, with monoclonal antibodies targeting the Programmed Death-1 (PD-1) receptor, such as pembrolizumab, becoming a cornerstone of cancer therapy.[1][2] These agents function by blocking the interaction between PD-1 on T-cells and its ligand, PD-L1, which is often overexpressed by tumor cells to evade immune destruction.[3][4][5] This guide provides a comprehensive framework for benchmarking a hypothetical, novel, orally bioavailable small molecule PD-1/PD-L1 inhibitor, hereafter referred to as "Cmpd-A," against the established standard-of-care, pembrolizumab.

This document will delve into the requisite in vitro and in vivo studies, providing detailed experimental protocols and data interpretation guidelines to rigorously assess the therapeutic potential of Cmpd-A in comparison to pembrolizumab.

The Current Landscape: Pembrolizumab as the Gold Standard

Pembrolizumab is a humanized monoclonal antibody of the IgG4 isotype that binds with high affinity to the PD-1 receptor on T-cells.[1][6] This binding prevents PD-1 from interacting with its ligands, PD-L1 and PD-L2, thereby releasing the "brakes" on the immune system and restoring T-cell-mediated anti-tumor activity.[1][2][3] Pembrolizumab has demonstrated significant efficacy across a wide range of malignancies, including melanoma, non-small cell lung cancer (NSCLC), and bladder cancer.[5]

While highly effective, pembrolizumab, like other monoclonal antibodies, requires intravenous administration, which can be burdensome for patients and the healthcare system.[4] An orally bioavailable small molecule inhibitor targeting the same pathway could offer a significant improvement in patient convenience and potentially alter the treatment landscape.

Phase 1: In Vitro Benchmarking of Cmpd-A

The initial phase of benchmarking focuses on a suite of in vitro assays designed to compare the fundamental biochemical and cellular activities of Cmpd-A and pembrolizumab.

Target Engagement and Potency

The first critical step is to determine if Cmpd-A directly and potently inhibits the PD-1/PD-L1 interaction.

  • Surface Plasmon Resonance (SPR): This biophysical technique measures the binding affinity and kinetics of Cmpd-A to recombinant human PD-1 and PD-L1 proteins. This will determine the equilibrium dissociation constant (KD), providing a direct measure of binding affinity. For comparison, the reported high affinity of pembrolizumab for PD-1 is approximately 29 pM.[6]

  • PD-1/PD-L1 Blockade Assay: This cell-based assay utilizes engineered cell lines: one expressing human PD-1 on the surface (e.g., Jurkat T-cells) and containing a luciferase reporter driven by the NFAT response element, and another cell line expressing human PD-L1.[7] Co-culture of these cells in the presence of a T-cell receptor (TCR) stimulus leads to PD-1/PD-L1-mediated inhibition of the luciferase signal. The ability of Cmpd-A and pembrolizumab to restore the luciferase signal is a measure of their potency (IC50) in blocking the PD-1/PD-L1 interaction.[7][8]

T-Cell Activation and Function

The ultimate goal of PD-1/PD-L1 blockade is to enhance T-cell function. The following assays are crucial for evaluating this endpoint.

  • Mixed Lymphocyte Reaction (MLR): The MLR is a robust in vitro assay that models T-cell activation in response to allogeneic antigens.[9] Peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured.[9][10] The ability of Cmpd-A and pembrolizumab to enhance T-cell proliferation and cytokine production (e.g., IFN-γ, IL-2) in this system is a key indicator of their immunostimulatory potential.[9][11][12] A two-round MLR can be employed for a more sensitive evaluation of T-cell activating capacity.[13]

  • T-Cell Activation Assays: Isolated T-cells can be stimulated in vitro using anti-CD3 and anti-CD28 antibodies to mimic TCR engagement.[14][15] The addition of Cmpd-A or pembrolizumab to these cultures should lead to enhanced proliferation and expression of activation markers (e.g., CD25, CD69), which can be quantified by flow cytometry.[16][17]

  • Cytokine Release Assays: The profile and quantity of cytokines released by immune cells upon stimulation are critical measures of the immune response.[18] Supernatants from MLR and T-cell activation assays should be analyzed for a panel of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) using techniques like ELISA or multiplex bead assays.[18][19] This helps to characterize the nature of the immune response elicited by Cmpd-A compared to pembrolizumab.

Tumor Cell Killing Assays
  • Co-culture of T-cells and Tumor Cells: To directly assess the anti-tumor effect, activated T-cells are co-cultured with a cancer cell line that expresses PD-L1.[20] The ability of Cmpd-A and pembrolizumab to enhance T-cell-mediated killing of the tumor cells can be measured by various methods, such as chromium release assays or real-time imaging of cell death.[21]

Table 1: In Vitro Benchmarking Parameters

Assay Parameter Measured Cmpd-A (Hypothetical Target) Pembrolizumab (Reference)
Surface Plasmon Resonance (SPR)Binding Affinity (KD) to PD-1Sub-nanomolar~29 pM[6]
PD-1/PD-L1 Blockade AssayPotency (IC50)Low nanomolar500 pM - 1 nM[6]
Mixed Lymphocyte Reaction (MLR)T-cell Proliferation & Cytokine ReleaseDose-dependent increaseDose-dependent increase
T-Cell Activation AssayExpression of Activation Markers (CD25, CD69)Dose-dependent increaseDose-dependent increase
Cytokine Release AssayIFN-γ, TNF-α, IL-2 productionSignificant increaseSignificant increase
Tumor Cell Killing Assay% Tumor Cell LysisDose-dependent increaseDose-dependent increase

Phase 2: In Vivo Benchmarking of Cmpd-A

Successful in vitro performance must be validated in relevant animal models that can recapitulate the complex interplay between the tumor, the immune system, and the therapeutic agent.

Pharmacokinetics and Pharmacodynamics (PK/PD)

A key advantage of a small molecule inhibitor is the potential for oral bioavailability.

  • Pharmacokinetic Studies: Single and multiple-dose PK studies in rodents will determine key parameters for Cmpd-A, such as oral bioavailability, half-life, Cmax, and Tmax. This data is critical for establishing an effective dosing regimen for subsequent efficacy studies. For pembrolizumab, which is administered intravenously, PK profiles are well-established, with a long half-life.[22][23][24]

  • Pharmacodynamic Studies: In vivo target engagement can be assessed by measuring the occupancy of the PD-1 receptor on circulating T-cells in treated animals. Additionally, the modulation of immune cell populations and cytokine levels in the tumor microenvironment and peripheral blood can be analyzed by flow cytometry and immunohistochemistry (IHC).

Efficacy in Syngeneic Mouse Tumor Models

Syngeneic models, which utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, are the workhorse for preclinical immuno-oncology studies.[25][26][27]

  • Model Selection: A panel of syngeneic models with varying levels of immunogenicity and PD-L1 expression should be used (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, B16-F10 melanoma).[28][29][30]

  • Treatment and Monitoring: Tumor-bearing mice are treated with Cmpd-A (administered orally) and pembrolizumab (administered intraperitoneally). Tumor growth is monitored over time, and survival is a key endpoint.[28][31]

  • Tumor Microenvironment Analysis: At the end of the study, tumors should be harvested and analyzed for immune cell infiltration (CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells) by flow cytometry and IHC.[32][33] The expression of PD-L1 on tumor cells and immune cells should also be quantified.[34][35][36][37]

Efficacy in Humanized Mouse Models

To evaluate the efficacy of Cmpd-A against human tumors in the context of a human immune system, humanized mouse models are employed.[38][39][40][41] These are typically immunodeficient mice engrafted with human hematopoietic stem cells or PBMCs, followed by implantation of human tumor xenografts.[42][43]

  • Model Generation: Immunodeficient mice (e.g., NSG) are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.[40]

  • Tumor Implantation and Treatment: Once a stable human immune system is established, the mice are implanted with a human cancer cell line or a patient-derived xenograft (PDX). Treatment with Cmpd-A and pembrolizumab is then initiated.

  • Readouts: Efficacy is assessed by measuring tumor growth inhibition and survival. The human immune cell populations within the tumor and periphery are analyzed to understand the mechanism of action.[44]

Table 2: In Vivo Benchmarking Parameters

Model Parameter Measured Cmpd-A (Hypothetical Target) Pembrolizumab (Reference)
PharmacokineticsOral Bioavailability, Half-life, Cmax>30%, 8-12 hours, dose-proportionalN/A (IV), ~25 days, dose-proportional
Syngeneic Tumor ModelsTumor Growth Inhibition, SurvivalSignificant efficacy in multiple modelsSignificant efficacy in multiple models
Humanized Mouse ModelsTumor Growth Inhibition, SurvivalSignificant efficacy against human tumorsSignificant efficacy against human tumors
Tumor MicroenvironmentCD8+ T-cell InfiltrationIncreasedIncreased

Experimental Protocols

Protocol 1: Mixed Lymphocyte Reaction (MLR) Assay
  • Cell Isolation: Isolate PBMCs from two healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Co-culture PBMCs from the two donors at a 1:1 ratio in complete RPMI-1640 medium in a 96-well plate.

  • Treatment: Add serial dilutions of Cmpd-A, pembrolizumab, or a vehicle control to the co-cultures.

  • Proliferation Assay: After 5 days of incubation, add 3H-thymidine or a fluorescent proliferation dye (e.g., CFSE) and incubate for an additional 18 hours. Measure proliferation using a scintillation counter or flow cytometer.

  • Cytokine Analysis: Collect supernatants at 48-72 hours post-stimulation and measure cytokine levels (IFN-γ, IL-2) by ELISA.

Protocol 2: Syngeneic Mouse Tumor Model Efficacy Study
  • Cell Culture and Implantation: Culture MC38 murine colon adenocarcinoma cells and implant 1x10^6 cells subcutaneously into the flank of C57BL/6 mice.

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach an average volume of 100-150 mm³. Randomize mice into treatment groups (n=10 per group).

  • Treatment:

    • Vehicle control (oral gavage, daily)

    • Cmpd-A (e.g., 10, 30, 100 mg/kg, oral gavage, daily)

    • Pembrolizumab (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as a measure of toxicity.

  • Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration. A separate cohort can be used for survival analysis.

  • Tumor Analysis: At the end of the study, excise tumors for analysis of immune cell infiltration by flow cytometry and IHC.

Visualizing the Pathway and Workflow

PD-1/PD-L1 Signaling Pathway

PD-1_PD-L1_Pathway PD-1/PD-L1 Signaling Pathway cluster_0 Antigen Presenting Cell (APC) or Tumor Cell cluster_1 T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation T-Cell_Inhibition T-Cell Inhibition (Anergy, Exhaustion) PD-1->T-Cell_Inhibition T-Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->T-Cell_Activation Signal 1 In_Vivo_Benchmarking_Workflow In Vivo Benchmarking Workflow cluster_0 Syngeneic Model cluster_1 Humanized Model Tumor_Implantation_Syngeneic Implant Murine Tumor Cells (e.g., MC38) Treatment_Syngeneic Treat with Cmpd-A (Oral) vs. Pembrolizumab (IP) Tumor_Implantation_Syngeneic->Treatment_Syngeneic Readouts_Syngeneic Measure Tumor Growth & Survival Treatment_Syngeneic->Readouts_Syngeneic Analysis_Syngeneic Analyze Tumor Microenvironment (Flow Cytometry, IHC) Readouts_Syngeneic->Analysis_Syngeneic Humanization Engraft Immunodeficient Mice with Human HSCs Tumor_Implantation_Humanized Implant Human Tumor Cells (Cell Line or PDX) Humanization->Tumor_Implantation_Humanized Treatment_Humanized Treat with Cmpd-A (Oral) vs. Pembrolizumab (IP) Tumor_Implantation_Humanized->Treatment_Humanized Readouts_Humanized Measure Tumor Growth & Survival Treatment_Humanized->Readouts_Humanized Analysis_Humanized Analyze Human Immune Cells Readouts_Humanized->Analysis_Humanized

Caption: Workflow for in vivo benchmarking in syngeneic and humanized mouse models.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking a novel, oral PD-1/PD-L1 inhibitor, Cmpd-A, against the established standard of care, pembrolizumab. By systematically evaluating target engagement, cellular function, and in vivo efficacy, researchers can build a comprehensive data package to support the continued development of promising new cancer immunotherapies. The potential for an oral agent with a comparable or superior efficacy and safety profile to pembrolizumab represents a significant opportunity to improve the lives of patients with cancer.

References

  • Vertex AI Search. (n.d.). What Makes Pembrolizumab Effective? Breaking Down Its Mechanism of Action.
  • Wikipedia. (2024). Pembrolizumab. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Pembrolizumab?
  • Assay Genie. (2025, January 19). Pembrolizumab Unveiling Its Mechanism and Research Applications with Biosimilars. Retrieved from [Link]

  • KEYTRUDA® (pembrolizumab) HCP. (n.d.). Mechanism of Action of KEYTRUDA® (pembrolizumab). Retrieved from [Link]

  • A. A. D. et al. (2015). Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer. Applied Immunohistochemistry & Molecular Morphology, 23(5), 329-337.
  • Frontiers in Immunology. (2020). Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research. Retrieved from [Link]

  • Explicyte. (n.d.). In Vivo Models Of PD-1/PD-L1 Axis Blockade. Retrieved from [Link]

  • World Journal of Clinical Oncology. (2023). Establishment of Humanized Mice And Its Application Progress in Cancer Immunotherapy. Retrieved from [Link]

  • Journal of Translational Medicine. (2025). Humanized Immune Mouse Models: Emerging Applications for Cancer Immunotherapy. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Mixed Lymphocyte Reaction for Drug Discovery: Principles, Methods, and Applications. Retrieved from [Link]

  • Biocytogen. (n.d.). Syngeneic Mouse Models for Tumor Research. Retrieved from [Link]

  • Sartorius. (n.d.). Utilizing Mixed Lymphocyte Reaction (MLR) to Evaluate Checkpoint Inhibitor Therapies Using High-throughput Screening by Cytometry. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action. Retrieved from [Link]

  • Experimental & Molecular Medicine. (2019). Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators. Retrieved from [Link]

  • Bio-protocol. (2021). Multiplex T-cell Stimulation Assay Utilizing a T-cell Activation Reporter-based Detection System. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cell-based PD-1/PD-L1 inhibition assay in comparison with primary scFv screenings. Retrieved from [Link]

  • Annual Review of Pathology: Mechanisms of Disease. (2021). Humanized Mouse Models to Evaluate Cancer Immunotherapeutics. Retrieved from [Link]

  • Explicyte. (n.d.). Cytokine Release Syndrome (CRS) Assay. Retrieved from [Link]

  • Medicilon. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]

  • Cancer Immunology Research. (2022). In Vivo Syngeneic Tumor Models with Acquired Resistance to Anti–PD-1/PD-L1 Therapies. Retrieved from [Link]

  • Clinical Cancer Research. (2001). Assays for Monitoring Cellular Immune Responses to Active Immunotherapy of Cancer. Retrieved from [Link]

  • Journal of Thoracic Disease. (2018). PD-L1 immunohistochemistry in patients with non-small cell lung cancer. Retrieved from [Link]

  • Sartorius. (2022). Evaluation of checkpoint inhibitor therapies using a mixed lymphocyte reaction (MLR) assay. Retrieved from [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2015). Evaluation of the pharmacokinetics and metabolism of pembrolizumab in the treatment of melanoma. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Development of Novel Small Antitumor Compounds Inhibiting PD-1/PD-L1 Binding. Retrieved from [Link]

  • OncoImmunology. (2025). Humanized mice in immuno-oncology: a game-changer for preclinical research. Retrieved from [Link]

  • InnoSer. (2024). PD-1 PD-L1 Blockade Assay. Retrieved from [Link]

  • Journal for ImmunoTherapy of Cancer. (2024). A novel in vitro assay to evaluate the potency of anti-PD-1 and anti-PD-L1 drugs in NSCLC. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Comprehensive Syngeneic Tumor Models for Immunotherapy Evaluation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activation Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Frontiers in Immunology. (2022). Dissecting tumor microenvironment heterogeneity in syngeneic mouse models: insights on cancer-associated fibroblast phenotypes shaped by infiltrating T cells. Retrieved from [Link]

  • Charles River. (n.d.). Novel in vivo preclinical humanized models for the evaluation of human specific immune checkpoint inhibitors. Retrieved from [Link]

  • Protocols.io. (2018). T cell activation assay protocol. Retrieved from [Link]

  • AACR Journals. (2017). Abstract 655: Development of IHC staining protocols for assessment of PD-L1 expression in cytological samples. Retrieved from [Link]

  • Anticancer Research. (2025). In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. Retrieved from [Link]

  • Journal for ImmunoTherapy of Cancer. (2021). Prospective real-world study on the pharmacokinetics of pembrolizumab in patients with solid tumors. Retrieved from [Link]

  • Agilent. (n.d.). PD-L1 IHC 28-8 pharmDx Interpretation Manual. Retrieved from [Link]

  • ASCO Publications. (2020). An in vivo model to evaluate donor-dependent cytokine release in response to single-agent or combination immune-oncology therapies. Retrieved from [Link]

  • Current Drug Metabolism. (2022). Review of the Clinical Pharmacokinetics, Efficacy and Safety of Pembrolizumab. Retrieved from [Link]

  • Anticancer Research. (2025). In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Perspective of using in vitro models to understand immunotherapy-induced cytokine release syndrome. Retrieved from [Link]

  • Frontiers in Oncology. (2022). Case report: Pharmacokinetics of pembrolizumab in a patient with stage IV non–small cell lung cancer after a single 200 mg administration. Retrieved from [Link]

  • Cancers. (2020). Cancer Immunotherapy Dosing: A Pharmacokinetic/Pharmacodynamic Perspective. Retrieved from [Link]

Sources

Application Note: Structure-Activity Relationship (SAR) Studies of 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Analogs in BTK Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-covalent, reversible Bruton’s Tyrosine Kinase (BTK) inhibitors is a critical focus in modern drug discovery, primarily driven by the need to overcome acquired resistance (e.g., C481S mutations) associated with first-generation covalent inhibitors like ibrutinib. Recent advancements have successfully utilized the 8-amino-imidazo[1,5-a]pyrazine core to achieve high kinase selectivity [1]. However, early derivatives utilizing unconstrained piperidine amides at the 3-position often suffered from suboptimal pharmacokinetic (PK) profiles and off-target liabilities (such as hERG inhibition).

This guide objectively compares the performance of unconstrained analogs against a conformationally restricted scaffold: the 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one analog. By analyzing the structure-activity relationship (SAR) data, we demonstrate how this specific bicyclic constraint improves target affinity, metabolic stability, and safety profiles [2].

Mechanistic Rationale: The Causality of Conformational Constraints

In rational drug design, the transition from a flexible appendage to a rigidified bicyclic system is not arbitrary; it is driven by thermodynamics and spatial geometry.

  • Entropic Advantage: Unconstrained piperidine amides possess multiple rotatable bonds, requiring the molecule to pay a high entropic penalty to adopt the bioactive conformation necessary to bind the BTK hinge region. The fused hexahydroimidazo[1,5-a]pyrazin-3(2H)-one system locks the molecule into this required geometry, drastically lowering the energy barrier for binding.

  • Hydrophobic Pocket Optimization: The specific addition of the 2-ethyl and 7-methyl groups is critical. The 7-methyl group on the pyrazine nitrogen introduces steric bulk that restricts ring pucker and prevents oxidative N-dealkylation by CYP450 enzymes. Simultaneously, the 2-ethyl group projects into a shallow, solvent-exposed lipophilic channel (the H2/H3 subpockets), displacing high-energy water molecules and increasing overall binding affinity.

  • hERG Liability Reduction: Flexible basic amines are notorious for interacting with the hERG potassium channel, posing cardiovascular risks. The rigid, neutral urea/amide nature of the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core shields the basicity and alters the spatial distribution of the molecule, effectively abolishing hERG binding.

BCR_Signaling BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Ca2 Calcium Mobilization PLCg2->Ca2 NFkB NF-κB / NFAT Gene Transcription Ca2->NFkB Inhibitor 2-Ethyl-7-methylhexahydroimidazo [1,5-a]pyrazin-3(2H)-one Analog Inhibitor->BTK Non-covalent Inhibition

Figure 1: BCR signaling pathway illustrating the targeted non-covalent inhibition of BTK.

SAR Data Comparison: Constrained vs. Unconstrained Scaffolds

The following table summarizes the quantitative performance of three structural iterations based on the 8-amino-imidazo[1,5-a]pyrazine core. The data highlights the progressive improvement achieved by introducing the bicyclic constraint and subsequent alkylation.

Scaffold Modification (3-Position)BTK IC₅₀ (nM)EGFR IC₅₀ (nM)hERG Inhibition (@ 10 µM)Rat T₁/₂ (hours)
Unconstrained Piperidine Amide 12.545065%1.2
Unsubstituted Bicyclic Core (Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one)3.2> 1,00040%2.8
Optimized Alkylated Bicyclic Core (2-Ethyl-7-methyl...)0.8 > 5,000 < 10% 6.5

Key Takeaways:

  • Potency: The 2-Ethyl-7-methyl analog achieves sub-nanomolar potency, an order of magnitude better than the flexible piperidine.

  • Selectivity: Off-target inhibition of EGFR (a common liability causing skin rash and diarrhea in early BTK inhibitors) is virtually eliminated.

  • Safety & PK: hERG inhibition drops to safe levels (<10%), and the in vivo half-life is extended by >5 hours due to improved metabolic stability.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the SAR data was generated using the following self-validating assay protocols.

Protocol A: TR-FRET BTK Enzymatic Assay

This assay measures the direct biochemical inhibition of the BTK enzyme.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Dilution: Serially dilute the 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one analog in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Enzyme Pre-incubation: Add recombinant full-length human BTK enzyme. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the non-covalent inhibitor to reach binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add ATP (at apparent Km​ ) and ULight-labeled poly-GT peptide substrate.

  • Termination & Detection: After 60 minutes, add EDTA to halt kinase activity, followed by a Europium-labeled anti-phospho-substrate antibody.

  • Self-Validation Step: Read the TR-FRET signal (665 nm / 615 nm ratio). Calculate the Z'-factor using staurosporine as a positive control. A Z'-factor >0.7 is required to validate the assay plate.

Protocol B: Human PBMC Functional Assay (CD69 Expression)

This cell-based assay confirms that the biochemical potency translates into functional BCR pathway inhibition.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Compound Incubation: Seed PBMCs at 1×105 cells/well. Treat with the analog for 1 hour at 37°C.

  • BCR Stimulation: Stimulate the cells with anti-human IgM F(ab')2 fragment (10 µg/mL) for 18 hours to drive CD69 surface expression.

  • Staining: Wash and stain cells with fluorescently labeled anti-CD69 and anti-CD19 (a specific B-cell marker) antibodies.

  • Self-Validation / Counter-Screen: Add a fixable viability dye (e.g., 7-AAD) prior to flow cytometry. Causality: Excluding dead cells ensures that any observed reduction in CD69 expression is strictly due to targeted BTK inhibition, rather than compound-induced cytotoxicity.

  • Analysis: Quantify CD69 expression specifically on the live CD19+ B-cell population using flow cytometry.

SAR_Logic Base Unconstrained Piperidine Amide (High Entropy) Bicyclic Bicyclic Constraint Hexahydroimidazo... (Locked Conformation) Base->Bicyclic Scaffold Hopping Alkylation Alkylation 2-Ethyl, 7-Methyl (Hydrophobic Fill) Bicyclic->Alkylation SAR Refinement Optimized Optimized Lead (High Potency, Low hERG) Alkylation->Optimized In Vitro Validation

Figure 2: SAR optimization workflow from unconstrained amides to the optimized bicyclic scaffold.

Conclusion

The integration of the 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold into the 8-amino-imidazo[1,5-a]pyrazine core represents a masterclass in structure-based drug design. By replacing flexible piperidine rings with this highly constrained, optimally alkylated bicyclic system, researchers can effectively lock the inhibitor into its bioactive conformation. This eliminates entropic penalties, maximizes hydrophobic interactions within the BTK hinge region, and systematically designs out hERG liabilities, resulting in a superior preclinical profile for the treatment of B-cell mediated pathologies.

References

  • Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, 2016, 7(2), 198–203. URL:[Link][1][2]

  • Liu, J., et al. "Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes." Bioorganic & Medicinal Chemistry Letters, 2020, 30(17), 127390. URL:[Link][3]

Sources

A Comparative Analysis of Synthetic Routes for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the efficient and scalable synthesis of novel heterocyclic scaffolds is of paramount importance. The bicyclic system, 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, represents a structure of significant interest due to its potential as a versatile pharmacophore. This guide provides a comprehensive comparative analysis of the primary synthetic strategies for this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

Introduction to the Target Scaffold

The hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core is a saturated, bridged piperazinone system. The presence of substituents at the 2 and 7 positions allows for the fine-tuning of its stereoelectronic properties, which is a critical aspect in modulating biological activity. The ethyl group at the 2-position and the methyl group at the 7-position introduce specific lipophilicity and steric bulk, which can influence receptor binding and metabolic stability. The development of robust synthetic routes is therefore a key enabler for the exploration of this chemical space.

Two principal retrosynthetic approaches emerge from the literature for the construction of the 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one scaffold. The first strategy involves the initial construction of the core bicyclic system, followed by the introduction of the ethyl group at the 2-position via N-alkylation. The second approach entails the use of a pre-functionalized precursor that already contains the ethyl-amino moiety, which is then cyclized to form the final product. This guide will delve into the intricacies of each route, providing a critical evaluation of their respective merits and drawbacks.

Route 1: Post-Cyclization N-Alkylation

This synthetic strategy is arguably the more convergent approach, beginning with the synthesis of the core 7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one, followed by a subsequent N-alkylation step to introduce the 2-ethyl group. This route offers the flexibility to synthesize a variety of 2-substituted analogs from a common intermediate.

Synthesis of the Bicyclic Core: 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one

The key precursor for this route is 3-aminomethyl-1-methylpiperazine. The synthesis of this intermediate is a critical first step.

Experimental Protocol: Synthesis of 3-Aminomethyl-1-methylpiperazine

The synthesis of 3-aminomethyl-1-methylpiperazine can be achieved through a multi-step sequence starting from commercially available materials. A plausible route involves the cyanation of a protected 1-methylpiperazine derivative, followed by reduction.

  • Step 1: Preparation of a suitable precursor. The synthesis often commences with the appropriate N-protected piperazine.

  • Step 2: Introduction of the aminomethyl group. This can be achieved through various methods, including the reduction of a cyanomethyl or a related functional group.

  • Step 3: Cyclization to the bicyclic core. The resulting 3-aminomethyl-1-methylpiperazine is then cyclized to form the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core. This is typically achieved using a phosgene equivalent, such as N,N'-carbonyldiimidazole, or by reaction with a chloroformate followed by base-mediated cyclization.[1]

Experimental Protocol: Cyclization to 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminomethyl-1-methylpiperazine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: To this solution, add N,N'-carbonyldiimidazole (1.05 equivalents) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one.

Final Step: N-Alkylation to Yield the Target Compound

The final step in this route is the selective N-alkylation of the lactam nitrogen at the 2-position. A study by Toja (1975) describes the alkylation of the sodium salt of the unsubstituted (at the 2-position) core in DMF.[1]

Experimental Protocol: Synthesis of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

  • Formation of the Sodium Salt: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF). To this suspension, add a solution of 7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one in anhydrous DMF dropwise at 0 °C.

  • Alkylation: After the evolution of hydrogen gas ceases (indicating the formation of the sodium salt), add ethyl iodide (or another suitable ethylating agent, 1.2 equivalents) dropwise at 0 °C.

  • Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

dot

Synthesis_Route_1 cluster_precursor Precursor Synthesis cluster_core Core Formation cluster_final Final Product 1-Methylpiperazine_Derivative 1-Methylpiperazine Derivative 3-Aminomethyl-1-methylpiperazine 3-Aminomethyl- 1-methylpiperazine 1-Methylpiperazine_Derivative->3-Aminomethyl-1-methylpiperazine Multi-step Synthesis 7-Methyl_Core 7-Methylhexahydroimidazo [1,5-a]pyrazin-3(2H)-one 3-Aminomethyl-1-methylpiperazine->7-Methyl_Core Cyclization (e.g., CDI) Target_Compound 2-Ethyl-7-methylhexahydroimidazo [1,5-A]pyrazin-3(2H)-one 7-Methyl_Core->Target_Compound N-Alkylation (Ethyl Iodide, NaH)

Caption: Synthetic pathway for Route 1: Post-Cyclization N-Alkylation.

Route 2: Convergent Synthesis with a Pre-functionalized Intermediate

This alternative strategy involves the synthesis of a piperazine-based intermediate that already contains the N-ethylaminoethyl side chain. This precursor is then cyclized in the final step to form the target bicyclic lactam. This approach can be more linear but may require more complex starting materials.

Synthesis of the Key Intermediate: N-Ethyl-N'-(1-methylpiperazin-3-ylmethyl)amine

The synthesis of this key diamine intermediate is the crux of this route. It can be envisioned to start from a suitable 1-methylpiperazine derivative.

Experimental Protocol: Synthesis of N-Ethyl-N'-(1-methylpiperazin-3-ylmethyl)amine

  • Starting Material: A potential starting point is 1-methylpiperazine-3-carboxamide.

  • N-Ethylation: The amide nitrogen can be ethylated using a suitable ethylating agent under basic conditions.

  • Reduction: The resulting N-ethyl amide is then reduced to the corresponding diamine using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ethereal solvent.

Final Step: Cyclization to the Target Compound

The final step is the cyclization of the N-ethyl-N'-(1-methylpiperazin-3-ylmethyl)amine to form the desired lactam.

Experimental Protocol: Cyclization to 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

  • Reaction Setup: In a similar setup as described in Route 1, dissolve the diamine intermediate in an anhydrous solvent like DCM or THF.

  • Cyclizing Agent: Add a phosgene equivalent, such as triphosgene or N,N'-carbonyldiimidazole, to the solution at a controlled temperature (typically 0 °C to room temperature).

  • Reaction and Work-up: The reaction is stirred until completion, as monitored by an appropriate analytical technique. The work-up and purification would follow a similar procedure to that described in Route 1, likely involving an aqueous work-up followed by chromatographic purification.

dot

Synthesis_Route_2 cluster_intermediate Intermediate Synthesis cluster_final Final Product Piperazine_Precursor 1-Methylpiperazine -3-carboxamide N-Ethyl_Amide N-Ethyl-1-methylpiperazine -3-carboxamide Piperazine_Precursor->N-Ethyl_Amide N-Ethylation Diamine_Intermediate N-Ethyl-N'-(1-methylpiperazin -3-ylmethyl)amine N-Ethyl_Amide->Diamine_Intermediate Reduction (LAH) Target_Compound 2-Ethyl-7-methylhexahydroimidazo [1,5-A]pyrazin-3(2H)-one Diamine_Intermediate->Target_Compound Cyclization (e.g., CDI)

Caption: Synthetic pathway for Route 2: Convergent Synthesis.

Comparative Analysis

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key parameters relevant to researchers in a drug development setting.

FeatureRoute 1: Post-Cyclization N-AlkylationRoute 2: Convergent SynthesisJustification and Expert Insight
Overall Yield Potentially lower due to an additional step.May offer a higher overall yield if the intermediate synthesis is efficient.The efficiency of the final alkylation step in Route 1 is crucial. Side reactions or incomplete conversion can significantly impact the overall yield.
Flexibility/Divergence High. A common intermediate can be used to synthesize a library of 2-substituted analogs.Low. A new intermediate is required for each different 2-substituent.For lead optimization and structure-activity relationship (SAR) studies, Route 1 is significantly more advantageous as it allows for rapid diversification at a late stage.
Scalability Generally scalable. The N-alkylation of lactams is a well-established transformation.Scalability may be limited by the synthesis and purification of the diamine intermediate, especially if it involves hazardous reagents like LAH.The use of highly reactive and hazardous reagents like LAH in Route 2 can pose challenges for large-scale synthesis in an industrial setting.
Purification Purification of the final product from the unreacted starting material and by-products can be challenging.Purification of the final product from the cyclization reaction may be more straightforward.The polarity difference between the starting lactam and the N-ethylated product in Route 1 might be small, requiring careful chromatographic separation.
Stereocontrol The stereochemistry of the core is established before the final alkylation.The stereochemistry needs to be controlled during the synthesis of the key diamine intermediate.For both routes, if a specific stereoisomer is desired, the synthesis of the chiral piperazine precursor is the critical step.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

Route 1 (Post-Cyclization N-Alkylation) is highly recommended for research and early drug discovery phases. Its key advantage lies in its divergent nature, allowing for the efficient synthesis of a diverse range of analogs from a common intermediate. This flexibility is invaluable for exploring the structure-activity relationships of this promising scaffold. While the final alkylation step may require careful optimization to maximize yield and simplify purification, the overall strategy is robust and utilizes well-established chemical transformations.

Route 2 (Convergent Synthesis) may be considered if a specific target molecule is to be synthesized on a larger scale and if an efficient and safe synthesis of the key diamine intermediate can be developed. However, for initial exploratory work, its linear nature and lack of flexibility make it a less attractive option.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the available resources, and the desired scale of synthesis. This guide provides the foundational knowledge and experimental insights to enable researchers to make an informed decision and successfully synthesize this valuable heterocyclic compound.

References

  • Toja, E. (1975). [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives]. Il Farmaco; edizione scientifica, 30(5), 450-62. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for handling heterocyclic organic compounds and comply with general hazardous waste regulations.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment is crucial. Given its chemical structure, 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification (Inferred):

  • Toxicity: Assumed to be harmful if swallowed or in contact with skin[2].

  • Irritation: May cause skin and eye irritation[2].

  • Environmental Hazards: As with many synthetic organic compounds, it should be considered potentially harmful to aquatic life. Improper disposal can lead to environmental contamination[3].

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It must not be disposed of down the drain or in regular trash[3][4].

Step 1: Segregation and Waste Collection

  • Waste Stream: Designate a specific, labeled waste container for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Container Requirements: The waste container must be:

    • Made of a compatible material (e.g., high-density polyethylene).

    • In good condition with a secure, leak-proof lid[5].

    • Clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one"[5][6].

  • Incompatibility: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Store separately from acids and strong oxidizing agents[7].

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • Location: The designated waste container should be kept in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel generating the waste[4][5][8].

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA[4].

  • Container Management: Keep the waste container closed except when adding waste[5].

Step 3: Arranging for Waste Pickup and Disposal

  • Contact Environmental Health & Safety (EH&S): Once the waste container is nearly full (typically around 90% capacity) or has been in storage for a predetermined time limit (e.g., six months), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup[4][5].

  • Documentation: Complete any required waste pickup forms, accurately detailing the contents of the container[5].

  • Professional Disposal: The waste will be handled by trained professionals and disposed of in accordance with all local, state, and federal regulations, likely through incineration at a licensed facility[6][9].

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand, or a chemical absorbent pad)[9].

    • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EH&S department.

    • Prevent entry into the affected area.

IV. Rationale and Best Practices

Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. The segregation of chemical waste prevents unintended and potentially dangerous reactions[5]. Proper labeling ensures that all personnel are aware of the container's contents and associated hazards[6]. Relying on professional disposal services guarantees that the chemical is managed in an environmentally sound manner[3].

The following diagram illustrates the decision-making process for the disposal of 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

DisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Final Disposal A Generate 2-Ethyl-7-methylhexahydro- imidazo[1,5-A]pyrazin-3(2H)-one Waste B Segregate into a Compatible Container A->B C Label Container: 'Hazardous Waste' & Full Chemical Name B->C D Store in Satellite Accumulation Area (SAA) C->D E Container Full or Storage Time Limit Reached? D->E E->D No F Contact EH&S for Waste Pickup E->F Yes G Professional Disposal (e.g., Incineration) F->G

Caption: Disposal workflow for 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and uphold the principles of responsible scientific practice.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • NextSDS. Imidazo[1,5-a]pyrazin-3(2H)-one, 2-ethylhexahydro-7-methyl- (9CI).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Fisher Scientific.
  • Boehringer Ingelheim. (2015, July 22). SDS US.
  • Sigma-Aldrich. (2025, November 6).
  • Canada.ca. (2023, November 3).
  • KISHIDA CHEMICAL CO., LTD.
  • Cole-Parmer. (2017, May 12).
  • FUJIFILM Wako Chemicals.
  • Basel Convention. Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents.
  • Mercury Shipping.
  • FAOLEX. Regulations for the Management of Hazardous Waste.
  • Special Regulation on Hazardous Substances, Waste and Hazardous Wastes. (2000, June 1).
  • Vulcanchem. 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one.
  • Synerzine. (2019, February 12). Safety Data Sheet 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE.

Sources

Personal protective equipment for handling 2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as a rigorous scientific process. 2-Ethyl-7-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS: 56904-20-2) is a bicyclic piperazine-urea derivative. While its specific toxicological profile is still emerging in literature, its structural homology to piperazine dictates a strict, zero-tolerance approach to exposure.

To ensure laboratory safety and operational integrity, this guide establishes a self-validating protocol grounded in the mechanistic chemical properties of piperazine-fused heterocycles.

Mechanistic Hazard Assessment: The Causality of Risk

Before selecting Personal Protective Equipment (PPE), we must understand why this compound is hazardous. The hexahydroimidazo-pyrazine core contains basic secondary and tertiary amines. This structural feature drives three critical hazard profiles:

  • Corrosivity and Mucosal Damage: Like its parent compound piperazine, this derivative is highly alkaline. Upon contact with the moisture in human tissue (sweat, tears, mucous membranes), it acts as a severe irritant and corrosive agent, capable of causing rapid corneal degradation and severe skin burns[1].

  • Respiratory and Dermal Sensitization: Piperazine derivatives are notorious [2]. Inhalation of fine powders leads to covalent protein binding in the respiratory tract. This haptenization process triggers an immune response, leading to irreversible, delayed-onset asthma-like symptoms[3].

  • Reproductive Toxicity: Extrapolating from piperazine base data, these compounds are .

Because the primary vector for sensitization is the inhalation of aerosolized dust during weighing, our PPE and engineering controls must prioritize absolute containment.

Quantitative PPE Matrix

Latex gloves and standard safety glasses are fundamentally inadequate for this class of compounds. Latex provides poor chemical resistance against organic bases and the polar aprotic solvents (e.g., DMSO, DMF) required to solubilize them. Furthermore, standard safety glasses cannot prevent airborne dust from reaching the eyes.

Table 1: PPE Requirements by Operational Scale

Operational ScaleMinimum Glove SpecificationEye/Face ProtectionRespiratory ProtectionBody Protection
Analytical (< 100 mg) Nitrile (0.11 mm thick)ANSI Z87.1 Splash GogglesFume Hood (0.4–0.6 m/s)Standard Lab Coat
Preparative (100 mg - 10 g) Nitrile (0.40 mm thick, double)Goggles + Face ShieldFume Hood + N95/P100Fluid-resistant Coat
Bulk/Spill Response (> 10 g) Butyl/Nitrile blend (0.7 mm)Full-Face RespiratorFull-Face APR (P100 filter)Tyvek® Coverall

Note: If engineering controls (fume hoods) fail or are unavailable, the use of a NIOSH-approved particulate respirator is legally mandated under [4].

Operational Workflow: Step-by-Step Methodology

To build a self-validating system, every step of the handling process must confirm the success of the previous step.

Protocol: Safe Weighing and Solubilization
  • Engineering Control Verification: Before opening the chemical vial, verify that the fume hood face velocity is actively reading between 0.4 and 0.6 m/s. Do not handle this compound on an open bench under any circumstances[1].

  • PPE Donning & Integrity Check: Double-glove with nitrile. Pull the inner glove under your lab coat cuff, and the outer glove over the cuff to eliminate exposed skin at the wrist.

  • Static Mitigation (Critical Step): Piperazine derivative powders are highly prone to triboelectric charging. Opening a statically charged vial can cause the powder to spontaneously aerosolize. Pass an anti-static ionizer bar or zero-stat gun over the sealed vial and the weigh boat for 10 seconds prior to opening.

  • Transfer: Use a grounded, anti-static micro-spatula. Weigh the material directly into a pre-tared, sealable destination vial rather than an open weigh boat to minimize transfer steps.

  • Solubilization: In a closed system, inject the solvent (e.g., DMSO) slowly. Causality: The dissolution of basic amines can be mildly exothermic. Cap the vial immediately after solvent addition to prevent the escape of any volatilized free-base.

  • Decontamination: Wipe down the spatula and the interior of the fume hood with a 1% acetic acid solution. The weak acid neutralizes the basic amine residues, converting them into water-soluble salts, followed by a standard 70% ethanol wipe.

Emergency Spill Response & Disposal Plan

Because nitrogenous heterocycles are [5], aqueous drain disposal is strictly prohibited.

Immediate Spill Protocol:

  • Isolation: Immediately evacuate a 2-meter radius around the spill.

  • Neutralization: Do not sweep dry powder, as the mechanical action will generate sensitizing dust. Instead, cover the spill with a weak acidic absorbent (e.g., citric acid-treated vermiculite)[6]. This chemical intervention converts the volatile, corrosive free base into a non-volatile, stable salt.

  • Collection: Use a damp, disposable towel to collect the neutralized matrix. Place all debris into a sealable hazardous waste bag.

  • Waste Management: Label the container explicitly as "Hazardous Waste: Corrosive/Sensitizing Amine" and route it for high-temperature incineration.

Chemical Handling & Spill Response Workflow

ChemicalWorkflow Start Risk Assessment & PPE Donning Hood Transfer to Fume Hood / Isolator Start->Hood Weigh Weighing & Solvent Addition Hood->Weigh Spill Spill Detected? Weigh->Spill Evac Evacuate & Isolate Area Spill->Evac Yes Proceed Proceed to Experiment Spill->Proceed No Clean Neutralize with Dilute Acid & Absorb Evac->Clean Waste Dispose as Hazardous Waste Clean->Waste Decon Decontaminate PPE & Surfaces Waste->Decon Proceed->Decon

Figure 1: Standard operating workflow and emergency spill response for piperazine derivatives.

References

  • European Commission. "Opinion on the results of the RA of Piperazine (HH)." Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). Available at: [Link]

  • Government of Canada. "Assessment - Piperazine." Chemical Substances. Available at:[Link]

  • INCHEM. "ICSC 1032 - PIPERAZINE (anhydrous)." International Chemical Safety Cards. Available at:[Link]

  • NICNAS. "Piperazine salts: Human health tier II assessment." Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.134 - Respiratory protection." United States Department of Labor. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.